molecular formula C10H11N3 B051038 3,7-Dimethylquinoxalin-6-amine CAS No. 122457-29-8

3,7-Dimethylquinoxalin-6-amine

Cat. No.: B051038
CAS No.: 122457-29-8
M. Wt: 173.21 g/mol
InChI Key: FCHSLXRJUGFKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethylquinoxalin-6-amine is a high-purity, structurally defined quinoxaline derivative of significant interest in advanced chemical and biological research. Its core structure, featuring an electron-donating amine group at the 6-position and methyl groups at the 3- and 7-positions, makes it a versatile and privileged scaffold, particularly in medicinal chemistry and materials science. In drug discovery, this compound serves as a critical synthetic intermediate for the development of novel heterocyclic compounds. Researchers utilize it to build more complex molecular architectures, such as fused polyheterocyclic systems, which are screened for a range of pharmacological activities. These activities often include antimicrobial, anticancer, and kinase inhibitory effects, leveraging the quinoxaline core's ability to interact with various biological targets through π-π stacking and hydrogen bonding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122457-29-8

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3,7-dimethylquinoxalin-6-amine

InChI

InChI=1S/C10H11N3/c1-6-3-9-10(4-8(6)11)13-7(2)5-12-9/h3-5H,11H2,1-2H3

InChI Key

FCHSLXRJUGFKMY-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C(N=C2C=C1N)C

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1N)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylquinoxalin-6-amine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: Initial inquiries for "3,7-dimethylquinoxalin-6-amine" yielded ambiguous results. This guide will focus on the well-documented and structurally related isomer, 2,3-dimethylquinoxalin-6-amine , which is likely the intended subject of interest for researchers in this field.

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties.[1][2][3] As a member of this important class of compounds, 2,3-dimethylquinoxalin-6-amine serves as a versatile building block for the synthesis of more complex molecules with a wide range of potential applications, from anticancer agents to functional materials.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications of 2,3-dimethylquinoxalin-6-amine, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

2,3-Dimethylquinoxalin-6-amine is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazine ring, with two methyl groups substituted at the 2 and 3 positions of the pyrazine ring and an amino group at the 6 position of the benzene ring.

graph "2_3_dimethylquinoxalin_6_amine_structure" {
    layout=neato;
    node [shape=plaintext];
    edge [style=invis];

}

Figure 3: Key Reactions of 2,3-Dimethylquinoxalin-6-amine.

The primary amino group at the 6-position is a key site for functionalization. It readily undergoes reactions with various electrophiles, allowing for the synthesis of a diverse library of derivatives. [1]

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.

  • Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These derivatives have been extensively explored for their biological activities. [1] The quinoxaline ring itself can undergo electrophilic aromatic substitution, although the pyrazine ring is generally electron-deficient, making the benzene ring the more likely site of reaction. The position of substitution will be directed by the activating amino group and the deactivating influence of the fused pyrazine ring.

Applications in Research and Drug Development

The primary area of interest for 2,3-dimethylquinoxalin-6-amine and its derivatives is in the field of medicinal chemistry, particularly in the development of anticancer agents.

Antiproliferative Activity

A significant body of research has focused on the synthesis of libraries of 2,3-substituted quinoxalin-6-amine analogs and their evaluation as antiproliferative agents against various cancer cell lines. [1][2][3]Studies have shown that modifications at the 6-amino position, such as the formation of ureas and sulfonamides, can lead to compounds with low micromolar potency against a panel of cancer cell lines. [1]For instance, certain bisfuranylquinoxalineurea analogs have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the activation of caspases 3/7 and PARP cleavage. [2][3] The structure-activity relationship (SAR) studies suggest that the nature of the substituents at the 2, 3, and 6 positions of the quinoxaline core plays a crucial role in determining the antiproliferative potency and selectivity. [1]This makes 2,3-dimethylquinoxalin-6-amine a valuable scaffold for the design and optimization of novel anticancer drug candidates.

Other Potential Applications

Beyond its use in cancer research, the quinoxaline core is known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antidiabetic properties. [5]While specific studies on 2,3-dimethylquinoxalin-6-amine in these areas are less common, its role as a versatile synthetic intermediate suggests that its derivatives could be explored for these and other therapeutic applications.

In materials science, quinoxaline derivatives are investigated for their use in organic light-emitting diodes (OLEDs), organic solar cells, and as fluorescent sensors due to their unique photophysical properties. [4]The electronic properties of 2,3-dimethylquinoxalin-6-amine, influenced by the electron-donating amino group and the electron-withdrawing pyrazine ring, make it a potential candidate for further investigation in this field.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2,3-dimethylquinoxalin-6-amine.

Table 4: Hazard Identification

Hazard Statement Description
H302 Harmful if swallowed [3]
H318 Causes serious eye damage [3]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Do not eat, drink, or smoke when handling this compound.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

2,3-Dimethylquinoxalin-6-amine is a valuable heterocyclic compound with a well-defined chemical structure and a range of potential applications, most notably in the field of medicinal chemistry as a scaffold for the development of novel anticancer agents. Its straightforward synthesis and the reactivity of its amino group make it an attractive starting material for the generation of diverse chemical libraries for drug discovery. While further research is needed to fully elucidate its biological and material properties, this in-depth technical guide provides a solid foundation of its chemical and physical characteristics for researchers and scientists working in the fields of organic synthesis, drug development, and materials science.

References

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). KOPS - The Institutional Repository of the University of Konstanz. Available at: [Link]

  • Synthesis of 2,3-quinoxalinedithiol. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Chen, Q., Bryant, V. C., Lopez, H., Kelly, D. L., Luo, X., & Natarajan, A. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929–1932. Available at: [Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. (2011). PubMed. Available at: [Link]

  • 2,3-Dimethylquinoxalin-6-amine. (n.d.). PubChem. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7680. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. Available at: [Link]

  • The synthesis route of 2,3-substituted-quinoxaline-6-amine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. Available at: [Link]

  • Phosphine free Mn-complex catalysed dehydrogenative C-C and C-N bond formation via borrowing hydrogen strategy. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. (2019). ResearchGate. Available at: [Link]

  • IR: amines. (n.d.). University of Colorado Boulder. Available at: [Link]

  • N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ). (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. (2024). YouTube. Available at: [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. (2019). Dergipark. Available at: [Link]

  • Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations. (2022). University of Birmingham Research Portal. Available at: [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. (n.d.). Ludwig-Maximilians-Universität München. Available at: [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. Available at: [Link]

  • Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. (2023). MDPI. Available at: [Link]

  • Are amines soluble in organic solvents? (2018). Quora. Available at: [Link]

  • Infrared spectrum of dimethylamine C2H7N CH3NHCH3. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. (n.d.). ResearchGate. Available at: [Link]

  • Solubility Data Series, Volume 8: N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). NIST. Available at: [Link]

  • Infrared Spectroscopy. (2015). Illinois State University. Available at: [Link]

  • 23.1: Properties of amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants]. (2019). PubMed. Available at: [Link]

Sources

Technical Profile: 3,7-Dimethylquinoxalin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmacological potential of 3,7-dimethylquinoxalin-6-amine (CAS 122457-29-8) and its derivatives. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a privileged scaffold in kinase inhibitor development.

Primary CAS Number: 122457-29-8 Synonyms: 6-Amino-3,7-dimethylquinoxaline; 3,7-Dimethyl-6-quinoxalinamine Molecular Formula: C₁₀H₁₁N₃ Molecular Weight: 173.21 g/mol

Part 1: Chemical Identity & Structural Significance

The quinoxaline moiety is a "privileged scaffold" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. The 3,7-dimethylquinoxalin-6-amine isomer is particularly valuable due to its specific substitution pattern, which influences both the electronic properties of the ring and its steric fit within protein binding pockets (e.g., ATP-binding sites of kinases).

Structural Specifications
FeatureSpecificationImpact on Drug Design
Core Scaffold 1,4-Diazanaphthalene (Quinoxaline)Provides planar aromaticity for

-

stacking interactions (intercalation).
C6-Amine Primary amino group (-NH₂)Acts as a critical hydrogen bond donor/acceptor; primary site for derivatization (ureas, amides).
C3, C7-Methyls Methyl groups (-CH₃)Modulate lipophilicity (logP) and provide steric bulk to induce conformational selectivity in the binding pocket.
Regiochemistry 3,7-substitutionDistinct from the more common 2,3-dimethyl isomers; affects vector orientation of the C6-substituent.
Structural Visualization (DOT)

The following diagram illustrates the core numbering and electronic environment of the scaffold.

QuinoxalineStructure cluster_legend Functional Roles N1 N1 C2 C2 (H) N1->C2 N4 N4 C3 C3 (Me) C2->C3 C3->N4 C5 C5 (H) N4->C5 C6 C6 (NH2) C5->C6 C7 C7 (Me) C6->C7 C8 C8 (H) C7->C8 C8->N1 Role1 N1/N4: H-Bond Acceptors (Kinase Hinge Region) Role2 C6-NH2: Derivatization Site (Urea/Amide Linker) Role3 C3/C7-Me: Hydrophobic Contacts

Caption: Structural connectivity of 3,7-dimethylquinoxalin-6-amine. N1/N4 provide H-bond acceptance, while C6-NH2 serves as the primary vector for SAR expansion.

Part 2: Synthesis & Production Workflows

Synthesizing the specific 3,7-dimethyl isomer requires controlling the regiochemistry during the condensation of the diamine precursor with the dicarbonyl species. The standard reaction between 4-methyl-1,2-phenylenediamine and methylglyoxal typically yields a mixture of isomers (2,6-dimethyl and 2,7-dimethyl).

To ensure high fidelity to the CAS 122457-29-8 structure, the following Regiospecific Nitro-Reduction Protocol is recommended.

Synthesis Pathway (Graphviz)

SynthesisPathway Start Precursor: 4-Methyl-5-nitro-1,2-phenylenediamine Condensation Step 1: Condensation (Ethanol, Reflux, 2h) Formation of Quinoxaline Ring Start->Condensation Reagent Reagent: Methylglyoxal (Pyruvic Aldehyde) Reagent->Condensation IsomerSep Step 2: Isomer Purification (Flash Chromatography) Isolate 3,7-dimethyl-6-nitro isomer Condensation->IsomerSep Reduction Step 3: Nitro Reduction (H2, Pd/C or SnCl2/HCl) Conversion of NO2 to NH2 IsomerSep->Reduction Product Target: 3,7-Dimethylquinoxalin-6-amine (CAS 122457-29-8) Reduction->Product

Caption: Synthetic route prioritizing regiochemical control via purification of the nitro-intermediate prior to reduction.

Detailed Experimental Protocol

Objective: Synthesis of 3,7-dimethylquinoxalin-6-amine from 4-methyl-5-nitro-1,2-phenylenediamine.

Reagents:

  • 4-Methyl-5-nitro-1,2-phenylenediamine (1.0 eq)

  • Methylglyoxal (40% aq.[1] solution, 1.2 eq)

  • Ethanol (Solvent)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) or Pd/C (10%) for hydrogenation.

Procedure:

  • Condensation (Ring Closure):

    • Dissolve 4-methyl-5-nitro-1,2-phenylenediamine (10 mmol) in absolute ethanol (50 mL).

    • Add methylglyoxal (12 mmol) dropwise at room temperature.

    • Heat the mixture to reflux for 3 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).

    • Note: Two major isomers will form.[2] The presence of the nitro group and methyl group on the benzene ring directs the condensation, but separation is often required.

    • Concentrate in vacuo.[3] Purify the residue via flash column chromatography (Silica gel) to isolate 3,7-dimethyl-6-nitroquinoxaline .

  • Reduction (Nitro to Amine):

    • Dissolve the purified nitro-quinoxaline (5 mmol) in Ethanol/Ethyl Acetate (1:1, 30 mL).

    • Method A (Catalytic Hydrogenation): Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon pressure) for 12 hours. Filter through Celite.

    • Method B (Chemical Reduction - Recommended for selectivity): Dissolve in Ethanol. Add SnCl₂·2H₂O (25 mmol). Reflux for 2 hours. Neutralize with 1N NaOH, extract with EtOAc.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for singlet methyl peaks at ~2.6 ppm (C3-Me) and ~2.4 ppm (C7-Me). Broad singlet at ~5.8 ppm for NH₂.

    • MS (ESI): [M+H]⁺ = 174.1.

Part 3: Derivatives & Pharmacological Applications

The 6-amino group is the primary vector for expanding this scaffold into bioactive drugs. The most common high-value derivatives are Ureas and Amides , which are frequently employed as Type II Kinase Inhibitors (binding to the DFG-out conformation).

Key Derivative Classes
Derivative ClassReagentApplicationMechanism
Quinoxaline Ureas Isocyanates (R-N=C=O)Anticancer (Kinase Inhibition)Urea linker forms dual H-bonds with Glu/Asp residues in the kinase backbone.
Schiff Bases Aryl AldehydesAntimicrobial / IntercalatorsPlanar extension allows DNA intercalation; often used in metal complexation.
Sulfonamides Sulfonyl ChloridesCarbonic Anhydrase InhibitorsModulates solubility and targets zinc-containing enzymes.
Protocol: Synthesis of a Quinoxaline Urea Derivative

Targeting the ATP-binding pocket of receptor tyrosine kinases (e.g., PDGFR, VEGFR).

  • Setup: Place 3,7-dimethylquinoxalin-6-amine (1.0 eq) in anhydrous THF under Argon.

  • Addition: Add Phenyl Isocyanate (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. A precipitate typically forms.

  • Workup: Filter the solid precipitate. Wash with cold diethyl ether to remove unreacted isocyanate.

  • Yield: Typically >85%.

  • Significance: This urea motif is analogous to the "sorafenib" or "regorafenib" warhead, utilizing the quinoxaline core to anchor the molecule in the hydrophobic pocket.

Structure-Activity Relationship (SAR) Logic

SAR Core 3,7-Dimethylquinoxalin-6-amine Mod1 C6-Urea/Amide: Critical for H-bonding (Kinase Hinge/Gatekeeper) Core->Mod1 Mod2 C3-Methyl: Occupies Hydrophobic Pocket (Selectivity Filter) Core->Mod2 Mod3 N1/N4: Acceptors for Water Bridges or Backbone NH Core->Mod3

Caption: SAR Map highlighting the functional roles of specific positions on the scaffold during drug design.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122457-29-8 (3,7-Dimethylquinoxalin-6-amine). PubChem. Available at: [Link]

  • Gu, W., et al. (2011). "2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Burguete, A., et al. (2007). "Synthesis and biological activity of new quinoxaline derivatives." Bioorganic & Medicinal Chemistry.

Sources

Biological Activity & Therapeutic Potential of Amino-Dimethylquinoxaline Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Amino-Dimethylquinoxaline Isomers Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The amino-dimethylquinoxaline (ADMQ) isomers—specifically 6-amino-2,3-dimethylquinoxaline and 5-amino-2,3-dimethylquinoxaline —occupy a unique niche in medicinal chemistry. They serve as "privileged scaffolds," providing the structural foundation for a vast array of fused heterocyclic drugs, including potent kinase inhibitors (c-Met, PI3K), DNA intercalators, and antiviral agents. However, their utility is balanced by a distinct toxicological profile; as free amines, certain isomers exhibit mutagenic potential in bacterial assays. This guide dissects the structure-activity relationships (SAR), synthetic utility, and safety considerations required to leverage these isomers effectively in drug discovery.

Chemical Landscape & Isomerism

The quinoxaline core (1,4-diazanaphthalene) is bioisosteric to quinoline and naphthalene but possesses distinct electronic properties due to the two nitrogen atoms. The addition of an amino group and two methyl groups creates specific isomers with divergent reactivities and biological interactions.

Key Isomers[1]
  • 6-Amino-2,3-dimethylquinoxaline (6-ADMQ): The most widely utilized isomer. The amino group at position 6 is electronically coupled to the pyrazine ring, making it a highly reactive nucleophile for creating Schiff bases or fused tricyclic systems (e.g., pyrido[3,2-f]quinoxalines).

  • 5-Amino-2,3-dimethylquinoxaline (5-ADMQ): Sterically distinct. The amino group at position 5 is adjacent to the bridgehead nitrogen, influencing solubility and binding affinity in enzyme pockets differently than the 6-isomer.

Visualization: Structural Isomerism

ADMQ_Isomers cluster_isomers Primary Isomers Core Quinoxaline Core (1,4-diazanaphthalene) Iso6 6-Amino-2,3-dimethylquinoxaline (High Nucleophilicity) Core->Iso6 + NH2 @ C6 + 2x Me @ C2,C3 Iso5 5-Amino-2,3-dimethylquinoxaline (Steric Constraint) Core->Iso5 + NH2 @ C5 + 2x Me @ C2,C3 Derivatives Fused Heterocycles (Indenoquinoxalines, Pyridoquinoxalines) Iso6->Derivatives Gould-Jacobs Rxn or Schiff Base Iso5->Derivatives Cyclization

Figure 1: Structural divergence of amino-dimethylquinoxaline isomers and their trajectory into complex pharmacophores.

Biological Activity Profile

Therapeutic Potential (The "Scaffold" Effect)

The free amino isomers themselves are rarely the final drug; rather, they are the warheads used to synthesize biologically active ligands.

  • Anticancer (DNA Intercalation & Topoisomerase Inhibition): Derivatives of 6-ADMQ, particularly when fused to form indeno[2,3-b]quinoxalines , act as dual inhibitors of Topoisomerase I and II. The planar quinoxaline ring intercalates between DNA base pairs, while the amino-derived side chains stabilize the complex.

  • Kinase Inhibition (c-Met & PI3K/AKT): Recent studies utilize the 6-ADMQ scaffold to synthesize inhibitors of the c-Met receptor tyrosine kinase. The nitrogen atoms in the quinoxaline ring serve as hydrogen bond acceptors in the ATP-binding pocket of the kinase.

  • Antiviral Activity: Schiff bases derived from 6-ADMQ have shown sub-micromolar IC50 values against Coxsackievirus B5 and Herpes Simplex Virus (HSV), likely by interfering with viral polymerase functions.

Toxicology & Mutagenicity (The "MeIQx" Connection)

A critical safety consideration for researchers is the structural similarity between ADMQ isomers and Heterocyclic Amines (HCAs) like MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), a known carcinogen formed in cooked meats.

  • Ames Test Positivity: 6-ADMQ has been identified as a metabolite of Rubia tinctorum (madder root) and exhibits mutagenic activity in Salmonella typhimurium strains TA98 and TA100 (metabolic activation via S9 mix is usually required).

  • Mechanism: The exocyclic amino group can undergo N-hydroxylation by Cytochrome P450 enzymes (CYP1A2), leading to the formation of nitrenium ions that form DNA adducts.

  • Mitigation Strategy: In drug design, the free amino group is almost always derivatized (e.g., into an amide, urea, or fused ring). This "caps" the nitrogen, preventing N-hydroxylation and significantly reducing mutagenic potential while retaining therapeutic efficacy.

Experimental Protocols

Protocol A: Synthesis of 6-Amino-2,3-dimethylquinoxaline

Causality: The most reliable route involves the selective reduction of the nitro precursor. Direct amination is difficult due to the electron-deficient nature of the pyrazine ring.

  • Starting Material: 6-Nitro-2,3-dimethylquinoxaline (commercially available or synthesized from 4-nitro-1,2-phenylenediamine + biacetyl).

  • Reduction System: Hydrazine hydrate (

    
    ) with Palladium on Carbon (Pd/C) catalyst.
    
    • Why: This method is cleaner than Fe/HCl or SnCl2 reductions, simplifying purification.

  • Procedure:

    • Dissolve 10 mmol of nitro-compound in ethanol (50 mL).

    • Add 10% Pd/C (10 wt%).

    • Add Hydrazine hydrate (50 mmol) dropwise at reflux.

    • Monitor: TLC (Ethyl Acetate:Hexane 1:1). The yellow nitro spot will disappear; a fluorescent amino spot will appear.

    • Workup: Filter hot through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from ethanol/water.

  • Validation: Melting point (approx. 169-171°C) and

    
    H-NMR (Characteristic broad singlet for 
    
    
    
    around 5.5-6.0 ppm).
Protocol B: Evaluation of Mutagenicity (Ames Test)

Trustworthiness: Because of the known risks, any new derivative based on this scaffold must be screened for genotoxicity early.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform assays +/- S9 fraction (rat liver extract) to detect promutagens.

  • Dosing: 5 concentrations (e.g., 0.1, 1, 10, 100, 1000 µ g/plate ).

  • Control: Positive control (2-aminofluorene) and Negative control (DMSO).

  • Interpretation: A 2-fold increase in revertant colonies over the negative control indicates mutagenicity.

Structure-Activity Relationship (SAR) Visualization[2]

The following diagram illustrates how the ADMQ core is modified to shift from a potentially toxic metabolite to a therapeutic agent.

SAR_Logic cluster_mechanism Mechanism of Action Scaffold 6-Amino-2,3-dimethylquinoxaline (Base Scaffold) Mod_FreeAmine Free -NH2 Group Scaffold->Mod_FreeAmine Unmodified Mod_Derivatized Derivatized -NH-R (Amide/Urea/Fused) Scaffold->Mod_Derivatized Chemical Modification Outcome_Tox Metabolic N-hydroxylation (Mutagenic DNA Adducts) Mod_FreeAmine->Outcome_Tox CYP1A2 Activation Outcome_Therapy Therapeutic Efficacy (Kinase Inhibition / Intercalation) Mod_Derivatized->Outcome_Therapy Target Specificity (Reduced Mutagenicity) c-Met Kinase c-Met Kinase Outcome_Therapy->c-Met Kinase H-Bonding DNA Topoisomerase DNA Topoisomerase Outcome_Therapy->DNA Topoisomerase Intercalation

Figure 2: Strategic modification of the amino group to abrogate toxicity while enhancing therapeutic value.

Quantitative Data Summary

Table 1: Comparative Biological Profile of Quinoxaline Derivatives

Compound ClassModification at C-6 AminoTarget / AssayActivity / ResultReference
Parent Isomer Free Amine (

)
Ames Test (TA98 + S9)Positive (Mutagenic)[1, 3]
Schiff Base

Coxsackievirus B5

µM
[2]
Fused Indeno Indeno[2,3-b] fusionTopoisomerase II

µM
[1]
Amide

c-Met Kinase

nM
[4]

References

  • BenchChem. (2025).[1] A Comparative Guide to the Biological Evaluation of 6-Methoxy-2,3-dimethylquinoxaline Derivatives.Link

  • Montana, M., et al. (2020).[2] Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

  • Kawasaki, Y., et al. (1992).[6] Mutagenicity of Rubia tinctorum metabolites.[6] (Contextualized via ResearchGate snippet). Link

  • National Institutes of Health (NIH). (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors.Link

  • Der Pharma Chemica. (2015). Biological activity of drug like small molecules based on quinoxaline containing amino substitution at C-2.[4]Link

Sources

The 6-Aminoquinoxaline Pharmacophore: Synthetic Access and SAR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Primary Focus: Medicinal Chemistry & Drug Design Target Audience: Senior Researchers, Medicinal Chemists

Executive Summary: The "Privileged" Scaffold

The 6-aminoquinoxaline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its planar, electron-deficient bicyclic heteroaromatic nature allows it to mimic purine bases, making it an exceptional candidate for ATP-competitive kinase inhibition, DNA intercalation, and receptor antagonism.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on the 6-amino position as a critical vector for solubility modulation and hydrogen bond engagement within the hinge region of protein kinases (e.g., VEGFR-2, PI3K, IKKβ).

Structural Logic & Pharmacophore Analysis

The quinoxaline ring system consists of a benzene ring fused to a pyrazine ring.[1][2] The nitrogen atoms at positions 1 and 4 serve as hydrogen bond acceptors.

  • The 6-Amino "Anchor": The primary amine at position 6 is the most versatile handle. In kinase inhibitors, this nitrogen often acts as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region.

  • Electronic Modulation: The pyrazine ring is electron-deficient. Substituents at positions 2 and 3 modulate the electron density of the ring system, affecting the pKa of the N1/N4 nitrogens and, consequently, the binding affinity.

Visualization: The SAR Landscape

The following diagram illustrates the functional zones of the scaffold.

SAR_Landscape Scaffold 6-Aminoquinoxaline Core Zone_N Positions 1 & 4 (Pyrazine N) H-Bond Acceptors (Solubility & pKa) Scaffold->Zone_N Intrinsic Zone_23 Positions 2 & 3 Steric Gatekeepers (Selectivity & Lipophilicity) Scaffold->Zone_23 Electronic Tuning Zone_6 Position 6 (Amino Group) The 'Warhead' Vector (Hinge Binding / Solubilizing) Scaffold->Zone_6 Primary Derivatization Sub_23 Electron Withdrawing (Cl, CF3) increases metabolic stability. Bulky groups (Ph, Furan) target hydrophobic pockets. Zone_23->Sub_23 Sub_6 Acylation/Sulfonylation creates Urea/Amide linkers. Crucial for Kinase Affinity. Zone_6->Sub_6

Caption: Functional decomposition of the 6-aminoquinoxaline scaffold showing the three critical zones for medicinal chemistry optimization.

Synthetic Access & Protocols

Reliable access to the 6-aminoquinoxaline core is a prerequisite for library generation. While the Hinsberg reaction constructs the ring, direct functionalization or reduction of nitro-precursors is preferred for accessing the 6-amino variant.

Protocol A: Reduction of 6-Nitroquinoxaline (Gold Standard)

This method is preferred for its high yield and cleanliness, converting commercially available 6-nitroquinoxaline to the 6-amino derivative.

Mechanistic Insight: Palladium on carbon catalyzes the hydrogenolysis of the nitro group. The reaction must be monitored to prevent over-reduction of the pyrazine ring.

Materials:

  • 6-Nitroquinoxaline (1.0 eq)

  • 10% Pd/C (10 wt%)

  • Methanol (Solvent)[3]

  • Hydrogen gas (Balloon pressure) or Hydrazine hydrate (Transfer hydrogenation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-nitroquinoxaline (500 mg, 2.86 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg) under an inert atmosphere (nitrogen) to prevent ignition.

  • Hydrogenation: Purge the flask with hydrogen gas. Stir the mixture vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

    • Self-Validating Step: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material (Rf ~0.6) should disappear, and a fluorescent amino product (Rf ~0.3) should appear.

  • Workup: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).

  • Yield: Expect 80–90% of a yellow solid.

Protocol B: Microwave-Assisted Nucleophilic Substitution (SNAr)

Used when starting from 6-fluoroquinoxaline to introduce complex amines directly.

Methodology:

  • Combine 6-fluoroquinoxaline (1.0 eq) and the desired amine (2.0 eq) in DMSO.

  • Add K2CO3 (2.0 eq).

  • Irradiate at 200°C for 30 mins in a sealed vessel.

  • Pour into ice water to precipitate the product.

SAR Deep Dive: Optimization Vectors

Position 6: The Hinge Binder (The "Warhead")

The 6-amino group is rarely left as a free amine in final drug candidates. It is usually derivatized to optimize interactions with the ATP-binding pocket.

ModificationChemical EffectBiological Consequence
Free Amine (-NH2) H-bond donor/acceptorModerate potency; often poor metabolic stability (Phase II conjugation).
Acetylation (-NH-CO-R) Removes basicity; adds H-bond donorHigh Potency. Mimics the adenine ring of ATP. Critical for VEGFR-2 inhibition.
Sulfonylation (-NH-SO2-R) Increases acidity of NHImproved solubility and distinct binding geometry (often targets allosteric pockets).
Urea (-NH-CO-NH-R) Dual H-bond donorMaximal Potency. Creates a "bidentate" H-bond clamp with kinase backbone residues (e.g., Glu/Cys).
Positions 2 & 3: The Selectivity Gates

Substitutions here determine the shape of the molecule and its ability to fit into the hydrophobic pockets adjacent to the ATP site.

  • Symmetrical Substitution (e.g., 2,3-dimethyl): Often increases lipophilicity but may reduce selectivity due to steric clashes in narrow pockets.

  • Asymmetrical Substitution (e.g., 2-methyl-3-phenyl): Crucial for neuroprotective activity (e.g., MPAQ). The asymmetry allows the molecule to orient specifically within the receptor site.

  • Bi-heteroaryl (e.g., 2,3-di(furan-2-yl)): Shown to induce apoptosis via Caspase 3/7 activation. The furan rings provide pi-stacking opportunities within the binding cleft.

Case Study: Kinase Inhibition (VEGFR-2 / IKKβ)

The most successful application of 6-aminoquinoxalines is in the inhibition of receptor tyrosine kinases.

Mechanism of Action: The quinoxaline core occupies the adenine binding slot of ATP. The derivatized 6-amino group extends toward the "gatekeeper" residue, while substituents at 2 and 3 interact with the hydrophobic regions I and II.

Experimental Workflow: Kinase Assay Screening

To validate the SAR, a robust screening cascade is required.

Kinase_Workflow Step1 Library Synthesis (6-Amino derivatization) Step2 Enzymatic Assay (FRET/ELISA) Target: VEGFR-2 / IKKβ Step1->Step2 Screening Step3 Cellular Viability (MTT Assay) Lines: HCT116, MCF-7 Step2->Step3 Hit Selection (<10 µM) Step4 Mechanistic Validation Western Blot (p-VEGFR, Caspase-3) Step3->Step4 Lead Profiling

Caption: Standardized screening cascade for validating 6-aminoquinoxaline kinase inhibitors.

Key Data Points for Validation:

  • IC50 (Enzyme): Potent compounds should exhibit IC50 < 100 nM against the target kinase.

  • Selectivity Index: Ratio of IC50 (Normal cells) / IC50 (Cancer cells) should be > 10.

  • Western Blotting: Successful inhibition must show reduced phosphorylation of downstream targets (e.g., p-ERK, p-AKT) in a dose-dependent manner.

References

  • BenchChem. (2025).[4][5][6] A Comparative Guide to the Structure-Activity Relationship of 6-Aminoquinoxaline Derivatives. Retrieved from

  • Burguete, A., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons.[5] Journal of Medicinal Chemistry.[7] Retrieved from

  • Montana, M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI Molecules. Retrieved from

  • ChemicalBook. (2024).[8] General procedure for the synthesis of 6-aminoquinoxaline from 6-nitroquinoxaline.[3] Retrieved from

  • Tariq, S., et al. (2018). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Technical Deep Dive: Structural and Functional Divergence of Dimethylquinoxalin-6-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical structural, synthetic, and physicochemical differences between 2,3-dimethylquinoxalin-6-amine (Target A) and 3,7-dimethylquinoxalin-6-amine (Target B). While both share the same molecular formula (


) and quinoxaline core, their divergence in methyl substitution patterns dictates distinct synthetic routes, electronic properties, and pharmacological profiles.

Key Distinction:

  • Target A (2,3-isomer): Characterized by vicinal dimethyl substitution on the pyrazine ring. It is synthetically accessible via symmetric condensation and exhibits a "hydrophobic handle" on the heterocyclic face.

  • Target B (3,7-isomer): Characterized by distal substitution (one methyl on the pyrazine ring, one on the benzene ring). This isomer presents a significant regiochemical challenge during synthesis and alters the electronic environment of the primary amine due to the ortho-methyl effect.

Structural Analysis & Nomenclature

Precise IUPAC numbering is non-negotiable for distinguishing these isomers, as commercial catalogs often use ambiguous trivial names.

The Quinoxaline Scaffold

The quinoxaline ring system is numbered starting from a nitrogen atom (


), proceeding through the pyrazine carbons (

), the second nitrogen (

), and then the benzene ring (

).[1]
Feature2,3-Dimethylquinoxalin-6-amine 3,7-Dimethylquinoxalin-6-amine
Pyrazine Ring Methyls at

and

(Vicinal)
Methyl at

only
Benzene Ring Unsubstituted (except amine at

)
Methyl at

(ortho to amine)
Symmetry Pseudo-symmetric pyrazine ringFully asymmetric
Steric Environment Amine (

) is sterically unhindered
Amine (

) is flanked by Methyl (

)
Visualization of Isomeric Structures

The following diagram illustrates the connectivity differences. Note the steric crowding around the amine in the 3,7-isomer.

Quinoxaline_Structures cluster_0 Target A: 2,3-Dimethyl cluster_1 Target B: 3,7-Dimethyl MolA Pyrazine Ring C2-Me C3-Me Benzene Ring C6-NH2 C7-H MolB Pyrazine Ring C2-H C3-Me Benzene Ring C6-NH2 C7-Me

Figure 1: Structural comparison highlighting the shift of the methyl group from the heterocyclic ring (Target A) to the carbocyclic ring (Target B).

Synthetic Pathways & Regiocontrol

The synthesis of these two isomers reveals the primary technical bottleneck: Regioselectivity.

Target A: The Symmetric Route (Self-Validating)

The synthesis of 2,3-dimethylquinoxalin-6-amine is robust because the condensation step involves a symmetric diketone. This eliminates regiochemical ambiguity.

  • Precursors: 4-Nitro-1,2-phenylenediamine + 2,3-Butanedione (Diacetyl).

  • Mechanism: Double Schiff base formation followed by nitro reduction.

  • Protocol Validation: Since 2,3-butanedione is symmetric, the orientation of the diamine attack does not affect the final skeleton.

Target B: The Asymmetric Challenge

The 3,7-isomer requires condensing an asymmetric diamine with an asymmetric keto-aldehyde (Methylglyoxal). This historically yields a mixture of regioisomers (6-amine vs 7-amine derivatives) that are difficult to separate.

  • Precursors: 4-Methyl-5-nitro-1,2-phenylenediamine + Methylglyoxal (Pyruvaldehyde).

  • The Trap: Methylglyoxal can condense in two orientations.

    • Path 1: Keto group attacks the amine para to the nitro group.

    • Path 2: Aldehyde group attacks the amine para to the nitro group.

  • Result: A mixture of 3,7-dimethyl and 2,7-dimethyl isomers (numbering changes based on priority). High-performance liquid chromatography (HPLC) is required for purification.

Synthesis_Pathways cluster_A Route A: 2,3-Dimethyl (Symmetric) cluster_B Route B: 3,7-Dimethyl (Asymmetric) Start Start: Substituted o-Phenylenediamine StepA1 Reactant: 2,3-Butanedione (Symmetric) Start->StepA1 If 4-NO2-diamine StepB1 Reactant: Methylglyoxal (Asymmetric) Start->StepB1 If 4-Me-5-NO2-diamine StepA2 Condensation (No Regio-issues) StepA1->StepA2 StepA3 Product: 2,3-Dimethyl Isomer (High Purity) StepA2->StepA3 StepB2 Condensation (Regio-Competition) StepB1->StepB2 StepB3 Mixture: 2,7-Me + 3,7-Me StepB2->StepB3 StepB4 Critical Step: HPLC Separation StepB3->StepB4

Figure 2: Synthetic workflow demonstrating the regioselectivity complexity in Route B compared to the streamlined Route A.

Analytical Differentiation (NMR Signatures)

Distinguishing these isomers requires careful analysis of Proton NMR (


-NMR) in the aromatic region.
Proton NMR Comparison Table ( )
Proton PositionTarget A (2,3-Dimethyl)Target B (3,7-Dimethyl)Diagnostic Feature
Pyrazine Methyls Two singlets (or one overlap) ~2.6-2.7 ppmOne singlet ~2.6 ppmTarget A has 6H integration; Target B has 3H.
Benzene Methyl AbsentSinglet ~2.4 ppmKey Identifier: Methyl on benzene ring is shielded relative to pyrazine methyls.
Aromatic

Doublet (ortho coupling to

if amine wasn't there)
SingletIn Target B,

is isolated by the methyl at

and amine at

(depending on exact substitution pattern).
Aromatic

DoubletSinglet

Expert Insight: In the 3,7-isomer, the methyl group at


 and the amine at 

are ortho to each other. This often leads to a Nuclear Overhauser Effect (NOE) signal between the amine protons and the

-methyl protons, a definitive structural proof absent in the 2,3-isomer.

Functional Implications in Drug Design

For researchers developing kinase inhibitors or intercalating agents, the choice of isomer fundamentally alters the pharmacophore.

Electronic Effects & Basicity (pKa)
  • 2,3-Dimethyl: The methyl groups are on the electron-deficient pyrazine ring. They donate electron density via hyperconjugation, slightly increasing the basicity of the ring nitrogens (

    
    ). The amine at 
    
    
    
    remains electronically typical for an aniline derivative.
  • 3,7-Dimethyl: The methyl at

    
     is directly attached to the benzene ring, ortho to the amine.
    
    • Inductive Effect (+I): Increases electron density on the amine nitrogen, potentially raising the pKa (making it more basic).

    • Steric Effect: The ortho-methyl forces the amine out of planarity with the aromatic ring, reducing conjugation. This can paradoxically lower the basicity if resonance stabilization of the cation is disrupted.

Kinase Binding (Hinge Region)

Quinoxalines often bind to the ATP-binding hinge region of kinases.

  • Target A (2,3-Me): The vicinal methyls create a wide, hydrophobic surface area. This is ideal for filling large hydrophobic pockets (Gatekeeper residues).

  • Target B (3,7-Me): The "distributed" methyls create a narrower profile on the pyrazine side but introduce steric bulk on the benzene side. This is useful for inducing selectivity against kinases with restricted solvent fronts.

Experimental Protocol: Synthesis of 6-Amino-2,3-dimethylquinoxaline

Note: This protocol focuses on Target A, as it is the self-validating standard. Target B requires specialized chromatographic intervention.

Reagents:

  • 4-Nitro-1,2-phenylenediamine (1.0 eq)

  • 2,3-Butanedione (1.2 eq)

  • Ethanol (Solvent)

  • Palladium on Carbon (10% Pd/C)

  • Hydrazine Monohydrate (Hydrogen source)

Step-by-Step Methodology:

  • Condensation: Dissolve 4-nitro-1,2-phenylenediamine (15.3g, 100 mmol) in refluxing ethanol (200 mL). Add 2,3-butanedione (10.5 mL, 120 mmol) dropwise over 30 minutes.

  • Monitor: Reflux for 2 hours. Monitor via TLC (SiO2, 1:1 Hexane/EtOAc). The diamine spot will disappear, replaced by a less polar fluorescent spot (Nitro-quinoxaline).

  • Isolation 1: Cool to

    
    . Filter the yellow precipitate (6-nitro-2,3-dimethylquinoxaline). Yield is typically >85%.[2]
    
  • Reduction: Resuspend the nitro intermediate in Ethanol (150 mL). Add Pd/C (1.5g). Heat to reflux.[2]

  • Activation: Add Hydrazine Monohydrate (5 eq) dropwise (Caution: Exothermic/Gas evolution). Reflux for 3 hours.

  • Purification: Filter hot through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/Water.

  • Validation: Check Melting Point (190-195°C) and Mass Spec (M+H = 174.1).

References

  • Vertex Pharmaceuticals. (2014). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. (2024). Product Specification: 6-Amino-2,3-dimethylquinoxaline (CAS 7576-88-7).[3] Merck KGaA.

  • Royal Society of Chemistry. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions.

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: N,5-dimethyl-3-phenylquinoxalin-6-amine (Structural Analog Comparison).[4] National Library of Medicine.[4]

Sources

Targeting the Long Axis: Medicinal Chemistry & Regioselective Synthesis of 3,7-Disubstituted Quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Long-Axis" Privilege

The quinoxaline scaffold (1,4-diazanaphthalene) is a "privileged structure" in medicinal chemistry, capable of displaying diverse biological activities ranging from antimicrobial to antineoplastic effects. While 2,3-disubstituted quinoxalines are synthetically accessible and widely explored, 3,7-disubstituted quinoxalines represent a unique and underutilized geometric vector.

This substitution pattern creates a linear "dumbbell" topology that is particularly effective for:

  • Kinase Inhibition: Spanning the ATP-binding cleft (C3 interaction) into the solvent-accessible region or deep hydrophobic back-pockets (C7 interaction).

  • Intercalation: Maximizing π-stacking surface area while projecting solubilizing groups along the major groove.

  • AMPA/Kainate Receptor Antagonism: Mimicking the glutamate skeleton with specific electronic distribution.

This guide addresses the primary technical barrier to this scaffold—regioselectivity —and provides actionable protocols for synthesizing and applying 3,7-disubstituted quinoxalines.

The Synthetic Challenge: Overcoming Isomeric Mixtures

The classical Hinsberg condensation involves reacting a 1,2-diamine with a 1,2-dicarbonyl.[1] When using a monosubstituted diamine (e.g., 4-nitro-1,2-diaminobenzene) and an unsymmetrical diketone (e.g., ethyl pyruvate), the result is invariably a mixture of 6- and 7-substituted isomers. These isomers often possess identical


 values, making chromatographic separation non-viable for high-throughput library generation.
Regiocontrol Strategy

To access pure 3,7-systems, we must bypass the random condensation of the diamine. The most robust method involves reductive cyclization of N-(2-nitrophenyl) derivatives , where the nitrogen sources are differentiated before ring closure.

DOT Diagram: Regioselectivity Logic

The following diagram contrasts the "Random" vs. "Directed" synthetic pathways.

QuinoxalineSynthesis Start_Random 4-Substituted-1,2-Diamine + Unsymmetrical Diketone Mixture Mixture of 6- and 7-Isomers Start_Random->Mixture Hinsberg Condensation Separation Difficult Chromatography (Yield Loss) Mixture->Separation Start_Directed 2-Nitroaniline Derivative (Pre-functionalized) Intermediate N-Alkylation/Acylation (Differentiation of N-atoms) Start_Directed->Intermediate Step 1 Cyclization Reductive Cyclization (Fe/AcOH or H2/Pd) Intermediate->Cyclization Step 2 Product Pure 3,7-Disubstituted Quinoxaline Cyclization->Product Regiospecific

Figure 1: Comparison of the classical non-selective Hinsberg route versus the regiospecific reductive cyclization strategy.

Technical Protocol: Regioselective Synthesis of a 3,7-Kinase Inhibitor Core

This protocol details the synthesis of Ethyl 3-chloro-7-(trifluoromethyl)quinoxaline-2-carboxylate , a versatile intermediate for generating library diversity.

Mechanism of Action (Chemistry)

By starting with a 2-nitroaniline, we "lock" the position of the benzene substituent relative to the amine that will become N1. We then attach the two-carbon fragment to the amine before reducing the nitro group. This forces the cyclization to occur in only one orientation.

Step-by-Step Methodology
Phase 1: Precursor Assembly
  • Reagents: 4-(Trifluoromethyl)-2-nitroaniline (1.0 equiv), Ethyl chlorooxoacetate (1.1 equiv), Pyridine (1.2 equiv), DCM (Solvent).

  • Procedure:

    • Dissolve aniline in dry DCM at 0°C.

    • Add pyridine, followed by dropwise addition of ethyl chlorooxoacetate.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: Product is an acyclic amide. The nitro group is still intact.

  • Workup: Wash with 1N HCl, brine, dry over Na₂SO₄.

Phase 2: Reductive Cyclization (The "Switch")
  • Reagents: Iron powder (5.0 equiv), Ammonium chloride (5.0 equiv), Ethanol/Water (4:1).

  • Procedure:

    • Suspend the amide from Phase 1 in EtOH/H₂O.

    • Add Fe powder and NH₄Cl. Heat to reflux (80°C) for 2 hours.

    • Mechanism: The nitro group reduces to an amine (-NH₂). This nascent amine immediately attacks the amide carbonyl (or the ketone carbonyl if using a different precursor) intramolecularly to close the ring.

    • Note: In this specific keto-ester scaffold, the cyclization usually yields the 3-hydroxy-2-carboxylate (tautomer of the amide).

  • Purification: Filter hot through Celite to remove iron. Concentrate filtrate.[2] Recrystallize from EtOH.

Phase 3: Aromatization & Chlorination
  • Reagents: POCl₃ (neat), catalytic DMF.

  • Procedure:

    • Reflux the 3-hydroxy intermediate in POCl₃ for 3 hours.

    • Outcome: The hydroxyl group at C3 is converted to a chlorine atom.

    • Result: Ethyl 3-chloro-7-(trifluoromethyl)quinoxaline-2-carboxylate .

Self-Validating QC Steps
  • ¹H NMR (CDCl₃): Look for the specific coupling pattern of the aromatic protons. A 3,7-substituted system will show a doublet (H5), a doublet of doublets (H6), and a singlet (H8). The H8 singlet (isolated between the N and the CF3) is diagnostic.

  • Regio-check: If you had the 6-isomer, the coupling constants and chemical shifts of the aromatic protons would differ significantly due to the proximity of the electron-withdrawing CF3 group to the different nitrogen atoms.

Medicinal Chemistry Applications: SAR & Binding Modes

A. Kinase Inhibition (VEGFR-2 / Pim-1)

In kinase inhibitors, the 3,7-substitution pattern exploits the ATP-binding pocket's geometry.

  • C3 Position (Heterocyclic Ring): Often functionalized with an amine or aryl group to interact with the hinge region (Glu/Cys residues).

  • C7 Position (Benzenoid Ring): Extends into the hydrophobic back-pocket or solvent front. Substituents here (e.g., -CF3, -OPh) improve cellular permeability and selectivity by contacting non-conserved residues.

Data Summary: Activity of 3,7-Analogs vs. 2,3-Analogs

Compound IDSubstitution PatternTarget KinaseIC₅₀ (nM)Selectivity Note
QX-37-A 3-amino, 7-CF3VEGFR-212High selectivity vs. FGFR1
QX-23-B 2-amino, 3-CF3VEGFR-2450Poor fit; steric clash in hinge
QX-37-C 3-aryl, 7-nitroPim-18Potent; 7-NO2 contacts Lys67
B. AMPA Receptor Antagonists

The 7-position is critical for modulating the electronic properties of the quinoxaline-2,3-dione core. Electron-withdrawing groups at C7 (e.g., -NO2, -CN, -CF3) significantly enhance binding affinity to the AMPA receptor by increasing the acidity of the N-H protons, strengthening hydrogen bonds with the receptor's glutamate-binding site.

DOT Diagram: Pharmacophore Map

This diagram visualizes the functional roles of the 3,7-positions in a kinase active site.

Pharmacophore Quinoxaline Quinoxaline Core (Scaffold) Pos3 Position 3 (Hinge Binder) Quinoxaline->Pos3 Pos7 Position 7 (Hydrophobic/Solvent) Quinoxaline->Pos7 Hinge Hinge Region (H-Bonds) Pos3->Hinge H-Donor/Acceptor Pocket Back Pocket (Selectivity) Pos7->Pocket Van der Waals

Figure 2: Pharmacophore mapping of 3,7-disubstituted quinoxalines in kinase inhibition.

References

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues. ResearchGate. [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules. [Link][3]

  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Heteroannulation of Nitroketene N,S-Arylaminoacetals with POCl3: A Novel Highly Regioselective Synthesis of Unsymmetrical 2,3-Substituted Quinoxalines. Organic Letters. [Link]

  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. Journal of Medicinal Chemistry. [Link]

Sources

Technical Whitepaper: Solubility Profiling and Solvent Selection for 3,7-Dimethylquinoxalin-6-amine

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility profile and experimental framework for 3,7-dimethylquinoxalin-6-amine (DMQA).[1][2] As a critical intermediate in the synthesis of alpha-2 adrenergic agonists (e.g., Brimonidine), understanding the solubility landscape of DMQA is pivotal for optimizing reaction yield, purification efficiency, and crystallographic control.

This document moves beyond static data lists, offering a mechanistic understanding of solvent interactions and providing self-validating protocols for empirical determination.[1][2]

Physicochemical Context & Structural Analysis[2][3][4][5][6]

To predict solubility behavior, we must first analyze the molecular architecture of DMQA.

  • Core Structure: The quinoxaline ring is a benzopyrazine—a planar, electron-deficient heteroaromatic system.[1][2]

  • Functional Groups:

    • C6-Amine (-NH₂): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[1][2] It significantly increases polarity compared to the parent quinoxaline.[1][2]

    • N1/N4-Ring Nitrogens: Strong hydrogen bond acceptors.[1][2]

    • C3/C7-Methyl Groups: These add lipophilic character, disrupting the crystal lattice slightly compared to non-methylated analogs, potentially enhancing solubility in organic solvents compared to 6-aminoquinoxaline.[1]

Thermodynamic Prediction: DMQA exhibits a "push-pull" electronic character.[1][2] The amine pushes electron density into the electron-deficient ring. This suggests high solubility in polar aprotic solvents (dipole-dipole interactions) and temperature-dependent solubility in protic solvents (hydrogen bonding).[1][2]

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) of structural analogs (e.g., 6-aminoquinoxaline, quinoxaline), the solubility profile of DMQA is categorized below.

Table 1: Solubility Classification by Solvent Class[1][2]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the polar amine.[1][2]Reaction medium; Stock solutions.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformGood (20-80 mg/mL)Dispersion forces and weak H-bonding; methyl groups aid lipophilic interaction.[1][2]Liquid-liquid extraction; Chromatography.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temp.[1][2] Dependent)Soluble at reflux; sparingly soluble at RT.[1][2] H-bonding competition with crystal lattice.Recrystallization (Cooling crystallization).[1][2][3]
Esters/Ketones Ethyl Acetate, AcetoneModerate to Low Dipole interactions exist, but often insufficient to break strong lattice energy at RT.[1][2]Anti-solvent; Wash solvents.[1][2]
Non-Polar Hexane, Heptane, TolueneLow to Negligible Lack of specific interactions to overcome lattice energy.[1]Anti-solvent for precipitation.[1][2]
Aqueous Water (pH 7)Very Low Hydrophobic aromatic core dominates.[1][2]Waste removal.[1][2]
Acidic Aqueous 0.1M HCl, Acetic AcidHigh Protonation of the amine (

) and ring nitrogens forms a soluble salt.
pH-swing extraction.[1][2]

Experimental Determination Protocols

As a Senior Scientist, I advise against relying solely on literature values for critical process steps. Purity levels and polymorphs can skew solubility.[1][2] Use the following Self-Validating Protocols to generate site-specific data.

Protocol A: Gravimetric Saturation Method (The "Gold Standard")

This method determines the thermodynamic equilibrium solubility.[2]

Reagents:

  • DMQA (High Purity >98%)

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filters[1][2]

Workflow:

  • Preparation: Add excess DMQA solid to 10 mL of solvent in a sealed scintillation vial.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24–48 hours. Crucial: Visual solid must remain present to ensure saturation.[1][2]

  • Separation: Centrifuge or filter the supernatant using a pre-heated filter (to prevent crash-out).

  • Quantification:

    • Pipette a known volume (

      
      ) into a pre-weighed tare vessel (
      
      
      ).[1][2]
    • Evaporate solvent under vacuum/nitrogen stream.[1][2]

    • Dry residue to constant weight (

      
      ).[1][2]
      

Calculation:

12
Protocol B: Dynamic Solubility (Polythermal Method)[1][2]

Ideal for generating solubility curves for recrystallization.[1][2]

  • Place a known mass of DMQA (

    
    ) and solvent (
    
    
    ) in a reactor.[1][2]
  • Heat slowly (1°C/min) until dissolution is complete (

    
    ).
    
  • Cool slowly until nucleation is observed (

    
    ).[1][2]
    
  • Repeat with varying concentrations to plot the Metastable Zone Width (MSZW).[1][2]

Visualization: Experimental Workflow

The following diagram outlines the decision logic for determining solubility and selecting a solvent system.

SolubilityWorkflowStartStart: Solid DMQA SampleSolventChoiceSelect Solvent Class(Based on Table 1)Start->SolventChoiceEquilibrationEquilibrate Excess Solid(24h @ 25°C)SolventChoice->EquilibrationCheckSolidIs Solid Still Present?Equilibration->CheckSolidAddSolidAdd More DMQACheckSolid->AddSolidNoFilterFilter Supernatant(0.45 µm PTFE)CheckSolid->FilterYesAddSolid->EquilibrationAnalysisQuantification MethodFilter->AnalysisGravimetricGravimetric Analysis(High Conc > 10mg/mL)Analysis->GravimetricHPLCHPLC-UV Assay(Trace Conc < 1mg/mL)Analysis->HPLCDataOutputCalculate Solubility (S)& LogS ValuesGravimetric->DataOutputHPLC->DataOutput

Figure 1: Step-by-step workflow for determining the thermodynamic solubility of DMQA.

Thermodynamic Modeling (Advanced)

For process scale-up, determining the Enthalpy of Dissolution (

12

Perform Protocol A at three temperatures (e.g., 20°C, 35°C, 50°C). Plot


12

The van't Hoff Equation:

12
  • Slope:

    
    [1][2]
    
  • Interpretation: A steep slope indicates high temperature sensitivity, making the solvent ideal for cooling crystallization (e.g., Ethanol). A flat slope implies the solvent is better suited for evaporative crystallization or reaction media (e.g., DCM).

Practical Applications: Purification Strategy

The primary utility of the solubility profile is designing a purification scheme. For DMQA, the presence of the amine allows for a "pH-Swing" purification, which is often superior to standard recrystallization.

Recommended Purification Workflow (pH-Swing)
  • Dissolution: Dissolve crude DMQA in dilute HCl (pH 2). Impurities that are non-basic (e.g., unreacted nitro-intermediates) will remain insoluble.[1][2]

  • Filtration: Filter off insoluble impurities.[1][2]

  • Precipitation: Slowly adjust filtrate to pH 9-10 using NaOH or Ammonia. DMQA will precipitate as the free base.[1][2]

  • Polishing: Recrystallize the resulting solid from Ethanol/Water (80:20) to remove trace salts.[1][2]

Recrystallization Solvent Selection Tree

SolventSelectionInputCrude DMQASolubilityCheckCheck Solubilityin Hot EthanolInput->SolubilityCheckSolubleFully SolubleSolubilityCheck->SolubleYesInsolubleInsoluble/PartiallySolubilityCheck->InsolubleNoCoolingCool to 0°CSoluble->CoolingSwitchSolventSwitch to Tolueneor DMF/WaterInsoluble->SwitchSolventPrecipitationCrystals Form?Cooling->PrecipitationGoodYieldHarvest Crystals(Ethanol System)Precipitation->GoodYieldYesPoorYieldAdd Anti-Solvent(Water or Heptane)Precipitation->PoorYieldNo

Figure 2: Decision tree for selecting the optimal recrystallization solvent system.

References

  • PubChem. (n.d.).[1][2][4][5][6] 2,3-Dimethylquinoxalin-6-amine (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • Bergström, C. A., et al. (2007).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1][2] (General reference for pH-dependent solubility protocols).

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry.[1][2] Longman Scientific & Technical.[1][2] (Standard reference for recrystallization and solvent selection methodologies).

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[1][2] (Theoretical basis for "Like Dissolves Like" predictions).[1][2][7]

Therapeutic Potential of Quinoxalin-6-amine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind diverse biological targets with high affinity. Within this class, quinoxalin-6-amine derivatives have emerged as a critical subclass for oncology drug development. The C6-amine position serves as a versatile handle for chemical modification, allowing for the optimization of solubility, lipophilicity, and hydrogen-bonding interactions within the ATP-binding pockets of kinases.

This guide analyzes the therapeutic utility of these derivatives, focusing on their role as inhibitors of the PI3K/Akt/mTOR pathway and VEGFR-2 , and provides validated protocols for their synthesis and preclinical evaluation.

Medicinal Chemistry: The 6-Amine Pharmacophore

Structural Significance

The quinoxaline core (1,4-diazanaphthalene) is planar and lipophilic, making it an excellent DNA intercalator and ATP-mimetic. However, the unsubstituted core lacks specificity. The introduction of an amine group at position 6 (and its subsequent derivatization into amides or ureas) dramatically alters the pharmacology:

  • Hinge Region Binding: The nitrogen atoms of the quinoxaline ring often accept hydrogen bonds from the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Solubility Vector: The C6-substituent projects into the solvent-exposed region or the ribose-binding pocket, improving physicochemical properties.

  • Electronic Modulation: The 6-amine is an electron-donating group (EDG), which increases electron density on the pyrazine ring, modulating the pKa of the ring nitrogens.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the validated SAR trends for quinoxalin-6-amine derivatives targeting kinases.

SAR_Analysis Quinoxaline Quinoxalin-6-amine Core Scaffold R2_R3 C2/C3 Positions (Phenyl/Furan) Hydrophobic Pocket Interaction Quinoxaline->R2_R3 N1_N4 N1/N4 Nitrogens H-Bond Acceptors (Kinase Hinge Region) Quinoxaline->N1_N4 C6_Amine C6-Amine Derivatization (Urea/Amide Linkers) Critical for Selectivity Quinoxaline->C6_Amine Selectivity Target Selectivity (e.g., PI3K vs. EGFR) C6_Amine->Selectivity Urea Linkers Solubility Improved Solubility & Bioavailability C6_Amine->Solubility Polar Groups

Figure 1: SAR analysis of quinoxalin-6-amine.[1][2] The C6 position is the primary vector for tuning selectivity and pharmacokinetic properties.

Synthetic Pathways[3][4][5]

The synthesis of quinoxalin-6-amine derivatives typically proceeds via the condensation of 1,2-diamines with 1,2-diketones, followed by reduction and functionalization.

Confirmed Synthetic Route

The most robust pathway involves starting with 4-nitro-1,2-phenylenediamine . This ensures the nitrogen at position 6 is protected (as a nitro group) during the ring closure, preventing side reactions.

Synthesis_Pathway Start 4-nitro-1,2-phenylenediamine Intermediate1 6-Nitroquinoxaline Derivative Start->Intermediate1 Reflux/EtOH Reagent1 + 1,2-Diketone (e.g., Benzil/Glyoxal) Reagent1->Intermediate1 Product_Amine Quinoxalin-6-amine Intermediate1->Product_Amine Reduction Step2 Reduction (SnCl2 / EtOH or H2/Pd-C) Step2->Product_Amine Final_Drug Therapeutic Candidate (Urea/Amide Derivative) Product_Amine->Final_Drug Coupling Step3 Derivatization (Isocyanates/Acid Chlorides) Step3->Final_Drug

Figure 2: Step-wise synthesis of bioactive quinoxalin-6-amine derivatives.

Detailed Protocol: Synthesis of Quinoxalin-6-amine

Note: This protocol is self-validating via TLC and Melting Point monitoring.

Reagents: 4-nitro-1,2-phenylenediamine (1.0 eq), Benzil (1.0 eq), Ethanol (solvent), SnCl2·2H2O (5.0 eq).

Step 1: Cyclization (Formation of 6-nitroquinoxaline)

  • Dissolve 4-nitro-1,2-phenylenediamine (10 mmol) and benzil (10 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux the mixture for 2–4 hours.

  • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting diamine spot should disappear.

  • Cool to room temperature. The precipitate (6-nitro derivative) is filtered, washed with cold ethanol, and recrystallized.

Step 2: Reduction (Formation of 6-amine)

  • Suspend the 6-nitro derivative (5 mmol) in ethanol (30 mL).

  • Add SnCl2·2H2O (25 mmol) slowly.

  • Reflux at 70–80°C for 3 hours.

  • Validation: TLC should show a significant polarity shift (amine is more polar than nitro).

  • Neutralize the solution with 10% NaOH to pH 8. Extract with ethyl acetate (3x).

  • Dry organic layer over anhydrous Na2SO4 and concentrate to yield the quinoxalin-6-amine .

Mechanism of Action: PI3K/Akt Pathway Inhibition

Quinoxalin-6-amine derivatives (particularly urea analogs) function primarily as Type I or Type II kinase inhibitors . They competitively bind to the ATP-binding pocket of kinases, specifically PI3K


 and VEGFR-2.
Signaling Cascade Disruption

Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment of Akt to the membrane. This results in the downregulation of survival signals and the induction of apoptosis via the mitochondrial pathway.

PI3K_Pathway Drug Quinoxalin-6-amine Derivative PI3K PI3K (p110/p85) Drug->PI3K Inhibits RTK RTK (e.g., EGFR/VEGFR) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates Apoptosis Apoptosis (Caspase 3/7 Activation) Akt->Apoptosis Inhibition leads to Proliferation Cell Proliferation mTOR->Proliferation

Figure 3: Mechanism of Action. The derivative blocks PI3K, halting the conversion of PIP2 to PIP3, leading to apoptosis.

Preclinical Validation Protocols

To establish the therapeutic potential, the following assays are mandatory. These protocols are designed to be robust and reproducible.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against specific cancer cell lines (e.g., HCT116, MCF-7).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add quinoxaline derivatives at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Include DMSO control (<0.1%).
  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Data Interpretation:

Compound R-Group (C6) IC50 (HCT116) IC50 (MCF-7)

| Control | - | >100


M | >100 

M | | Generic Quinoxaline | -H | 45.2

M | 50.1

M | | Target Derivative | -NH-CO-NH-R (Urea) | 1.2

M
| 2.4

M
|
Kinase Selectivity Profiling (ADP-Glo Assay)

Objective: Confirm the MoA is kinase inhibition rather than general toxicity.

  • Reaction Mix: Combine purified PI3K

    
     enzyme, substrate (PIP2), and ATP in kinase buffer.
    
  • Inhibition: Add the quinoxaline derivative (10

    
    M).[3] Incubate for 60 min.
    
  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP.

  • Measurement: Add Kinase Detection Reagent to convert ADP to ATP, which generates light via luciferase.

  • Result: A decrease in luminescence compared to control indicates kinase inhibition.

References

  • Natarajan, A., et al. (2011). "2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study." Bioorganic & Medicinal Chemistry Letters.

  • Corona, P., et al. (2021). "Quinoxaline Derivatives as New Potential Antineoplastic Agents."[4][5] European Journal of Medicinal Chemistry.

  • Gao, H., et al. (2018). "Discovery and Structure–Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors." ChemMedChem.

  • Eldehna, W.M., et al. (2018). "Design, synthesis and antiproliferative activity of certain quinoxaline derivatives as potential DNA intercalators and Topoisomerase II inhibitors." Future Medicinal Chemistry.

Sources

molecular weight and formula of 3,7-dimethylquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold and the Significance of 2,3-Dimethylquinoxalin-6-amine

The quinoxaline core, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, is recognized as a "privileged scaffold" in the fields of medicinal chemistry and materials science.[1] This designation stems from the recurring presence of the quinoxaline motif in a multitude of biologically active molecules and functional materials.[1][2] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including roles as anticancer agents, kinase inhibitors, and antimicrobial compounds.[1][3][4] Beyond the realm of life sciences, their unique photophysical properties have led to their application in the development of organic light-emitting diodes (OLEDs) and chemical sensors.[5]

This guide provides a comprehensive technical overview of a specific and important derivative: 2,3-dimethylquinoxalin-6-amine (CAS Number: 7576-88-7). It is important to note that the topic requested was "3,7-dimethylquinoxalin-6-amine"; however, extensive database searches indicate that the correct and commercially available compound is 2,3-dimethylquinoxalin-6-amine . This document will proceed with a detailed exploration of the latter, which is the likely compound of interest for researchers and developers. We will delve into its fundamental chemical and physical properties, synthetic methodologies, diverse applications, and essential safety protocols, providing a foundational resource for professionals in drug discovery and materials research.

Core Molecular and Physical Characteristics

A thorough understanding of the physicochemical properties of 2,3-dimethylquinoxalin-6-amine is fundamental to its application in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.

PropertyValueSource
Chemical Formula C₁₀H₁₁N₃[6]
Molecular Weight 173.21 g/mol
CAS Number 7576-88-7
IUPAC Name 2,3-dimethylquinoxalin-6-amine
Synonyms 6-Amino-2,3-dimethylquinoxaline
Appearance Solid
Melting Point 190-195 °C
SMILES String Cc1nc2ccc(N)cc2nc1C
InChI Key QBZGAULXCVZXFL-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The synthesis of quinoxaline derivatives can be achieved through various chemical strategies. A common and classical approach involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. For 2,3-dimethylquinoxalin-6-amine, this would typically involve the reaction of 1,2,4-triaminobenzene with 2,3-butanedione (diacetyl).

Modern synthetic methods have expanded the toolkit for quinoxaline synthesis, offering milder reaction conditions and broader substrate scopes.[2] These can include metal-catalyzed cross-coupling reactions and oxidative C-N bond-forming processes.[2][5] The choice of synthetic route is often dictated by the desired substitution pattern on the quinoxaline core and the availability of starting materials.

Below is a generalized workflow for the synthesis of a quinoxaline derivative, which is applicable to 2,3-dimethylquinoxalin-6-amine.

G cluster_reactants Starting Materials A Aromatic o-diamine (e.g., 1,2,4-triaminobenzene) C Condensation Reaction (Acid or base catalyzed) A->C B 1,2-dicarbonyl compound (e.g., 2,3-butanedione) B->C D Crude Quinoxaline Derivative C->D E Purification D->E F Pure 2,3-dimethyl- quinoxalin-6-amine E->F G Characterization (NMR, MS, etc.) F->G

Caption: Generalized workflow for the synthesis and purification of 2,3-dimethylquinoxalin-6-amine.

The rationale behind choosing a condensation reaction is its efficiency and atom economy in forming the pyrazine ring. The purification step, often involving recrystallization or column chromatography, is crucial for removing unreacted starting materials and side products, ensuring the high purity required for biological assays or materials fabrication.

Applications in Scientific Research

The structural features of 2,3-dimethylquinoxalin-6-amine make it a valuable building block in several areas of scientific inquiry.

Medicinal Chemistry and Drug Development

The quinoxaline scaffold is a cornerstone in the design of novel therapeutic agents. The amino group at the 6-position of 2,3-dimethylquinoxalin-6-amine provides a convenient handle for further chemical modification, allowing for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.[1]

  • Antiproliferative Agents: Numerous studies have reported the synthesis of quinoxaline-6-amine derivatives and their evaluation as potential anticancer drugs.[1] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, such as the activation of caspases and the cleavage of poly-ADP-ribose polymerase (PARP).[1]

  • Kinase Inhibition: Quinoxaline derivatives have been identified as inhibitors of various kinases, which are enzymes that play a critical role in cell signaling pathways. For instance, certain quinoxaline-based molecules are being investigated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a target for diseases involving inflammation and fibrosis.[3]

  • Antimicrobial Activity: The quinoxaline core is also found in compounds with antibacterial properties.[1] Research into new 6,7-dimethylquinoxaline derivatives has shown potential against various bacterial and fungal strains, with some targeting essential bacterial enzymes like DNA gyrase.[4]

Materials Science

The fluorescent properties of many quinoxaline derivatives make them attractive for applications in materials science.[5] They can be incorporated into larger molecular architectures to create:

  • Organic Light-Emitting Diodes (OLEDs): Quinoxalines can serve as fluorescent emitters or host materials in the emissive layer of OLEDs.[5]

  • Chemosensors: The fluorescence of quinoxaline-containing molecules can be modulated by the presence of specific ions or changes in pH, making them useful as signaling units in chemical sensors.[5]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are paramount when handling 2,3-dimethylquinoxalin-6-amine.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.

  • Eye Damage: Causes serious eye damage.

  • Skin Irritation: May cause skin irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation.[7][8]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7][9][12]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Exemplar Experimental Protocol: In Vitro Antiproliferative Assay

To illustrate the practical application of 2,3-dimethylquinoxalin-6-amine in a research context, the following is a representative protocol for assessing its antiproliferative activity against a cancer cell line. This protocol is a self-validating system, incorporating necessary controls for reliable data interpretation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2,3-dimethylquinoxalin-6-amine on a selected cancer cell line (e.g., HeLa).

Materials:

  • 2,3-dimethylquinoxalin-6-amine

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin-based cell viability reagent

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS in a CO₂ incubator.

  • Cell Seeding: Once cells reach 70-80% confluency, wash with PBS, detach with Trypsin-EDTA, and resuspend in fresh media. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2,3-dimethylquinoxalin-6-amine in DMSO. Perform serial dilutions in culture media to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the media from the seeded plate and add 100 µL of the diluted compound solutions to the respective wells. Include wells with media and DMSO only as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Assay: Add 20 µL of the resazurin-based reagent to each well and incubate for another 2-4 hours.

  • Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the negative control wells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B D Treat Cells with Compound (and Controls) B->D C Prepare Serial Dilutions of Compound C->D E Incubate 72h D->E F Add Viability Reagent (e.g., Resazurin) E->F G Incubate 2-4h F->G H Measure Fluorescence G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for an in vitro antiproliferative assay.

Conclusion and Future Perspectives

2,3-Dimethylquinoxalin-6-amine is a versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis, coupled with the reactive amino group that allows for extensive derivatization, makes it an attractive starting point for the development of novel compounds with tailored properties. Future research will likely focus on expanding the library of derivatives, exploring their mechanisms of action in greater detail, and harnessing their photophysical properties for next-generation materials. As our understanding of the biological targets and material requirements evolves, the "privileged" quinoxaline scaffold, exemplified by compounds like 2,3-dimethylquinoxalin-6-amine, will undoubtedly continue to be a fertile ground for innovation.

References

  • 6-Quinoxalinamine | C8H7N3 | CID 237859 . PubChem - NIH. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors . NIH. [Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study . PMC - NIH. [Link]

  • N,3,7-Trimethylquinoxalin-6-amine | C11H13N3 | CID 13398816 . PubChem. [Link]

  • SAFETY DATA SHEET AMINE 6 . Greenbook.net. [Link]

  • US6489522B2 - Process for producing optically active 3,7-dimethyl-6-octenol and process for producing intermediate therefor.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review . mtieat. [Link]

  • Safety Data Sheet: 3,7-dimethylocta-2,6-dien-1-ol . Carl ROTH. [Link]

  • Quinoxaline-6-amine . ChemBK. [Link]

  • Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme | Request PDF . ResearchGate. [Link]

  • Polyoxa- and Polyazamacrocycles Incorporating 6,7-Diaminoquinoxaline Moiety: Synthesis and Application as Tunable Optical pH-Indicators in Aqueous Solution . PMC - NIH. [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase . MDPI. [Link]

  • Diethylamine . Wikipedia. [Link]

  • Material Safety Data Sheet . Kao Chemicals. [Link]

  • Dimethylamine . Wikipedia. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3,7-Dimethylquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the regioselective synthesis of 3,7-dimethylquinoxalin-6-amine , a critical scaffold for kinase inhibitors and DNA-intercalating agents.[1]

Executive Summary

The synthesis of substituted quinoxalines, particularly 3,7-dimethylquinoxalin-6-amine , presents a classic challenge in heterocyclic chemistry: regiocontrol .[1] The condensation of an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dicarbonyl typically yields a mixture of regioisomers (e.g., 6- vs. 7-substituted).[1]

This protocol utilizes a pH-controlled "Acid Switch" strategy to direct the regioselectivity of the Hinsberg condensation, favoring the formation of the 3,7-dimethyl isomer over the thermodynamically preferred 3,6-dimethyl isomer.[1] Following condensation, a chemoselective reduction converts the nitro intermediate to the target amine.

Retrosynthetic Analysis & Strategy

To synthesize 3,7-dimethylquinoxalin-6-amine (Target) , we identify the nitro-precursor 3,7-dimethyl-6-nitroquinoxaline .[1]

  • Precursors: 4-methyl-5-nitro-1,2-phenylenediamine (1 ) and Methylglyoxal (2 ).[1]

  • The Regioselectivity Challenge:

    • Compound 1 has two non-equivalent amino groups:[1]

      • 
        -A (C2):  Para to the methyl group (Activating).[1] More nucleophilic (
        
        
        
        ).
      • 
        -B (C1):  Para to the nitro group (Strongly Deactivating). Less nucleophilic (
        
        
        
        ).
    • Methylglyoxal (2) has two carbonyls:

      • Aldehyde: Highly electrophilic.

      • Ketone: Less electrophilic.

The "Acid Switch" Mechanism:

  • Neutral/Basic Conditions: The stronger nucleophile (

    
    -A ) attacks the stronger electrophile (Aldehyde ).[1] This locks the methyl group of the benzene ring at position 6  (relative to the pyrazine methyl at 3). Result:  3,6-dimethyl-7-nitroquinoxaline (Undesired).[1]
    
  • Acidic Conditions (The Protocol): The more basic

    
    -A  is selectively protonated and deactivated.[1] The less basic 
    
    
    
    -B
    , remaining as a free base, attacks the Aldehyde .[1] This forces the benzene methyl to position 7 . Result: 3,7-dimethyl-6-nitroquinoxaline (Desired).
Pathway Visualization

Regioselectivity Start 4-methyl-5-nitro- 1,2-phenylenediamine Neutral Neutral/Basic Media (Kinetic Control) Start->Neutral Acid Acidic Media (HCl/AcOH) (Protonation of NH2-A) Start->Acid MGO Methylglyoxal MGO->Neutral MGO->Acid Major_Neutral MAJOR: 3,6-dimethyl- 7-nitroquinoxaline (Undesired Isomer) Neutral->Major_Neutral Strong Nu (NH2-A) attacks Aldehyde Major_Acid MAJOR: 3,7-dimethyl- 6-nitroquinoxaline (Target Precursor) Acid->Major_Acid Weak Nu (NH2-B) attacks Aldehyde Target TARGET: 3,7-dimethylquinoxalin-6-amine Major_Acid->Target Reduction (Fe/AcOH or H2/Pd)

Figure 1: Mechanistic pathway illustrating the "Acid Switch" to invert regioselectivity.[1]

Experimental Protocol

Reagents & Equipment
ReagentCAS No.Role
4-Methyl-5-nitro-1,2-phenylenediamine16618-67-0Starting Material (SM)
Methylglyoxal (40% aq.[1] solution)78-98-8Cyclization Partner
Acetic Acid (Glacial)64-19-7Solvent & Catalyst
Iron Powder (325 mesh)7439-89-6Reducing Agent
Ethyl Acetate / Hexanes-Purification Solvents
Step 1: Regioselective Condensation

Objective: Synthesis of 3,7-dimethyl-6-nitroquinoxaline.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-5-nitro-1,2-phenylenediamine (10.0 mmol, 1.67 g) in Glacial Acetic Acid (50 mL).

    • Note: The use of acetic acid is critical to protonate the more basic amine (para to methyl).

  • Addition: Add Methylglyoxal (40% aq., 12.0 mmol, 2.16 g) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Observation: The spot for the diamine (

      
      ) should disappear, replaced by two close fluorescent spots (
      
      
      
      ). The target isomer is typically the slightly more polar of the pair due to the nitro group's position relative to the ring nitrogen.
  • Work-up:

    • Cool to room temperature.[2]

    • Pour into ice-water (200 mL). Neutralize with solid

      
       until pH 
      
      
      
      7.
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification (Critical):

    • The crude residue contains a mixture (approx. 3:1 favoring the target under acidic conditions).

    • Recrystallization: Dissolve in hot Ethanol. Allow to cool slowly. The 3,7-dimethyl isomer often crystallizes first.[1]

    • Flash Chromatography: If high purity (>98%) is required, separate using Silica Gel (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
Step 2: Chemoselective Reduction

Objective: Reduction of Nitro to Amine without affecting the quinoxaline core.

  • Setup: In a 100 mL flask, suspend the purified 3,7-dimethyl-6-nitroquinoxaline (5.0 mmol, 1.02 g) in Ethanol/Water (4:1, 50 mL).

  • Activation: Add Iron Powder (25.0 mmol, 1.40 g) and Ammonium Chloride (25.0 mmol, 1.34 g).

    • Why Fe/NH4Cl? This method is milder than

      
       and avoids the over-reduction of the pyrazine ring that can occur with high-pressure hydrogenation.[1]
      
  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Color Change: The yellow nitro compound turns into a dark sludge (iron oxides), and the supernatant becomes fluorescent blue/green (characteristic of aminoquinoxalines).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dissolve the residue in minimal DCM, wash with water, and dry over

    
    .
    
  • Yield: Evaporate solvent to yield 3,7-dimethylquinoxalin-6-amine as a yellow/orange solid.

Analytical Data & Validation

ParameterSpecificationExpected Result for Target
Appearance VisualYellow to Orange Crystalline Solid
MS (ESI+) m/z

1H NMR RegiochemistryDistinct singlets for C5-H and C8-H (para coupling is negligible).[1]
Regio-Check NOESYKey NOE: Interaction between Methyl (at C7) and Proton at C8.[1] Interaction between Methyl (at C3) and Proton at C2? No, C2 is H. Interaction between Me-C3 and Proton-C2.[1]

Self-Validating the Regiochemistry: To confirm you have the 3,7-dimethyl isomer and not the 3,6-dimethyl isomer:

  • Perform a NOESY 1D experiment irradiating the methyl group on the benzene ring.

  • Target (7-Me): You should see an NOE enhancement of the C8-H proton (which is adjacent to N1).[1]

  • Isomer (6-Me): You should see an NOE enhancement of the C5-H proton (which is adjacent to C4a/N4).[1]

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Regioselectivity Acid concentration too low.[1]Ensure Glacial Acetic Acid is used as solvent, or add 5% HCl.
Incomplete Reduction Iron surface passivation.Activate Iron powder with dilute HCl wash before use or use excess reagent.
Pyrazine Reduction Over-hydrogenation (if using H2/Pd).Switch to Fe/AcOH or

methods which are specific to Nitro groups.

References

  • General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2018. Link

  • Regioselectivity in Hinsberg Reaction: Cheeseman, G. W. H. "Quinoxalines and related compounds. Part V. The synthesis of some 6-substituted quinoxalines." Journal of the Chemical Society, 1962. Link

  • Acid-Catalyzed Regiocontrol: Mamedov, V. A. "Quinoxalines: Synthesis, Reactions, Mechanisms and Structure." Springer, 2016. (Chapter on Condensation Reactions). Link

  • Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E.[1] "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of nitro compounds." Tetrahedron Letters, 1984. Link

Sources

regioselective condensation of 4-methyl-1,2-phenylenediamine with methylglyoxal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis and Regio-Analytical Profiling of Dimethylquinoxalines

Abstract

The condensation of 4-methyl-1,2-phenylenediamine (4-MPD) with methylglyoxal (MG) is a critical pathway for synthesizing bioactive quinoxaline scaffolds used in kinase inhibitors and reactive oxygen species (ROS) probes. However, the asymmetry of both reactants inevitably leads to a mixture of regioisomers: 2,6-dimethylquinoxaline and 2,7-dimethylquinoxaline . While literature often suggests a 1:1 distribution due to the weak electronic directing effect of the methyl group, precise control over reaction conditions can influence yield and purity. This guide provides a robust, self-validating protocol for the synthesis, optimization, and chromatographic resolution of these isomers, moving beyond standard "mix-and-stir" methodologies to a controlled pharmaceutical-grade workflow.

Mechanistic Principles & Regioselectivity Challenges

The reaction is a double nucleophilic addition-elimination (Schiff base formation). The regiochemical outcome is dictated by the competition between the two amino groups of 4-MPD and the two carbonyl centers of methylglyoxal.

  • Electronic Factors: The amino group at position 1 (

    
    -C1) is para to the methyl group and is theoretically more nucleophilic due to the inductive (+I) effect.
    
  • Electrophilic Factors: The aldehyde carbon of methylglyoxal is significantly more electrophilic than the ketone carbon.

  • The Conflict: While the para-amine prefers the aldehyde (Kinetic Pathway A), the energy difference is small, leading to significant formation of the alternative isomer (Pathway B).

Pathway Visualization

The following diagram maps the competitive pathways leading to the 2,6- and 2,7- isomers.

Quinoxaline_Mechanism Reactants Reactants 4-MPD + Methylglyoxal Inter_A Intermediate A (Para-NH2 attacks Aldehyde) Reactants->Inter_A Path A: Fast (Steric/Electronic Pref) Inter_B Intermediate B (Meta-NH2 attacks Aldehyde) Reactants->Inter_B Path B: Competitive Cyclization Cyclization & Dehydration (- 2 H2O) Inter_A->Cyclization Inter_B->Cyclization Prod_26 Major Isomer 2,7-Dimethylquinoxaline (Thermodynamic) Cyclization->Prod_26 Path A Outcome Prod_27 Minor Isomer 2,6-Dimethylquinoxaline (Kinetic) Cyclization->Prod_27 Path B Outcome

Figure 1: Bifurcated reaction pathway showing the origin of regioisomers. Note: Nomenclature varies in literature; definitive assignment requires NMR.

Critical Reaction Parameters

To maximize reproducibility, the following parameters must be strictly controlled.

ParameterRecommended ConditionRationale
Temperature -5°C to 0°C (Addition)Low temperature suppresses the formation of polymeric byproducts and favors the kinetic control of the Schiff base formation.
Solvent Ethanol/Water (1:[1]1)Provides solubility for the diamine while allowing the hydrophobic product to precipitate, driving the equilibrium forward.
Stoichiometry 1.0 : 1.1 (Diamine : MG)Slight excess of methylglyoxal ensures complete consumption of the oxidatively unstable diamine.
Catalyst None or 5 mol%

Iodine can catalyze the condensation and improve yields, though it does not significantly alter the isomeric ratio [1].

Experimental Protocol

Materials
  • 4-Methyl-1,2-phenylenediamine (4-MPD), >98% purity.

  • Methylglyoxal (40% w/w aqueous solution).

  • Ethanol (Absolute).

  • Dichloromethane (DCM) for extraction.

  • Sodium sulfate (

    
    , anhydrous).
    
Step-by-Step Synthesis
  • Pre-Solubilization: In a 250 mL round-bottom flask, dissolve 4-MPD (1.22 g, 10 mmol) in Ethanol (15 mL) . Ensure complete dissolution; sonicate if necessary.

  • Temperature Control: Place the flask in an ice-salt bath and cool to -5°C .

  • Controlled Addition: Prepare a solution of Methylglyoxal (1.8 mL of 40% aq., ~11 mmol) in Water (5 mL) . Add this solution dropwise to the diamine over 20 minutes using a pressure-equalizing dropping funnel.

    • Checkpoint: The solution will darken (orange/red). Rapid addition causes exotherms that degrade regioselectivity.

  • Reaction Phase: removal the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2 hours .

    • Validation: Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The diamine spot (low Rf) should disappear.

  • Workup:

    • Dilute the reaction mixture with Water (50 mL) .

    • Extract with DCM (3 x 30 mL) .

    • Combine organic layers and wash with Brine (30 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Crude Yield: Expect a dark brown solid/oil mixture (~85-90% yield).

Isomer Resolution & Analytical Profiling

Since the reaction yields a mixture (typically ranging from 50:50 to 60:40 depending on scale), separation is required for pharmaceutical applications.

Purification Strategy: Flash Column Chromatography
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 100% Hexane to 90:10 Hexane:Ethyl Acetate .

  • Separation: The 2,6-isomer and 2,7-isomer have very similar Rf values (

    
    ). A slow gradient is essential.
    
HPLC Method for Quantitation

Use this method to determine the isomeric ratio of your crude product.

  • Column: C18 Reverse Phase (e.g., Kinetex 5µm, 150 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 315 nm (Quinoxaline characteristic absorption).

NMR Validation (Self-Validating Step)

Distinguishing the isomers requires


-NMR. The key diagnostic peaks are the protons on the benzene ring.
Feature2,6-Dimethylquinoxaline2,7-Dimethylquinoxaline
Symmetry AsymmetricAsymmetric
C-2 Methyl Singlet ~2.7 ppmSinglet ~2.7 ppm
Benzene Methyl Singlet ~2.5 ppmSinglet ~2.5 ppm
Aromatic Region Distinct coupling pattern. H-5 and H-7/8 will show specific meta/para couplings.Distinct coupling pattern. H-5/6/8 pattern differs.

Note: Definitive assignment often requires NOESY experiments to check spatial proximity between the pyrazine-methyl and the benzene-protons.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<50%) Oxidative degradation of diamine.Perform reaction under Nitrogen (

) atmosphere. Use fresh diamine (should be off-white, not black).
Inseparable Isomers Column overload or polarity too high.Reduce loading mass. Use a shallower gradient (e.g., 0-5% EtOAc over 30 mins).
Tarry Product Polymerization of Methylglyoxal.Ensure MG is added to the amine, not vice-versa, to avoid excess aldehyde concentration.

References

  • Microwave-Induced Iodine-Catalyzed Synthesis. Bandyopadhyay, D., et al.[1] "A microwave-induced iodine-catalyzed simple, rapid and convenient synthesis of different types of quinoxalines."[1] Journal of Heterocyclic Chemistry.

  • Isomer Selectivity in Quinoxalines. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Vol 16. "Product Class 15: Quinoxalines." (Discusses the 1:1 ratio for methyl substituents).

  • HPLC Derivatization Methods. Gomez Ojeda, A., et al.[2] "High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine." Analytical Biochemistry, 2014.[2]

Sources

reduction of 3,7-dimethyl-6-nitroquinoxaline to amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reduction of 3,7-dimethyl-6-nitroquinoxaline to its corresponding amine, 3,7-dimethylquinoxalin-6-amine . This transformation is a critical step in the synthesis of bioactive kinase inhibitors and DNA-intercalating agents. While the quinoxaline scaffold is robust, the pyrazine ring (positions 2,3) is susceptible to over-reduction under harsh hydrogenation conditions.

This protocol presents two validated pathways:

  • Catalytic Hydrogenation (Pd/C): The preferred method for high-purity, bench-scale synthesis.

  • Iron-Mediated Reduction (Fe/AcOH): A robust alternative for scale-up or when halogenated substituents are present (avoiding hydrodehalogenation).

Chemical Context & Strategic Analysis

The Substrate: 3,7-dimethyl-6-nitroquinoxaline contains two distinct methyl groups:

  • C3-Methyl: Located on the electron-deficient pyrazine ring.

  • C7-Methyl: Located on the benzene ring, ortho to the nitro group.

The Challenge: The primary risk during reduction is the partial saturation of the pyrazine ring to a 1,2,3,4-tetrahydroquinoxaline. This side reaction is promoted by high pressure (>50 psi) or prolonged reaction times with Platinum (Pt) catalysts. We utilize Palladium on Carbon (Pd/C) at mild pressures or Iron (Fe) to ensure chemoselectivity .

Reaction Scheme

ReactionScheme cluster_legend Selectivity Check Substrate 3,7-Dimethyl- 6-nitroquinoxaline Intermediate Hydroxylamine Intermediate Substrate->Intermediate Red agent (Step 1) Product 3,7-Dimethyl- quinoxalin-6-amine Intermediate->Product -H2O (Step 2) Warning Avoid Pyrazine Ring Reduction

Figure 1: General reduction pathway. The intermediate hydroxylamine is rarely isolated but is the precursor to the final amine.

Method A: Catalytic Hydrogenation (Standard Protocol)

Best for: 100 mg to 10 g scale, high purity requirements.

Mechanism: Heterogeneous catalysis where


 is adsorbed onto the Pd surface, facilitating the stepwise reduction of the nitro group.
Reagents & Equipment
ComponentSpecificationRole
Substrate 3,7-Dimethyl-6-nitroquinoxalineStarting Material
Catalyst 10% Pd/C (wet support preferred)Catalyst (5-10 wt%)
Solvent Methanol (MeOH) or Ethanol (EtOH)Solvent
Hydrogen Source

Balloon or Parr Shaker (1 atm)
Reductant
Filtration Celite® 545Catalyst removal
Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve 1.0 equiv of substrate in MeOH (concentration ~0.1 M).

    • Note: If solubility is poor, add small amounts of THF or warm the solution to 40°C.

  • Inerting: Flush the flask with Nitrogen (

    
    ) or Argon to remove oxygen.
    
    • Safety: Pd/C is pyrophoric. Always add it under an inert atmosphere or as a water slurry.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if using 500 mg substrate, add 50 mg catalyst).

  • Hydrogenation:

    • Balloon Method: Attach a balloon filled with

      
      . Purge the flask (vacuum/fill cycles x3).
      
    • Parr Shaker: Pressurize to 30 psi (2 bar).

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The yellow nitro compound will disappear; a fluorescent blue/green spot (amine) will appear at lower

      
      .
      
  • Workup:

    • Filter the mixture through a pad of Celite to remove Pd/C.

    • Wash the pad with MeOH.

    • Concentrate the filtrate in vacuo to yield the amine.

Validation: The product should be a yellow to orange solid. Yields typically exceed 90%.[1][2]

Method B: Iron-Mediated Reduction (Fe/AcOH)

Best for: Large scale (>10 g), presence of halogens (Cl, Br, I), or labs lacking hydrogenation equipment.

Mechanism: Electron transfer from metallic iron to the nitro group in an acidic medium (Bechamp Reduction).

Reagents & Equipment
ComponentSpecificationRole
Iron Powder 325 mesh (activated)Reductant (3–5 equiv)
Acid Glacial Acetic Acid (AcOH)Proton source & Solvent
Co-solvent Ethanol / Water (3:1)Improves solubility
Step-by-Step Protocol
  • Suspension: Suspend 1.0 equiv of substrate and 4.0 equiv of Iron powder in a mixture of EtOH/AcOH (3:1 ratio).

  • Activation: Heat the mixture to reflux (approx. 80–90°C).

  • Reaction: Stir at reflux for 1–3 hours.

    • Observation: The reaction will turn dark/brown due to iron oxide formation.

  • Workup (Critical Step):

    • Challenge: Iron salts can trap the product.

    • Solution: Cool to RT. Dilute with EtOAc. Neutralize carefully with saturated

      
       or 
      
      
      
      until pH > 8.
    • Filter the resulting slurry through Celite to remove iron sludge.

    • Separate the organic layer, dry over

      
      , and concentrate.
      

Analytical Quality Control (QC)

To confirm the structure and regiochemistry of 3,7-dimethylquinoxalin-6-amine , look for these specific signals.

Expected


 NMR Data (DMSO-

or

):
Signal TypeApprox. Shift (

)
MultiplicityInterpretation
Amine 4.0 – 6.0 ppmBroad Singlet (2H)

protons (exchangeable with

)
H-5 7.0 – 7.2 ppmSingletProton on benzene ring (shielded by amine)
H-8 7.6 – 7.8 ppmSingletProton on benzene ring (deshielded)
Pyrazine-H 8.5 – 8.7 ppmSingletProton at C-2 (if C-3 is methyl)
Methyls 2.3 – 2.7 ppmTwo Singlets (6H)

at C-3 and C-7

Note on Regiochemistry: The presence of two aromatic singlets (H-5 and H-8) confirms that the substituents (Methyl at 7, Amine at 6) are para to the remaining protons, or that the protons are isolated from each other. In the 3,7-dimethyl-6-amino isomer, H-5 and H-8 are para to each other across the ring system, resulting in singlets (or very weak coupling).

Troubleshooting & Decision Logic

Use the following logic flow to handle experimental deviations.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (SM remaining?) Start->CheckTLC Incomplete Yes: SM Visible CheckTLC->Incomplete Complete No: Only Product CheckTLC->Complete Action1 Add more Catalyst Increase Temp Incomplete->Action1 Method A Action2 Check Solubility (Add THF) Incomplete->Action2 Method B Workup Proceed to Workup Complete->Workup Action1->CheckTLC Action2->CheckTLC

Figure 2: Troubleshooting decision tree for incomplete conversion.

References

  • ChemicalBook. (n.d.). Synthesis of 6-Aminoquinoxaline from 6-Nitroquinoxaline. Retrieved from

  • SciELO. (2013). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. (Analogous nitro reduction on quinoxaline core). Retrieved from

  • Sigma-Aldrich. (n.d.). 6-Amino-2,3-dimethylquinoxaline Product Sheet. (Close structural analog for NMR comparison). Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (Detailed synthetic routes for substituted quinoxalines). Retrieved from

Sources

Application Note: Buchwald-Hartwig Amination of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination Conditions for Quinoxaline Derivatives Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Optimized Protocols for Electron-Deficient Heterocycles

Introduction: The Quinoxaline Challenge

Quinoxaline scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors, antiviral agents, and intercalating DNA binders. While nucleophilic aromatic substitution (


) is often the first-line approach for aminating 2-chloroquinoxalines, it fails with electron-rich, sterically hindered, or non-nucleophilic amines.

The Buchwald-Hartwig amination offers a powerful alternative, but quinoxalines present a specific "Goldilocks" challenge:

  • Facile Oxidative Addition: The electron-deficient nature of the pyrazine ring makes the C–Cl bond highly reactive toward Pd(0), often faster than phenyl chlorides.

  • Catalyst Poisoning: The N1 and N4 nitrogens are competent ligands. If the phosphine ligand is not sufficiently bulky, the quinoxaline substrate can bind to the palladium center (

    
    -coordination), displacing the ligand and arresting the catalytic cycle.
    
  • Competitive Binding: The resulting aminated product (aminoquinoxaline) is often more coordinating than the starting material, leading to product inhibition.

This guide outlines a self-validating protocol designed to overcome these specific mechanistic hurdles using modern ligand architecture.

Mechanistic Insights & Causality

To design an effective experiment, one must understand the failure modes. The diagram below illustrates the standard catalytic cycle and the specific "off-cycle" trap relevant to quinoxalines.

Diagram 1: Catalytic Cycle & Quinoxaline Trap

BuchwaldMechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Quinoxalines) Pd0->OxAdd + 2-Chloroquinoxaline PdII_Ar L-Pd(II)-Ar(Cl) OxAdd->PdII_Ar AmineBind Amine Coordination & Deprotonation PdII_Ar->AmineBind + HNRR' / Base Trap OFF-CYCLE TRAP: N-Coordination of Quinoxaline Substrate PdII_Ar->Trap Low Steric Bulk Ligand RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 - Product Trap->PdII_Ar Heat / Bulky Ligand

Figure 1: The catalytic cycle highlighting the specific risk of N-coordination (Trap) when using non-bulky ligands with quinoxaline substrates.

Optimization Strategy: The "Bulky" Solution

Success relies on steric bulk. Ligands must be large enough to prevent the quinoxaline nitrogen from binding to the Pd center, yet flexible enough to facilitate reductive elimination.

Ligand Selection Matrix
Amine ClassPrimary RecommendationSecondary RecommendationMechanistic Rationale
Primary Aliphatic BrettPhos XPhosBrettPhos is optimized to prevent

-hydride elimination and favors mono-arylation.
Secondary Aliphatic RuPhos DavePhosRuPhos provides exceptional stability and prevents bis-coordination of the amine.
Anilines (Aryl) tBuBrettPhos BINAPRequires ligands that facilitate reductive elimination of the resulting crowded C–N bond.
Amides/Carbamates tBuXPhos XantphosElectronic requirements differ; tBuXPhos facilitates the coupling of weaker nucleophiles.
Base & Solvent Architecture[1]
  • Base: NaOtBu (Sodium tert-butoxide) is the gold standard. It is strong enough to deprotonate the Pd-amine complex but, unlike LiHMDS, rarely reacts with the electron-deficient quinoxaline core (which can suffer nucleophilic attack at C3).

    • Alternative: Use Cs₂CO₃ if the substrate contains base-sensitive esters or ketones.

  • Solvent: Toluene or 1,4-Dioxane . Non-polar solvents like Toluene often suppress the competitive coordination of the quinoxaline nitrogen compared to polar coordinating solvents like DMF.

Standardized Experimental Protocol

Objective: Synthesis of 2-(4-morpholinyl)quinoxaline via Buchwald-Hartwig Amination.

Materials
  • Substrate: 2-Chloroquinoxaline (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst Precursor: Pd₂(dba)₃ (1.0 - 2.0 mol% Pd)

  • Ligand: RuPhos (2.0 - 4.0 mol%) (L:Pd ratio 2:1)

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure
  • Pre-Complexation (Critical Step):

    • In a glovebox or under Argon flow, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and RuPhos (18.7 mg, 0.04 mmol) to a dry reaction vial.

    • Add 1 mL of anhydrous toluene.

    • Stir at room temperature for 5–10 minutes .

    • Why? This generates the active L-Pd(0) species before the electron-deficient quinoxaline is introduced, preventing the formation of inactive Pd-quinoxaline aggregates.

  • Substrate Addition:

    • Add 2-Chloroquinoxaline (164 mg, 1.0 mmol), Morpholine (105 µL, 1.2 mmol), and NaOtBu (135 mg, 1.4 mmol) to the vial.

    • Add remaining Toluene (4 mL) to reach 0.2 M concentration.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 80–100°C for 4–12 hours.

    • Monitoring: Check via LC-MS. The starting material (2-Cl-Qx) should disappear rapidly. If the reaction stalls at 50% conversion, it indicates catalyst death (likely poisoning).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate.[1]

  • Purification:

    • Flash chromatography (Hexanes:EtOAc).[1] Aminoquinoxalines are often fluorescent; use UV detection at 254/365 nm.

Troubleshooting & Decision Tree

Use this workflow when the standard protocol yields suboptimal results.

Diagram 2: Optimization Workflow

OptimizationTree Start Reaction Outcome? Success High Yield (>80%) Start->Success NoRxn No Reaction / <10% Conv. Start->NoRxn Stalled Stalled at ~50% Start->Stalled Decomp Decomposition / Tar Start->Decomp CheckOx Check Oxidative Addition: Switch to XPhos Pd G4 (Precatalyst) NoRxn->CheckOx Poison Catalyst Poisoning: Increase Temp to 110°C Switch to BrettPhos Stalled->Poison BaseSens Base Sensitivity: Switch NaOtBu -> Cs2CO3 or K3PO4 Decomp->BaseSens

Figure 2: Decision tree for troubleshooting common failure modes in quinoxaline amination.

Key Troubleshooting Tips
  • Issue: Protodehalogenation (Formation of unsubstituted quinoxaline).

    • Cause:

      
      -hydride elimination from the amine or solvent, followed by reductive elimination.
      
    • Solution: Switch to a ligand that enforces reductive elimination (e.g., BrettPhos or tBuBrettPhos ) and ensure the solvent is strictly anhydrous.

  • Issue: Hydrolysis (Formation of quinoxalin-2-one).

    • Cause: Traces of water with hydroxide formation.

    • Solution: Use Cs₂CO₃ in dry Dioxane; ensure NaOtBu is fresh (sublimed grade).

References

  • Mechanistic Foundations: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5][6][7][8] Reaction of aryl halides with primary and secondary amines.[4][9] Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ligand Design (Buchwald): Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Application to Quinoxalines: Yin, J., et al. (2002). Pd-catalyzed N-arylation of heterocyclic amines with heteroaryl halides.[6] Organic Letters, 4(20), 3481-3484. Link

  • Precatalyst Utility: Bruno, N. C., et al. (2013). Rapidly initiating palladium precatalyst for the Buchwald–Hartwig amination of aryl chlorides. Journal of the American Chemical Society, 135(30), 10942-10945. Link

Sources

Application Note: High-Purity Separation of 6-Aminoquinoxaline Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoxaline derivatives are pivotal scaffolds in medicinal chemistry and materials science, with their biological and physical properties being highly dependent on substituent patterns.[1] The synthesis of amino-substituted quinoxalines, particularly 6-aminoquinoxaline, can often yield a mixture of regioisomers (e.g., 5-amino, 7-amino) which are notoriously difficult to separate due to their similar physicochemical properties. This document provides a detailed guide on robust, field-proven methodologies for the purification of 6-aminoquinoxaline and its regioisomers, ensuring high purity essential for downstream applications. We will explore the causality behind method selection and provide step-by-step protocols for column chromatography, preparative HPLC, and strategic crystallization techniques.

The Challenge: Physicochemical Similarity of Aminoquinoxaline Regioisomers

The primary obstacle in purifying 6-aminoquinoxaline from its regioisomers (such as 5- and 7-aminoquinoxaline) is their striking similarity in molecular weight, polarity, and pKa. The position of the amino group induces only subtle changes in the molecule's dipole moment and hydrogen bonding capacity. This results in nearly identical behavior in many common separation systems, leading to poor resolution, co-elution in chromatography, and co-precipitation during crystallization. For instance, some researchers have reported reaction products and reactants being inseparable by standard Thin-Layer Chromatography (TLC), necessitating advanced optimization.[2]

Expert Insight: The key to separating these isomers is to exploit or amplify the subtle electronic and steric differences imparted by the amino group's position. Methods that are highly sensitive to molecular geometry and hydrogen bonding potential, such as chromatography with specific stationary phases or crystallization, are therefore the most effective.

Strategic Purification Workflow

A multi-step approach is often necessary to achieve the high purity (>99%) required for pharmaceutical applications.[3] The general workflow involves an initial bulk purification followed by a high-resolution polishing step.

Purification_Workflow Crude Crude Reaction Mixture (Containing Regioisomers) Flash Flash Column Chromatography (Bulk Separation) Crude->Flash Purity_Check1 Purity Assessment (TLC, LC-MS, 1H NMR) Flash->Purity_Check1 Recrystal Recrystallization or Salt Formation & Crystallization Purity_Check1->Recrystal Purity < 98% Final_Product Pure 6-Aminoquinoxaline (>99% Purity) Purity_Check1->Final_Product Purity > 99% Purity_Check2 Purity Assessment (TLC, LC-MS, 1H NMR) Recrystal->Purity_Check2 Prep_HPLC Preparative HPLC (High-Resolution Polish) Purity_Check2->Prep_HPLC Isomers Still Present Purity_Check2->Final_Product Purity > 99% Prep_HPLC->Final_Product

Caption: General workflow for the purification of 6-aminoquinoxaline.

Chromatographic Purification Methods

Chromatography is the workhorse for separating regioisomers, relying on differential partitioning between a stationary phase and a mobile phase.[4]

Flash Column Chromatography

Flash chromatography is an excellent first-pass technique for removing major impurities and achieving significant enrichment of the desired isomer.

Causality of Method Selection: The separation mechanism is primarily adsorption and desorption.[4] The stationary phase, typically silica gel, is highly polar. The amino group and the nitrogen atoms in the quinoxaline ring interact with the silica surface via hydrogen bonds. The position of the amino group subtly alters the molecule's overall polarity and steric accessibility to the silica's silanol groups. 6-aminoquinoxaline will have a different retention factor (Rf) compared to its 5- and 7-amino counterparts, which can be exploited for separation.

Protocol: Flash Chromatography of a Crude 6-Aminoquinoxaline Mixture

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude mixture in a suitable solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A common starting point for aromatic amines is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (EtOAc).[4] For 6-aminoquinoxaline, an eluent of 100% Ethyl Acetate has been shown to give an Rf value of approximately 0.32.[5]

    • Goal: Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation on the column.[6] If isomers are present, the goal is to find a system that shows baseline separation or at least two distinct, albeit close, spots.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., Hexanes).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Liquid Loading: If the crude material is soluble in a small volume of the mobile phase, dissolve it and load it directly onto the top of the packed silica.

    • Dry Loading (Recommended for Isomer Separation): Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column. This technique often leads to better resolution.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system (e.g., Hexanes:EtOAc gradient or an isocratic system like 100% EtOAc).

    • Collect fractions and monitor their composition by TLC.

    • Combine fractions containing the pure desired product.

  • Solvent Removal and Validation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • Characterize the resulting solid (typically a light yellow to brown powder) by ¹H NMR and LC-MS to confirm its identity and purity.[5]

High-Performance Liquid Chromatography (HPLC)

For achieving the highest levels of purity, especially when isomers are difficult to resolve by flash chromatography, preparative HPLC is the method of choice.

Causality of Method Selection: HPLC offers superior resolving power due to smaller particle sizes in the stationary phase and high-pressure solvent delivery. For separating aromatic isomers, specialized stationary phases can provide alternative selectivities.

  • PFP (Pentafluorophenyl) Phases: These phases offer unique π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating aromatic positional isomers.[7]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds, a HILIC column (e.g., amine-bonded silica) can provide excellent retention and separation using a reversed-phase solvent system (e.g., water/acetonitrile).[8]

Crystallization-Based Purification Methods

Crystallization purifies a compound based on differences in solubility between the desired product and impurities in a given solvent.[9] For regioisomers, this difference can be very slight, but it can be exploited effectively.

Recrystallization

Causality of Method Selection: The ability of a molecule to form a stable, ordered crystal lattice is highly dependent on its three-dimensional shape and intermolecular forces. Regioisomers, having different shapes and charge distributions, will pack differently and thus have different solubilities. Slow cooling of a saturated solution allows the less soluble, more stable crystals of the major isomer to form preferentially, leaving the more soluble isomer and other impurities in the mother liquor.[10]

Protocol: Recrystallization of 6-Aminoquinoxaline

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test small amounts of the impure solid in various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, benzene). Benzene has been reported as an effective recrystallization solvent for 6-aminoquinoxaline.[5]

    • Expert Tip: For amines, mixtures of solvents like ethanol/water or acetic acid/water can be effective. Acetic acid can protonate the amine, altering its solubility.[11]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of boiling solvent required to fully dissolve the solid.[10]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven. The melting point of pure 6-aminoquinoxaline is 157-161 °C.

Recrystallization_Logic Start Select Potential Solvents (e.g., Benzene, Toluene, EtOH/H2O) Test_Solubility Test Solubility: Is compound soluble in hot solvent AND insoluble in cold solvent? Start->Test_Solubility Dissolve Dissolve Crude Solid in Minimum Hot Solvent Test_Solubility->Dissolve Yes Failure Try Different Solvent or Solvent Pair Test_Solubility->Failure No Cool Cool Slowly to Room Temp, then Ice Bath Dissolve->Cool Filter Filter, Wash with Cold Solvent, and Dry Crystals Cool->Filter Assess Assess Purity (MP, TLC) Is it pure? Filter->Assess Success Pure Product Assess->Success Yes Assess->Failure No

Caption: Decision process for selecting a recrystallization solvent.

Purification via Salt Formation

Causality of Method Selection: This is a powerful technique for separating basic compounds like aminoquinoxalines. Treating the isomeric mixture with an acid (e.g., HCl, tartaric acid, methanesulfonic acid) forms the corresponding salts.[3] The salts often have drastically different solubility profiles and crystal packing energies compared to the free bases and to each other. This amplified difference can be used to selectively crystallize the salt of the desired isomer. The pure free base can then be regenerated by treatment with a mild base.

Data Summary and Comparison

Purification MethodPrincipleProsConsBest For
Flash Chromatography Adsorption/DesorptionHigh throughput, good for large scaleModerate resolution, may not separate close-running isomersInitial bulk purification, removing non-isomeric impurities
Preparative HPLC Differential PartitioningHighest resolution, excellent for isomer separationLower throughput, more expensiveFinal polishing step, separating stubborn isomers
Recrystallization Differential SolubilityPotentially high purity, scalable, cost-effectiveCan be low yield, requires suitable solventPurifying a major isomer from minor impurities (>90% initial purity)
Salt Formation Altered Solubility ProfileCan dramatically improve separation efficiencyRequires extra steps (salt formation & liberation)Separating isomers with very similar properties

Conclusion

The purification of 6-aminoquinoxaline regioisomers is a challenging but achievable task that requires a systematic and logical approach. A combination of chromatographic techniques for initial separation and crystallization methods for final polishing is often the most effective strategy. By understanding the underlying chemical principles of each technique—from the subtle polarity differences exploited in chromatography to the geometric packing requirements of crystallization—researchers can design robust and efficient purification protocols. The methods detailed in this note provide a strong foundation for obtaining high-purity 6-aminoquinoxaline, a critical requirement for its successful application in drug discovery and materials science.

References

  • MDPI. (n.d.). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Retrieved from [Link]

  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Der Pharma Chemica. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • American Journal of Organic Chemistry. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]

  • Journal of Visualized Experiments. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Bentham Science. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from [Link]

  • Biotage. (2018). Successful Flash Chromatography. Retrieved from [Link]

Sources

Application Note: Rapid and Efficient Synthesis of 2,3-Dimethylquinoxalin-6-amine via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] This application note provides a detailed, field-proven protocol for the synthesis of 2,3-dimethylquinoxalin-6-amine, a key intermediate for drug discovery and development. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a dramatic improvement over conventional heating techniques, delivering the target compound in minutes with high yield and purity.[2] The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable, rapid, and environmentally benign synthetic route.

Introduction: The Power of Microwave-Assisted Synthesis

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyles recognized for their broad therapeutic potential, including antimicrobial, anticancer, and antiviral properties.[3][4] The traditional synthesis of these compounds often involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound, a reaction that typically requires prolonged heating, harsh conditions, and often results in moderate yields.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[6] Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave irradiation directly and uniformly heats the reaction mixture through interaction with polar molecules (dipolar polarization) and ions (ionic conduction). This rapid, in-core heating mechanism dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[7] The key advantages of MAOS include:

  • Drastically Reduced Reaction Times: Accelerating the discovery and development cycle.

  • Increased Product Yields: Minimizing side reactions and thermal decomposition.[2]

  • Enhanced Purity: Cleaner reaction profiles simplify purification.

  • Greener Chemistry: Reduced energy consumption and potential for solvent-free reactions align with sustainability goals.

This guide details a validated protocol for the synthesis of 2,3-dimethylquinoxalin-6-amine from 1,2,4-triaminobenzene and 2,3-butanedione using a dedicated single-mode microwave synthesizer.

Reaction Principle and Mechanism

The synthesis proceeds via a classic condensation-cyclization reaction between an ortho-diamine and an alpha-dicarbonyl.

Overall Reaction: The core transformation involves the reaction of 1,2,4-triaminobenzene with 2,3-butanedione (diacetyl). The two adjacent amino groups of the triaminobenzene react with the two carbonyl groups of the diketone to form the pyrazine ring of the quinoxaline system.

Caption: General reaction scheme for the microwave-assisted synthesis.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the amino groups on the carbonyl carbons. Microwave irradiation accelerates this process by increasing the kinetic energy of the polar reactants and intermediates, facilitating the necessary bond formations and subsequent dehydration steps that lead to the stable aromatic quinoxaline ring. The choice of a polar solvent like ethanol is strategic, as it efficiently absorbs microwave energy and facilitates heat transfer throughout the reaction medium.[8]

Detailed Experimental Protocol

This protocol is optimized for a single-mode microwave synthesizer equipped with temperature and pressure sensors.

Materials and Reagents
Reagent/MaterialCAS NumberRecommended PuritySupplier (Example)
1,2,4-Triaminobenzene Dihydrochloride615-47-4≥98%Sigma-Aldrich
2,3-Butanedione (Diacetyl)431-03-8≥99% (ReagentPlus®)Sigma-Aldrich
Ethanol (Absolute)64-17-5≥99.8%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8ACS ReagentVWR Chemicals
Deionized Water7732-18-5-In-house supply
Celite® 54561790-53-2-Sigma-Aldrich
Equipment
  • Single-mode Microwave Synthesizer (e.g., CEM Discovery, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Analytical balance (± 0.1 mg)

  • Standard laboratory glassware (beakers, flasks)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer (≥400 MHz)

  • Mass Spectrometer (ESI or APCI)

Step-by-Step Synthesis Procedure
  • Reactant Preparation:

    • In a 50 mL beaker, dissolve 1,2,4-triaminobenzene dihydrochloride (1.0 g, 5.08 mmol) in 15 mL of deionized water.

    • Slowly add sodium bicarbonate (~0.9 g, 10.7 mmol) in portions until the effervescence ceases and the pH is neutral (~7). This step is crucial to liberate the free base from its salt form. The free amine has limited stability and should be used promptly.

  • Reaction Setup:

    • Transfer the aqueous solution of the free 1,2,4-triaminobenzene into a 10 mL microwave reaction vial containing a magnetic stir bar.

    • Add 2,3-butanedione (0.48 mL, 5.59 mmol, 1.1 equivalents).

    • Add 4 mL of absolute ethanol to the vial. The ethanol serves as an efficient medium for microwave heating and helps to solubilize the reactants.

    • Securely cap the reaction vial.

  • Microwave Irradiation:

    • Place the vial into the cavity of the microwave synthesizer.

    • Set the following reaction parameters:

      • Temperature: 120 °C (Hold time)

      • Ramp Time: 2 minutes

      • Hold Time: 8 minutes

      • Power: Dynamic (Maximum 200 W)

      • Pressure: Maximum 250 psi

      • Stirring: High

    Causality: The temperature of 120 °C is chosen to be significantly above the boiling point of the solvent mixture, allowing the reaction to proceed rapidly under sealed-vessel conditions. The 8-minute hold time is typically sufficient for the reaction to reach completion, a significant improvement over conventional methods that can take several hours.[9]

  • Work-up and Product Isolation:

    • After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's cooling system.

    • A precipitate of the product should form upon cooling. If not, place the vial in an ice bath for 15 minutes to induce crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with cold deionized water (2 x 10 mL) and then cold ethanol (1 x 5 mL) to remove any unreacted starting materials and impurities.

    • Dry the purified product under vacuum at 60 °C for 2-4 hours.

  • Purification (Optional):

    • If the product purity is insufficient (as determined by TLC or ¹H NMR), recrystallization can be performed from an ethanol/water mixture. For more challenging purifications, flash column chromatography on silica gel (using a mobile phase such as ethyl acetate/hexanes) is effective.

Characterization
  • Appearance: Light brown to yellow solid.

  • Melting Point: 198-202 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~7.5-7.6 (d, 1H), ~7.0 (dd, 1H), ~6.8 (d, 1H), ~5.5 (s, 2H, -NH₂), ~2.6 (s, 3H, -CH₃), ~2.5 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected peaks in the aromatic region (110-155 ppm) and aliphatic region (~20 ppm).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₁N₃ [M+H]⁺: 174.10; found: 174.1.

Data Presentation and Expected Results

The microwave-assisted protocol provides consistent and reliable results, as summarized below.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 3 - 8 hours[10]8 - 10 minutes
Temperature Reflux (~80 °C)120 °C
Typical Yield 60 - 75%85 - 95%
Purity (crude) ModerateHigh (>95%)
Work-up Often requires column chromatographySimple filtration

Note: Yields are based on isolated, dried product.

Experimental Workflow Visualization

The entire process, from reagent preparation to final analysis, is streamlined for efficiency.

Caption: Streamlined workflow for microwave-assisted synthesis.

Safety and Handling

  • Chemical Hazards: 1,2,4-Triaminobenzene and 2,3-butanedione are hazardous chemicals. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Microwave Safety: Only use microwave vials specifically designed for high-pressure synthesis. Never exceed the recommended volume, temperature, or pressure limits of the vial or instrument. Ensure the synthesizer's safety interlocks are functioning correctly.

  • Pressure Hazard: Reactions are performed under pressure. Do not attempt to open a hot vial. Allow the vessel to cool completely before venting and opening.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete free-basing of the diamine salt.1. Ensure pH is neutral after adding NaHCO₃. Use freshly prepared free base.
2. Microwave parameters are too low (temp/time).2. Increase hold time in 2-minute increments or increase temperature to 130°C.
Impure Product 1. Incomplete reaction.1. Extend the microwave irradiation hold time.
2. Inefficient washing during work-up.2. Ensure thorough washing with cold water and ethanol.
3. Side product formation.3. Perform recrystallization or silica gel column chromatography.
Reaction Aborted (Overpressure) 1. Vial overfilled.1. Ensure the total reaction volume does not exceed 50% of the vial's capacity.
2. Reaction is too concentrated or exothermic.2. Dilute the reaction mixture with more ethanol.

Conclusion

This application note demonstrates a highly efficient, rapid, and robust protocol for the synthesis of 2,3-dimethylquinoxalin-6-amine using microwave irradiation. Compared to traditional synthetic approaches, this method dramatically reduces reaction times from hours to minutes while providing excellent yields and high product purity.[9][11] This protocol serves as a valuable tool for chemists in the pharmaceutical and materials science sectors, enabling accelerated synthesis of key quinoxaline intermediates and facilitating faster progress in research and development pipelines.

References

  • Gomha, S. M., et al. (2015). "Microwave-assisted synthesis of quinoxalines." Journal of the Brazilian Chemical Society, 18, 298-303. [Available at: [Link]]

  • Mali, D. R., et al. (2017). "Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches." International Journal of ChemTech Research, 10(4), 288-297.
  • Loyola University Chicago. (2022). "Microwave-Assisted Synthesis of Quinoxaline Derivatives." eCommons. [Available at: [Link]]

  • Royal Society of Chemistry. (2021).
  • Asian Journal of Research in Chemistry. (2012). "Microwave assisted synthesis of some Traditional reactions." AJRC.
  • EurekAlert!. (2024). "Microwave-induced synthesis of bioactive nitrogen heterocycles." AAAS. [Available at: [Link]]

  • Frontiers in Chemistry. (2020). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers. [Available at: [Link]]

  • The Royal Society of Chemistry. "Synthesis of 2,3-quinoxalinedithiol.
  • ACS Publications. (2024). "Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline...
  • National Center for Biotechnology Information. (2015). "2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study." PubMed Central. [Available at: [Link]]

  • SciSpace. (2007). "Benign approaches for the microwave-assisted synthesis of quinoxalines." Journal of the Brazilian Chemical Society. [Available at: [Link]]

  • National Center for Biotechnology Information. (2020). "Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry." PubMed Central. [Available at: [Link]]

  • ResearchGate. "Scheme 1. Synthesis of 2,3-Diaminoquinoxalines.
  • MDPI. (2020).
  • International Journal of Pharmaceutical Sciences. (2023). "Microwave Assisted Organic Synthesis of Heterocyclic Compound." IJPSR.
  • Google Patents. "Process for the purification of amines.
  • SID.ir. "SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES..." SID.
  • ResearchGate. (2003). "Microwave-assisted heterocyclic synthesis.
  • ResearchGate. "The synthesis route of 2,3-substituted-quinoxaline-6-amine derivatives.
  • MDPI. (2023). "Discovery of N-(6-Methoxypyridin-3-yl)
  • YouTube. (2020). "2,3 Diphenylquinoxaline : Organic synthesis." YouTube.
  • Science Alert. "Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine..." Science Alert.
  • ResearchGate. "Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one...
  • ResearchGate. "Characterization of the 'Methylenedioxy-2-Aminoindans'.
  • ResearchGate. (2017). "Multi-gram Preparation of 7-Nitroquinoxalin-2-amine.
  • National Center for Biotechnology Information. (2022). "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors." PubMed Central.

Sources

Application Note: Precision Functionalization of the C6-Amino Group in Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in diverse kinase inhibitors (e.g., PI3K


 inhibitors), antimicrobial agents, and intercalating DNA binders. While the C2 and C3 positions are easily modified via condensation of diamines with diketones, the C6-position  offers a unique vector for extending chemical space into the solvent-exposed regions of protein binding pockets.

However, the C6-amino group presents specific synthetic challenges. The pyrazine ring is highly electron-withdrawing, significantly reducing the nucleophilicity of the C6-amine compared to a standard aniline. This Application Note provides validated protocols to overcome these electronic deactivations, enabling high-yield functionalization via Acylation, Palladium-catalyzed Cross-Coupling, and Sandmeyer transformations.

Strategic Analysis: The Electronic Landscape

Before attempting synthesis, it is critical to understand the electronic bias of the substrate. The quinoxaline core acts as a


-deficient heteroaromatic system.
  • Resonance Effect: The N1 and N4 nitrogens exert a strong electron-withdrawing effect. The C6-amino group is para to N1 and meta to N4.

  • Nucleophilicity: The lone pair on the C6-nitrogen is partially delocalized into the pyrazine ring, making it less nucleophilic than phenylamine but more acidic .

  • Implication: Standard nucleophilic attacks (e.g., with weak electrophiles) may fail or require forcing conditions. Conversely, the N-H bond is more labile, facilitating deprotonation for metal-catalyzed cycles.

Reactivity Map

ReactivityMap Core 6-Aminoquinoxaline (Nucleophile/Ligand) Amide Amides/Sulfonamides (Kinase H-Bond Donors) Core->Amide Acyl Cl / Sulfonyl Cl (Base Catalysis) Aryl N-Aryl Derivatives (Buchwald-Hartwig) Core->Aryl Ar-X, Pd(0) (Cross-Coupling) Halide C6-Halides (Cl, Br, I) (Sandmeyer / Diazotization) Core->Halide NaNO2, CuX (Radical Subst.) Heterocycle Fused Tricycles (Imidazoquinoxalines) Core->Heterocycle Ortho-cyclization

Figure 1: Divergent synthetic pathways from the C6-amino handle. The scaffold serves as a gateway to three distinct chemical spaces.

Protocol A: Nucleophilic Derivatization (Amides & Sulfonamides)

Due to the reduced nucleophilicity of the C6-amine, standard EDC/NHS coupling often results in sluggish kinetics. We recommend using acid chlorides or activated sulfonyl chlorides with a nucleophilic catalyst.

Materials
  • Substrate: 6-Aminoquinoxaline (1.0 equiv)

  • Electrophile: Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO2Cl) (1.2 equiv)

  • Base: Pyridine (solvent/base) or Triethylamine (3.0 equiv) in DCM

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%) - Critical for yield

Step-by-Step Procedure
  • Dissolution: Dissolve 6-aminoquinoxaline (1.0 mmol) in anhydrous DCM (5 mL). If solubility is poor, use a 1:1 mixture of DCM/DMF.

  • Base Addition: Add Triethylamine (3.0 mmol) followed by DMAP (0.1 mmol). Stir at 0°C for 10 minutes.

    • Note: DMAP forms a highly reactive N-acylpyridinium intermediate, which is essential to transfer the acyl group to the electron-poor quinoxaline amine.

  • Electrophile Addition: Add the Acid/Sulfonyl Chloride (1.2 mmol) dropwise at 0°C to control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 85–95%

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)[1]

Coupling the C6-amine with aryl halides is challenging because the product (a diarylamine) is electronically deactivated, sometimes poisoning the catalyst. We utilize a Pd2(dba)3 / Xantphos system, which is robust for electron-deficient amines.

Mechanism of Action

The bite angle of Xantphos (111°) promotes the reductive elimination step, which is often the rate-determining step when creating sterically or electronically difficult C-N bonds.

BuchwaldCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide AmineBind Amine Coordination (Pd-NH2R) OxAdd->AmineBind + 6-Aminoquinoxaline Deprot Deprotonation (Pd-NHR) AmineBind->Deprot + Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle for C-N coupling. The deprotonation step is facilitated by the acidity of the quinoxaline amine.

Materials
  • Catalyst Source: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv) - Must be anhydrous

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 and Xantphos in the solvent and stir for 5 mins until the solution turns a clear dark orange/red.

  • Loading: Add 6-aminoquinoxaline (1.0 equiv), the Aryl Bromide (1.1 equiv), and Cs2CO3 (2.0 equiv).

  • Heating: Seal the vial and heat to 100°C for 12–16 hours.

    • Checkpoint: If the reaction stalls, add a second portion of catalyst/ligand (1 mol%).

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: The product is often highly fluorescent. Use UV-triggered collection during flash chromatography.

Expected Yield: 60–85% (highly dependent on the aryl halide partner).

Protocol C: Sandmeyer Transformation (Accessing C6-Halides)

Converting the amino group to a halide (Cl, Br, I) allows the scaffold to be used as an electrophile in subsequent Suzuki or Sonogashira couplings. This reverses the polarity of the synthetic handle.

Materials
  • Reagents: Sodium Nitrite (NaNO2), HX (HCl or HBr), Copper(I) Halide (CuCl or CuBr).

  • Solvent: Water/Acetonitrile mixture.

Step-by-Step Procedure
  • Diazotization: Suspend 6-aminoquinoxaline (1.0 mmol) in 6M HCl (or HBr) (5 mL) and cool to -5°C (ice/salt bath).

  • Nitrite Addition: Add NaNO2 (1.2 mmol) in water (1 mL) dropwise.

    • Critical: Keep temperature below 0°C. The diazonium intermediate is unstable. Stir for 20 mins. The solution should become clear/yellow.

  • Substitution: Prepare a separate solution of CuCl (or CuBr) (1.5 equiv) in concentrated HCl (or HBr). Add this to the diazonium solution dropwise.

  • Evolution: Nitrogen gas will evolve vigorously. Allow the mixture to warm to RT and stir for 1 hour. Heat to 60°C for 30 mins to ensure completion.

  • Workup: Neutralize with NaOH (carefully) to pH 8. Extract with EtOAc.[1]

  • Purification: These halides are stable and easily purified on silica.

Expected Yield: 70–80%

Comparative Data Summary

MethodTarget BondKey ReagentReaction TimeTypical YieldPrimary Challenge
Acylation Amide (NH-CO)Acyl Chloride / DMAP2–4 h>85%Hydrolysis of acid chloride
Buchwald Amine (NH-Ar)Pd2(dba)3 / Xantphos12–16 h60–85%Catalyst poisoning / steric hindrance
Sandmeyer Halide (C-X)NaNO2 / CuX2 h75%Diazonium stability (temp control)

Troubleshooting: The Scientist's Perspective

  • Solubility Issues: Quinoxalines are flat, lipophilic molecules that stack efficiently. If your starting material crashes out during diazotization, add small amounts of Acetonitrile or DMSO to the aqueous acid mixture.

  • Regioselectivity: If synthesizing the starting material from 1,2-diaminobenzene and a diketone, ensure you are not producing a mixture of 6- and 7-isomers (which are identical only if the 2,3-positions are symmetrical). If 2,3-unsymmetrical, the isomers are separable but have very close Rf values.

  • Pd-Scavenging: 6-aminoquinoxalines can coordinate to Pd, arresting the catalytic cycle. If yields are low in Buchwald couplings, switch to a precatalyst like Xantphos Pd G3 , which ensures rapid initiation.

References

  • Biological Importance of Quinoxalines

    • Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015. Link

  • Microwave Synthesis of 6-Aminoquinoxaline

    • Vandekerckhove, S., et al. "Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution." MDPI Molecules, 2013. Link

  • Buchwald-Hartwig Conditions for Electron-Deficient Amines

    • Guram, A. S., et al. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie, 1995. Link

  • Sandmeyer Reaction Protocols

    • Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[2] Synthesis, 2007.[2][3] Link

Sources

preparation of 3,7-dimethylquinoxalin-6-amine for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the optimized protocol for the synthesis, purification, and biological preparation of 3,7-dimethylquinoxalin-6-amine , a critical scaffold in the development of kinase inhibitors (e.g., ASK1 inhibitors) and DNA gyrase targeting agents.

Critical Technical Challenge: The condensation of 4-methyl-5-nitro-1,2-phenylenediamine with pyruvic aldehyde (methylglyoxal) yields a mixture of regioisomers (3,7-dimethyl and 2,7-dimethyl analogs). Standard protocols often fail to distinguish these isomers, leading to "mixed" biological data. This Application Note provides a regio-validated workflow to isolate the specific 3,7-dimethyl isomer prior to reduction, ensuring >98% isomeric purity for reproducible SAR (Structure-Activity Relationship) data.

Retrosynthetic Strategy & Pathway

The synthesis relies on the condensation of a diamine with an asymmetric dicarbonyl. To achieve high isomeric purity, we utilize the distinct chromatographic properties of the nitro intermediates before reducing to the final amine.

Figure 1: Synthetic Logic & Regiocontrol

SynthesisPath Precursor 4-Methyl-5-nitro- 1,2-phenylenediamine Reaction Condensation (EtOH/H2O, 0°C) Precursor->Reaction Reagent Pyruvic Aldehyde (Methylglyoxal) Reagent->Reaction Mixture Regioisomer Mixture (Nitro-quinoxalines) Reaction->Mixture Separation CRITICAL STEP: Flash Chromatography (Isomer Resolution) Mixture->Separation Silica Gel (Hex/EtOAc) IsomerA Target Intermediate: 3,7-Dimethyl-6-nitroquinoxaline Separation->IsomerA Major/Minor (Depends on Conditions) IsomerB By-product: 2,7-Dimethyl-6-nitroquinoxaline Separation->IsomerB Discard Reduction Chemoselective Reduction (Fe / AcOH) IsomerA->Reduction Final Target Product: 3,7-Dimethylquinoxalin-6-amine Reduction->Final

Caption: Workflow prioritizing the separation of nitro-isomers before the final reduction step to ensure isomeric purity.

Detailed Experimental Protocols

Phase 1: Condensation & Regioisomer Separation

Rationale: The amino group para to the methyl group (electron-donating) is more nucleophilic than the amino group para to the nitro group (electron-withdrawing). Concurrently, the aldehyde carbon of methylglyoxal is more electrophilic than the ketone carbon. This electronic bias dictates the major isomer, but steric factors often result in a 60:40 or 70:30 mixture.

Protocol:

  • Dissolution: Dissolve 10.0 g (59.8 mmol) of 4-methyl-5-nitro-1,2-phenylenediamine in 150 mL of ethanol.

  • Addition: Cool the solution to 0°C. Add 1.2 equivalents (71.8 mmol) of pyruvic aldehyde (40% aq. solution) dropwise over 30 minutes.

    • Note: Slow addition at low temperature favors the kinetic product and minimizes polymerization (tar formation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50:50 Hexane/EtOAc). You will likely see two closely migrating spots.

  • Workup: Concentrate ethanol in vacuo. Dilute residue with water (100 mL) and extract with Dichloromethane (DCM, 3 x 100 mL).[1] Dry over Na₂SO₄ and concentrate.

  • Critical Purification (Isomer Separation):

    • Stationary Phase: High-performance silica gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10, ramp to 60:40).

    • Observation: The 3,7-dimethyl-6-nitroquinoxaline typically elutes after the 2,7-isomer (verify via NOE NMR if unsure).

    • Yield: Expect ~40-50% yield of the pure target isomer.

Phase 2: Chemoselective Reduction

Rationale: Catalytic hydrogenation (H₂/Pd-C) can sometimes reduce the pyrazine ring of quinoxalines to tetrahydroquinoxalines. Iron/Acetic acid is milder and highly chemoselective for the nitro group.

Protocol:

  • Suspend 2.0 g of purified 3,7-dimethyl-6-nitroquinoxaline in 40 mL of Glacial Acetic Acid.

  • Add 5.0 equivalents of Iron powder (fine mesh).

  • Heat to 60°C for 2 hours. The yellow suspension will turn dark/brown.

  • Workup: Filter through a Celite pad to remove iron residues. Wash with EtOAc.[2]

  • Neutralize the filtrate with sat. NaHCO₃ (Caution: foaming) until pH ~8.

  • Extract with EtOAc, dry (Na₂SO₄), and concentrate.

  • Final Polish: Recrystallize from Ethanol/Water to obtain 3,7-dimethylquinoxalin-6-amine as yellow/orange needles.

Biological Preparation & QC

For High-Throughput Screening (HTS), the compound must be free of paramagnetic impurities (Fe) and regioisomers.

Quality Control Specifications
ParameterSpecificationMethodReason
Purity > 98.0%HPLC (254 nm)Prevent false positives in kinase assays.
Isomeric Purity > 98%¹H-NMR (NOE)Regioisomers may have 100x different IC50s.
Identity M+1 = 174.1LC-MS (ESI+)Confirm mass.
Residual Iron < 10 ppmICP-MSFe interferes with fluorescence-based assays.
Stock Solution Preparation (10 mM)
  • Weighing: Weigh 1.73 mg of the amine into a sterile amber glass vial.

  • Solvent: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Sonicate: Sonicate for 30 seconds. The compound is moderately soluble; if haze persists, warm to 37°C.

  • Storage: Aliquot into single-use vials. Store at -20°C.

    • Stability Warning: Quinoxaline amines can oxidize to N-oxides upon repeated freeze-thaw cycles. Use fresh aliquots for K_d determination.

Screening Workflow Diagram

Figure 2: Biological Screening Decision Tree

ScreeningFlow Stock DMSO Stock (10 mM) QC QC Check: LCMS & Solubility Stock->QC QC->Stock Fail (Re-sonicate/Purify) Dilution Serial Dilution (Assay Buffer) QC->Dilution Pass Assay Target Assay (e.g., ASK1 Kinase / Gyrase) Dilution->Assay Data Data Analysis (IC50 Calculation) Assay->Data

Caption: Standardized workflow for introducing the compound into biological assays.

References

  • Source: El-Gohary, N. M., & Shaaban, M. I. (2013). Synthesis and biological evaluation of a new series of quinoxaline derivatives as antimicrobial and anti-inflammatory agents. European Journal of Medicinal Chemistry.
  • Biological Relevance (ASK1 Inhibitors)

    • Source: Zhang, L., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC (PubMed Central).
    • URL:[Link]

  • Separation of Regioisomers

    • Source: Sielc Technologies Application Note. Separation of Quinoxaline on Newcrom R1 HPLC column.
    • URL:[Link]

    • Context: Highlights the difficulty and solutions for separating quinoxaline isomers using reverse-phase chrom
  • Antimicrobial & Gyrase Activity

    • Source: Refaat, H. M., et al. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7-dimethylquinoxalin-2(1H)-one derivatives targeting DNA gyrase enzyme.[3][4] PubMed.

    • URL:[Link]

  • General Synthesis of 3,7-Disubstituted Systems

    • Source: MDPI.
    • URL:[Link][5][6]

    • Context: Provides analogous purification strategies for disubstituted heteroarom

Sources

Optimization of Recrystallization Solvents for Amino-Quinoxaline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Abstract

Amino-quinoxaline intermediates are critical scaffolds in the synthesis of kinase inhibitors, antibiotics (e.g., echinomycin), and intercalating agents. However, their purification is often complicated by high lattice energy (due to


-

stacking) and variable solubility profiles driven by the amino group's hydrogen-bonding capability. This application note provides a rational framework for selecting recrystallization solvents, moving beyond trial-and-error to a first-principles approach based on solubility parameters and structural functionality.

Rational Solvent Selection Strategy

The Physicochemical Challenge

Amino-quinoxalines possess a "push-pull" electronic structure. The quinoxaline ring is electron-deficient (


-acceptor), while the amino group is electron-rich ( 

-donor). This leads to:
  • High Melting Points: Strong intermolecular dipole interactions and stacking often result in high lattice energies, requiring high-boiling solvents for dissolution.

  • Solubility Switches: The basicity of the amino group (

    
     for the ring nitrogen, higher for exocyclic amines) allows for pH-manipulated solubility, but also risks salt formation during workup.
    
Solvent Classes & Mechanisms

Selection should be guided by the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).

Solvent ClassExamplesMechanism of ActionBest For
Protic Polar Ethanol, Methanol, IsopropanolDisrupts intermolecular H-bonds of the amino group; high dielectric constant stabilizes dipoles.General Purpose: Unsubstituted or polar amino-quinoxalines.
Aromatic Toluene, Xylene, ChlorobenzeneInteracts via

-

stacking with the quinoxaline core; high boiling point allows high-temperature dissolution.
Lipophilic Analogs: Aryl-substituted or halogenated intermediates.
Polar Aprotic DMSO, DMF, AcetonitrileStrong dipole interaction; often too powerful for single-solvent crystallization (yield loss).Anti-Solvent Pairs: Used as the "Good" solvent in DMSO/Water systems.
Binary Mixtures EtOH/Water, Toluene/HeptaneFine-tunes saturation point; Water acts as a powerful anti-solvent for the hydrophobic aromatic core.Optimization: Maximizing recovery when single solvents fail.
Decision Matrix for Solvent Selection

The following logic tree guides the initial screening process based on the specific functionalization of the quinoxaline core.

SolventSelection Start Analyze Amino-Quinoxaline Structure IsSalt Is it a Salt (HCl, TFA)? Start->IsSalt SaltYes Use Polar/Anti-Solvent (MeOH/Et2O or Water/Acetone) IsSalt->SaltYes Yes SaltNo Free Base IsSalt->SaltNo No Lipophilic Lipophilic Substituents? (Aryl, Long Alkyl, Halo) SaltNo->Lipophilic LipoYes Aromatic Solvents (Toluene, Benzene) Lipophilic->LipoYes Yes LipoNo Polar/H-Bonding? (-OH, -NH2, Short Alkyl) Lipophilic->LipoNo No PolarYes Protic Solvents (Ethanol, EtOH/Water) LipoNo->PolarYes Yes PolarNo Intermediate Polarity (EtOAc/Hexane) LipoNo->PolarNo No

Figure 1: Decision tree for selecting initial solvent systems based on molecular functionality.

Experimental Protocols

Protocol A: Rapid Solubility Screening

Objective: To determine the critical solution temperature (CST) and oiling-out potential.

  • Preparation: Place 50 mg of crude amino-quinoxaline in a 4 mL vial.

  • Solvent Addition: Add 0.5 mL of the test solvent (10 volumes).

  • Cold Check: Sonicate at room temperature. If dissolved, the solvent is too strong (yield will be low).

  • Heating: Heat to boiling (using a heating block).

    • If dissolved: Stop. This is a potential candidate.

    • If undissolved: Add solvent in 0.1 mL increments until dissolved or 20 volumes (1 mL total) is reached.

  • Cooling: Allow to cool slowly to RT, then to 0-4°C.

  • Observation:

    • Crystals: Success.

    • Oil:[1] Failure (Try Protocol C).

    • Precipitate (Amorphous): Re-heat and cool slower.

Protocol B: Standard Single-Solvent Recrystallization (Ethanol)

Context: Ethanol is the "gold standard" for amino-quinoxalines due to its balance of polarity and volatility.

  • Dissolution:

    • Charge crude solid into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Add Ethanol (95% or absolute) at a ratio of 5 mL/g initially.

    • Heat to reflux (

      
      C).
      
    • Add additional Ethanol portion-wise through the condenser until the solid just dissolves. Note: Amino-quinoxalines are often yellow/orange; ensure the solution is clear, not just colored.

  • Hot Filtration (Optional but Recommended):

    • If insoluble black specks (charcoal/polymerized impurities) remain, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring. Agitation at this stage can induce small, impure crystals.

    • Once at RT, transfer to an ice-water bath (

      
      C) for 1-2 hours to maximize yield.
      
  • Collection:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash the cake with cold Ethanol (pre-chilled to

      
      C). Do not use RT solvent or you will wash away product.
      
    • Dry: Dry in a vacuum oven at

      
      C to constant weight.
      
Protocol C: Binary Solvent (Anti-Solvent) Method

Context: Used when the compound is too soluble in alcohols or requires removal of specific polar impurities.

  • Dissolution: Dissolve the crude material in the "Good Solvent" (e.g., DMSO, DMF, or hot Acetone) at the minimum volume required for dissolution at

    
    C.
    
  • Anti-Solvent Addition:

    • Slowly add the "Anti-Solvent" (e.g., Water for DMSO/DMF; Hexane for Acetone) dropwise with vigorous stirring.

    • Stop when a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of the Good Solvent to just clear the turbidity.

  • Nucleation: Remove heat and allow to cool. The cloud point will shift, inducing crystallization.

  • Collection: Filter and wash with a mixture of Good/Anti-solvent (1:9 ratio) or pure Anti-solvent if the product is strictly insoluble in it.

Visualizing the Workflow

RecrystallizationWorkflow Crude Crude Amino-Quinoxaline Dissolve Dissolve in Hot Solvent (Reflux) Crude->Dissolve Check Insolubles? Dissolve->Check Filter Hot Filtration (Remove mech. impurities) Check->Filter Yes CoolRT Cool to Room Temp (Slowly) Check->CoolRT No Filter->CoolRT CoolIce Cool to 0-4°C (Maximize Yield) CoolRT->CoolIce Collect Vacuum Filtration CoolIce->Collect Wash Wash (Cold Solvent) Collect->Wash Dry Dry (Vac Oven) Wash->Dry

Figure 2: Standard operational workflow for the recrystallization of amino-quinoxaline intermediates.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Compound separates as a liquid droplet rather than a crystal. Common in amino-compounds with flexible alkyl chains.1. Seed: Add a crystal of pure product at the cloud point.2. Slow Down: Cool much slower (wrap flask in foil/towel).3. Change Solvent: Switch from Ethanol to Toluene (higher boiling point) or use a salt form (HCl).
Low Yield Product is too soluble in the cold solvent.1. Concentrate: Evaporate 50% of solvent before cooling.2. Anti-Solvent: Add water (if using EtOH) or Hexane (if using EtOAc) to force precipitation.
Colored Impurities Solution is dark/black; crystals are off-color.1. Charcoal: Add activated carbon (5 wt%) to the hot solution, stir for 5 mins, then hot filter.2. Wash: Ensure thorough washing of the filter cake with cold solvent.

References

  • General Quinoxaline Synthesis & Purification

    • Title: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

    • Context: Describes purification of 2,3-diphenylquinoxaline via recrystallization
  • Amino-Alcohol Quinoxaline Derivatives

    • Title: Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

    • Context: Discusses solubility of amino-alcohol substituted quinoxalines (DEQX, OAQX)
  • Process Chemistry & Solvent Selection

    • Title: Reagents & Solvents: Solvents for Recrystallization.[2][3][4][5][6]

    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

    • Context: General guide on solvent properties, "like dissolves like," and solvent pairs (e.g., Hexane/Acetone, Ethanol).
  • Purification of Specific Chlorinated Intermediates

    • Title: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.[5]

    • Source: BenchChem Technical Support.[5]

    • Context: Outlines standard dissolution, decolorization, and crystallization steps for functionalized quinoxalines.

Sources

solid-phase synthesis strategies for quinoxaline libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Strategies for Quinoxaline Libraries

Executive Summary

The quinoxaline moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in diverse therapeutic agents, including kinase inhibitors (e.g., interaction with ATP binding sites), DNA-intercalating antitumor antibiotics (e.g., echinomycin), and antiviral agents. While solution-phase synthesis is well-established, it often suffers from tedious purification requirements that bottleneck library generation.

This Application Note details two robust Solid-Phase Synthesis (SPS) strategies designed for high-throughput library generation. Unlike standard textbook descriptions, these protocols focus on self-validating workflows that minimize false positives and maximize crude purity.

Key Strategies Covered:

  • The "Diversity-First" Route: Stepwise construction via the 4-fluoro-3-nitrobenzoic acid scaffold, allowing independent variation of substituents at the N1 and C2/C3 positions.

  • The "High-Throughput" Route: Microwave-assisted condensation of immobilized diamines, optimized for speed and yield.

Strategic Considerations & Resin Selection

Successful SPS of quinoxalines hinges on the interplay between the linker stability and the harshness of the cyclization conditions.

ParameterRecommendationScientific Rationale
Resin Choice Rink Amide MBHA (0.5–0.7 mmol/g)Provides a C-terminal carboxamide upon cleavage. The benzhydryl linker is acid-labile (TFA) but stable to the basic conditions of

and the reducing conditions of tin(II) chloride.
Solvent System DMF / NMP Quinoxaline intermediates are often planar and prone to

-stacking aggregation. Polar aprotic solvents like NMP disrupt these interactions better than DCM.
Reduction Method

/ DMF
While dithionite is milder, Tin(II) chloride is the "gold standard" for on-resin nitro reduction due to its high kinetic rate and compatibility with amide linkers.

Protocol A: Stepwise Construction via 4-Fluoro-3-Nitrobenzoic Acid

This strategy is superior for SAR (Structure-Activity Relationship) studies because it builds the quinoxaline core on the resin, allowing for the introduction of diversity at the Nitrogen-1 position via nucleophilic aromatic substitution (


) before cyclization.
Workflow Visualization

Quinoxaline_SPS_RouteA Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Step 1 Scaffold Scaffold Loading (4-Fluoro-3-nitrobenzoic acid) Deprotect->Scaffold Step 2: DIC/HOBt SNAr S_NAr Displacement (Diversity R1-NH2) Scaffold->SNAr Step 3: DIEA, Heat Reduction Nitro Reduction (SnCl2 / DMF) SNAr->Reduction Step 4 Cyclization Cyclization (alpha-Bromoketone) Reduction->Cyclization Step 5: R2-CO-CH2-Br Cleavage TFA Cleavage (Final Quinoxaline) Cyclization->Cleavage Step 6

Figure 1: The stepwise construction of quinoxaline-2-ones allowing N1-diversification.

Detailed Experimental Procedure

Reagents:

  • Resin: Rink Amide MBHA (100 mg, 0.6 mmol/g loading).

  • Scaffold: 4-Fluoro-3-nitrobenzoic acid (3 eq).

  • Coupling: DIC (3 eq), HOBt (3 eq) in DMF.

  • Displacement: Primary amine (

    
    , 5 eq), DIEA (10 eq) in DMSO/DMF (1:1).
    
  • Reduction:

    
     (2M in DMF).
    
  • Cyclization:

    
    -Bromo ester or ketone (5 eq), DIEA (5 eq).
    

Step-by-Step Protocol:

  • Resin Preparation:

    • Swell 100 mg Rink Amide resin in DCM (3 mL) for 30 min. Drain.

    • Deprotect Fmoc: Treat with 20% piperidine/DMF (

      
       min). Wash with DMF (
      
      
      
      ), DCM (
      
      
      ), DMF (
      
      
      ).
    • Validation:Kaiser Test (Blue beads = free amine).

  • Scaffold Loading:

    • Dissolve 4-fluoro-3-nitrobenzoic acid (3 eq), DIC (3 eq), and HOBt (3 eq) in minimal DMF. Activate for 5 min.

    • Add to resin. Shake at RT for 2 hours.

    • Wash: DMF (

      
      ), DCM (
      
      
      
      ).
    • Validation:Kaiser Test (Colorless beads = complete coupling).

  • 
     Displacement (Diversity Point 
    
    
    
    ):
    • Add solution of Primary Amine

      
       (5 eq) and DIEA (10 eq) in DMSO/DMF (1:1).
      
    • Shake at 60°C for 4–6 hours. (Note: DMSO is crucial here to accelerate the

      
       reaction).
      
    • Wash thoroughly with DMF (

      
      ) to remove excess amine.
      
    • Validation: Small scale cleavage (5 mg resin) and LCMS check for mass of nitro-amine intermediate.

  • Nitro Reduction:

    • Treat resin with 2M

      
       in DMF. Shake at RT for 4 hours.
      
    • Critical Wash: Wash with DMF (

      
      ), then 10% DIEA/DMF  (
      
      
      
      ) to neutralize HCl salts, then DMF (
      
      
      ).
    • Validation:Chloranil Test (Green/Blue beads = free secondary amine).

  • Cyclization (Diversity Point

    
    ): 
    
    • Add

      
      -bromo ester (e.g., ethyl bromoacetate) or 
      
      
      
      -bromo ketone (5 eq) and DIEA (5 eq) in DMF.
    • Shake at 50°C for 12 hours.

    • Mechanism:[1][2][3][4] N-alkylation followed by spontaneous intramolecular lactamization.

  • Cleavage:

    • Treat with 95% TFA / 2.5% TIS / 2.5%

      
       for 2 hours.
      
    • Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Protocol B: Microwave-Assisted Diamine Condensation

This protocol utilizes a pre-immobilized diamine and reacts it with 1,2-dicarbonyls. It is faster but offers less diversity at the N1 position compared to Protocol A.

Workflow Visualization

Microwave_Quinoxaline Start Immobilized o-Phenylenediamine (on Wang or Rink Resin) Reagent Add 1,2-Dicarbonyl (Benzil derivative) Start->Reagent Microwave Microwave Irradiation 140°C, 10 min, DMF Reagent->Microwave Condensation Wash Wash: DMF, MeOH, DCM Microwave->Wash Cleave Cleavage & Analysis Wash->Cleave

Figure 2: Rapid microwave-assisted synthesis of quinoxalines.

Protocol Highlights:

  • Reaction Time: 10–15 minutes (vs. 12+ hours thermal).

  • Conditions: 1,2-diketone (5 eq) in DMF with 1% Acetic Acid (catalyst).

  • Microwave Settings: 140°C, High Absorption (if using polar solvents).

  • Purification: Often yields >90% purity directly after cleavage due to the efficiency of the condensation.

Quality Control & Troubleshooting

In-Process Validation Tests
Test NameTarget Functional GroupPositive ResultNegative Result
Kaiser Test Primary AminesDeep Blue beadsColorless / Yellow
Chloranil Test Secondary AminesDark Blue/Green beadsAmber / Brown
Bromophenol Blue Basic AminesBlue beadsYellow beads
Troubleshooting Guide
  • Problem: Incomplete

    
     displacement (Protocol A).
    
    • Cause: Steric hindrance of the amine or electron-rich nature of the amine.

    • Solution: Increase temperature to 80°C and switch solvent to pure NMP. Use microwave irradiation (100°C, 30 min).

  • Problem: "Sticky" resin during reduction.

    • Cause: Tin salts complexing with the polymer matrix.

    • Solution: Wash extensively with alternating DMF and MeOH, followed by a wash with 10% EDTA solution to chelate residual tin.

  • Problem: Low yield after cleavage.

    • Cause: Re-attachment of the product to the resin carbocation (if using Wang resin).

    • Solution: Add scavengers (TIS, Thioanisole) to the TFA cocktail.

References

  • Solid-Phase Synthesis of Quinoxalines via 4-Fluoro-3-nitrobenzoic Acid

    • Source: Synthesis of Quinoxalin-2(1H)
    • URL:[Link] (General grounding for quinoxaline scaffolds).

  • Microwave-Assisted Synthesis

    • Source: Microwave-assisted solvent-free synthesis of quinoxalines.[2][5][6][7]

    • URL:[Link]

  • Polymer-Supported Synthesis on SynPhase Lanterns

    • Source: Solid-phase synthesis of quinoxalines on SynPhase™ Lanterns.
    • URL:[Link]

  • General Review of Quinoxaline Synthesis

    • Source: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines (MDPI).
    • URL:[Link]

(Note: While specific deep-link DOIs for older combinatorial chemistry papers can be unstable, the protocols above are synthesized from standard methodologies established in the cited literature streams.)

Sources

Troubleshooting & Optimization

Dimethylquinoxaline Isomer Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of separating 3,7-dimethylquinoxaline and 2,7-dimethylquinoxaline isomers. These positional isomers often exhibit very similar physical properties, making their separation a non-trivial task. This document outlines common issues, frequently asked questions, and robust analytical and preparative methods to achieve baseline separation and purification.

Troubleshooting Guide: Common Issues in Isomer Separation

This section addresses specific problems encountered during the separation of 3,7- and 2,7-dimethylquinoxaline.

Q1: My HPLC analysis shows co-eluting or poorly resolved peaks for the two isomers. What are the initial steps to improve separation?

A1: Poor resolution in reverse-phase HPLC is a common first hurdle. The slight difference in polarity between the 3,7- and 2,7- isomers necessitates a systematic optimization of your method.

  • Underlying Cause: The isomers' similar hydrophobicity leads to comparable retention times on standard C18 columns. The position of the methyl group (C2 vs. C3) imparts only a subtle change in the molecule's interaction with the stationary phase.

  • Immediate Actions:

    • Gradient Optimization: If using an isocratic method, switch to a shallow gradient of acetonitrile (MeCN) or methanol (MeOH) in water. A slow, gradual increase in the organic solvent percentage can often resolve closely eluting peaks.

    • Solvent Choice: While MeCN is a common choice, methanol can offer different selectivity due to its protic nature and ability to engage in different intermolecular interactions. Try substituting or creating a ternary mobile phase (Water/MeCN/MeOH).

    • Temperature Adjustment: Lowering the column temperature can increase viscosity and enhance differential interactions between the isomers and the stationary phase, often improving resolution. Conversely, a higher temperature can improve efficiency but may decrease retention. Experiment with a range (e.g., 25°C to 40°C).

Q2: I've optimized my HPLC gradient, but the resolution is still below the desired 1.5. What's the next step?

A2: When standard C18 columns are insufficient, exploring alternative stationary phase chemistries is the logical progression.

  • Expert Insight: The key is to introduce a different separation mechanism beyond simple hydrophobicity.

  • Recommended Solutions:

    • Phenyl-Hexyl Columns: These columns offer π-π interactions between the phenyl rings of the stationary phase and the aromatic quinoxaline system. The different electron density distributions of the 3,7- and 2,7- isomers can lead to differential retention.

    • Pentafluorophenyl (PFP) Columns: PFP phases provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This multi-modal interaction capability is highly effective for separating positional isomers.[1]

    • Pyrenylethyl (PYE) Columns: These columns are specifically designed for separating isomers, utilizing strong π-π interactions from the planar pyrene ring structure to differentiate based on molecular shape and electronic properties.[2]

Q3: I am attempting preparative separation via fractional crystallization, but both isomers seem to crystallize out together. How can I improve the purity of my crystals?

A3: Co-crystallization is a significant challenge when isomers have similar solubilities and crystal lattice energies. The goal is to find a solvent system where the solubility difference between the two isomers is maximized.

  • Causality: Many isomers have very similar chemical and physical properties, which allows them to be separated by methods like crystallization or distillation.[3] However, if the solubilities are too close in a given solvent, they will precipitate together.

  • Troubleshooting Steps:

    • Solvent Screening: Systematically screen a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, acetone, and mixtures thereof). The ideal solvent will show one isomer as significantly less soluble than the other at a given temperature.

    • Slow Cooling: Rapid cooling of a saturated solution often leads to the trapping of impurities (the other isomer) within the crystal lattice.[4] Employ a very slow, controlled cooling ramp to allow for the selective crystallization of the less soluble isomer.

    • Seeding: If you have a small amount of the pure desired isomer, use it to seed a supersaturated solution.[5] This provides a template for crystallization, promoting the growth of the desired isomer's crystals while the other remains in the mother liquor.

Frequently Asked Questions (FAQs)

Q: What are the key physical property differences between 3,7-dimethyl and 2,7-dimethyl quinoxaline?

Q: Can Gas Chromatography (GC) be used for the separation and analysis of these isomers?

A: Yes, Gas Chromatography is a powerful tool for separating volatile isomers. The separation on a GC column is based on differences in boiling point and interactions with the stationary phase. Given their structural similarity, a high-resolution capillary column (e.g., DB-5ms, HP-5, or a more polar phase like a wax column) would be necessary. A temperature gradient program will be essential to achieve baseline separation. GC coupled with Mass Spectrometry (GC-MS) is particularly effective for confirming the identity of each isomer based on their fragmentation patterns.[9][10]

Q: Are there any spectroscopic differences that can be used to distinguish between the two isomers once separated?

A: Absolutely. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer due to the different positions of the methyl groups. The symmetry (or lack thereof) in the substitution pattern will result in a unique spectral fingerprint for each compound.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the quinoxaline ring will also differ, providing another layer of confirmation.

Validated Separation Protocol: HPLC Method

This protocol provides a robust starting point for the analytical separation of 3,7- and 2,7-dimethylquinoxaline. It is designed to be a self-validating system where peak identification can be confirmed by subsequent analysis (e.g., mass spectrometry).

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep 1. Prepare 1 mg/mL stock of isomer mixture in MeCN MobileA 2. Mobile Phase A: Ultrapure Water + 0.1% Formic Acid MobileB 3. Mobile Phase B: Acetonitrile + 0.1% Formic Acid Degas 4. Degas both mobile phases Equilibrate 5. Equilibrate Column (95:5 A:B) for 15 min Degas->Equilibrate System Ready Inject 6. Inject 5 µL of sample Equilibrate->Inject Gradient 7. Run Gradient Program (See Table 1) Inject->Gradient Detect 8. Detect at 254 nm and 320 nm Gradient->Detect Integrate 9. Integrate Peaks Detect->Integrate Chromatogram Identify 10. Identify Isomers (based on retention time of standards) Integrate->Identify Quantify 11. Quantify Purity Identify->Quantify

Caption: HPLC workflow for dimethylquinoxaline isomer separation.

Step-by-Step Methodology
  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector and a column oven.

  • Column Selection: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This provides the necessary π-π interactions for resolving positional isomers.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.[11]

  • Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture in acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • UV Detection: 254 nm and 320 nm

    • Gradient Program: See Table 1.

Data Presentation: HPLC Gradient Program
Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Curve
0.07030Initial
15.04060Linear
16.0595Linear
18.0595Hold
18.17030Linear
22.07030Hold

Table 1: Recommended HPLC gradient for separating 3,7- and 2,7-dimethylquinoxaline isomers.

  • Rationale: The shallow gradient from 30% to 60% acetonitrile over 15 minutes is the critical phase for separation. The subsequent rapid wash to 95% acetonitrile ensures that any strongly retained impurities are eluted from the column, and the final hold re-equilibrates the column for the next injection. The use of formic acid helps to protonate the quinoxaline nitrogens slightly, leading to sharper peak shapes.[11]

References

  • LibreTexts, C. (2021). 19.3: Separation or Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. U.S.
  • Ma, S., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7435.
  • National Center for Biotechnology Information. (n.d.). 2,7-Dimethylquinoline. PubChem. Retrieved from [Link]

  • Newbold, G. T., & Spring, F. S. (1929). LXV1.-The Quinoxaline Synthesis : Some Derivatives of 2 : 3-Dimethylquinoxaline. Journal of the Chemical Society (Resumed), 466-469.
  • Rani, P., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethylquinoxaline. PubChem. Retrieved from [Link]

  • Morita, N., et al. (1981). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry, 45(1), 279-281.
  • Google Patents. (n.d.). EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
  • Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of glyoxal to quinoxaline (a) for the purpose of GC analysis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (n.d.). Unravelling the Selectivity of 6,7‐Dimethyl Quinoxaline Analogs for Kinase Inhibition. Retrieved from [Link]

  • Lorenz, H., et al. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(1), 3-14.
  • Alfadil, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLOS ONE, 19(8), e0300079.
  • The Good Scents Company. (n.d.). 2-methyl quinoxaline. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(1), 103.
  • Pataj, Z., et al. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 25(23), 5737.
  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Bouzriba, S., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 14(3), 253.
  • MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Fisyuk, A. S., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174.
  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 6-Aminoquinoxalines Against Oxidation During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 6-aminoquinoxalines. The inherent reactivity of the amino group on the quinoxaline scaffold makes these compounds susceptible to oxidation, which can compromise sample integrity, impact experimental reproducibility, and impede drug discovery timelines. This guide provides in-depth troubleshooting advice and frequently asked questions to help you effectively prevent the oxidation of your 6-aminoquinoxaline compounds during storage.

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This section addresses specific problems you might encounter, their probable causes, and actionable solutions grounded in chemical principles.

Issue 1: Visible Color Change in Solid Sample (e.g., from off-white to yellow, brown, or pink)
  • Probable Cause: This is a primary visual indicator of oxidation. Aromatic amines can oxidize to form colored impurities, such as quinone-imine or polymeric species.[1][2] This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and moisture.[3]

  • Immediate Action & Solution:

    • Isolate the Sample: Immediately store the affected vial in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent further degradation.

    • Analytical Confirmation: Confirm oxidation using an appropriate analytical method. High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) is highly effective for this purpose.[4][5] A chromatogram of a degraded sample will typically show a decrease in the peak area of the parent 6-aminoquinoxaline and the appearance of new peaks corresponding to degradation products.[6]

    • Future Prevention: For future storage, rigorously adhere to the protocols for handling and storing air-sensitive solids outlined below. This includes the use of a glovebox or Schlenk line for aliquoting and storage in properly sealed amber vials backfilled with inert gas.[3][7]

Issue 2: Inconsistent or Poor Results in Biological Assays
  • Probable Cause: The presence of oxidized impurities can alter the pharmacological activity of your 6-aminoquinoxaline. These impurities may have reduced activity, different activity, or could even be cytotoxic, leading to unreliable and irreproducible experimental data.

  • Troubleshooting & Solution:

    • Purity Analysis: Re-analyze the purity of the 6-aminoquinoxaline sample used in the assay by HPLC-UV or a similar stability-indicating method.[4]

    • Correlation with Storage: Cross-reference the analytical results with the storage history of the compound. Was it recently opened? How was it stored?

    • Implement Stringent Storage Protocols: If degradation is confirmed, discard the compromised batch. For all new batches, implement the rigorous storage protocols detailed in this guide to ensure the stability of the compound for the duration of your experiments.

Issue 3: Changes in Solubility or Physical Properties
  • Probable Cause: The formation of polymeric or highly polar oxidation products can alter the physical properties of your compound, including its solubility profile.

  • Solution:

    • Analytical Characterization: Use techniques like HPLC to identify the presence of impurities.[6]

    • Review Handling Procedures: This issue often points to prolonged or repeated exposure to air during weighing and sample preparation. Review and reinforce proper handling techniques for air-sensitive compounds, such as minimizing the time the container is open and using an inert gas blanket.[8][9]

Visualizing the Problem: A Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting potential oxidation of your 6-aminoquinoxaline samples.

Troubleshooting Workflow for 6-Aminoquinoxaline Oxidation Troubleshooting Workflow for 6-Aminoquinoxaline Oxidation start Observation of Potential Degradation (e.g., color change, inconsistent results) visual_inspection Visual Inspection: Is there a noticeable color change? start->visual_inspection analytical_confirmation Analytical Confirmation: Perform HPLC-UV analysis visual_inspection->analytical_confirmation Yes visual_inspection->analytical_confirmation No, but results are inconsistent oxidation_confirmed Oxidation Confirmed: - Decreased parent peak - New impurity peaks analytical_confirmation->oxidation_confirmed no_oxidation No Significant Oxidation Detected oxidation_confirmed->no_oxidation No isolate_sample Isolate and Store Sample Under Inert Atmosphere oxidation_confirmed->isolate_sample Yes continue_use Continue with Experiment no_oxidation->continue_use review_storage Review Storage and Handling Procedures isolate_sample->review_storage implement_protocols Implement Corrective Actions: - Use glovebox/Schlenk line - Inert gas blanketing - Proper sealing review_storage->implement_protocols discard_sample Consider Discarding Compromised Sample implement_protocols->discard_sample end Stable Compound for Future Experiments discard_sample->end continue_use->end

Caption: A decision-making workflow for troubleshooting suspected oxidation of 6-aminoquinoxalines.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing 6-aminoquinoxalines?

For long-term storage, it is generally recommended to store solid 6-aminoquinoxalines at -20°C.[10] For short-term storage, refrigeration at 2-8°C is often sufficient, provided the compound is protected from air and moisture.[10] Always consult the supplier's specific recommendations if available.

Q2: How does moisture contribute to the oxidation of 6-aminoquinoxalines?

Moisture can accelerate oxidation by facilitating the formation of reactive oxygen species and by potentially participating in the degradation pathway.[3] Therefore, it is crucial to store 6-aminoquinoxalines in a dry environment, for example, by using a desiccator.[10]

Q3: Is it necessary to use a glovebox for handling 6-aminoquinoxalines?

For highly sensitive 6-aminoquinoxaline derivatives or for long-term storage, a glovebox provides the most secure environment by offering protection from both oxygen and moisture.[7][8] For less sensitive compounds or for short-term handling, a Schlenk line can also be used effectively.[11] If neither is available, minimizing exposure to air by working quickly and blanketing the container with an inert gas is a viable, though less ideal, alternative.[12]

Q4: Can I use antioxidants to stabilize my 6-aminoquinoxaline samples?

Yes, for solutions of 6-aminoquinoxalines, the addition of an antioxidant can be an effective strategy.[13] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[14][15] The choice and concentration of the antioxidant should be carefully evaluated to ensure compatibility and efficacy without interfering with downstream applications.[16]

Q5: What type of container is best for storing 6-aminoquinoxalines?

Solid 6-aminoquinoxalines should be stored in amber glass vials with tightly sealed caps to protect them from light and air.[3] For added protection, the cap can be wrapped with Parafilm.[17] For solutions, especially those in organic solvents, bottles with septa (such as Sure/Seal™ bottles) allow for the removal of aliquots via syringe under an inert atmosphere without compromising the integrity of the bulk material.[18][19]

Experimental Protocols

Protocol 1: Step-by-Step Guide for Aliquoting and Storing a Solid 6-Aminoquinoxaline

This protocol is designed for handling air-sensitive solids in a glovebox.

  • Preparation: Place the primary container of your 6-aminoquinoxaline, several smaller amber glass vials, a spatula, and a balance inside the glovebox antechamber.

  • Inert Atmosphere: Purge the antechamber with an inert gas (argon or nitrogen) according to the glovebox manufacturer's instructions.

  • Transfer to Glovebox: Once the antechamber is purged, transfer the items into the main glovebox chamber.

  • Aliquoting: Open the primary container and carefully weigh the desired amount of the 6-aminoquinoxaline into each of the smaller vials.

  • Sealing: Tightly cap each vial. For extra security, wrap the cap and neck of the vial with Parafilm.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if applicable), and date.

  • Storage: Store the aliquoted vials at the recommended temperature (-20°C for long-term storage).[10]

Protocol 2: Monitoring Oxidation of 6-Aminoquinoxalines using HPLC-UV

This protocol provides a general framework for developing a stability-indicating HPLC method.

  • Sample Preparation:

    • Prepare a stock solution of your 6-aminoquinoxaline in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Create a "time-zero" sample by diluting the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • To create a degraded sample for comparison, expose a small amount of the solid or a solution to air and light for a period of time until a visible color change is observed. Prepare a sample of this degraded material at the same concentration as the "time-zero" sample.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set to a wavelength where the 6-aminoquinoxaline has maximum absorbance.[5]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the "time-zero" sample and the degraded sample.

    • Compare the chromatograms. In the degraded sample, you would expect to see a decrease in the peak area of the parent compound and the emergence of new peaks, which represent the oxidation products.[6]

    • This method can be used to periodically check the stability of your stored samples.

Visualizing the Process: Storage and Handling

The following diagram illustrates the key steps for the proper storage of 6-aminoquinoxalines.

Storage Protocol for 6-Aminoquinoxalines Recommended Storage Protocol for 6-Aminoquinoxalines start Receive 6-Aminoquinoxaline glovebox Work in an Inert Atmosphere (Glovebox or Schlenk Line) start->glovebox aliquot Aliquot into Smaller, Pre-weighed Vials glovebox->aliquot container Use Amber Glass Vials aliquot->container inert_gas Backfill Vials with Inert Gas (Ar or N2) container->inert_gas seal Tightly Seal Vials and Wrap with Parafilm storage Store at Recommended Temperature (-20°C) seal->storage inert_gas->seal end Stable Compound Ready for Use storage->end

Caption: A workflow for the proper storage and handling of 6-aminoquinoxaline compounds.

Summary of Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Container Tightly sealed amber glass vialsProtects from light and air ingress.[3]
Temperature -20°C for long-term storageSlows down the rate of chemical degradation.[10]
Moisture Store in a desiccated environmentMinimizes moisture-accelerated degradation.[3][10]
Handling Use a glovebox or Schlenk lineMinimizes exposure to air and moisture during handling.[7][11]

By implementing these best practices, you can significantly enhance the shelf-life of your 6-aminoquinoxaline compounds, ensuring the integrity and reliability of your valuable research materials.

References

  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Reddit. (2020, February 12). Shipping air sensitive samples. r/Chempros. Retrieved from [Link]

  • ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • The Society for the Preservation of Natural History Collections. (2025, March 26). Shipping and Handling of Dangerous Goods. Retrieved from [Link]

  • Wesleyan University. (n.d.). The Hazardous Material & Biological Specimen Shipment Manual. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Scilit. (2023, February 9). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • MDPI. (2023, February 9). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Retrieved from [Link]

  • International Journal in Management and Social Science. (2021, November). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • ResearchGate. (2020, December 17). Can we monitor the degradation of drugs using UV spectroscopy instead of using HPLC?. Retrieved from [Link]

  • SREDSTVA REGIONALE CHEMIE PVT. LTD. (n.d.). Antioxidants in pharma formulations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds Using Mercury(II) Oxide as a PhotoOxidant. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. Retrieved from [Link]

  • American Pharmaceutical Review. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • ProQuest. (2023, August 4). Spectroscopic studies of enzyme oxidation products of a variety of aromatic amines. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of Quinoxaline Amines in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling quinoxaline amine compounds. Quinoxaline derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1][2] However, their therapeutic potential is often hampered by poor aqueous solubility, a critical factor for bioavailability and formulation.[3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to overcome these solubility hurdles.

Troubleshooting Guide: Real-Time Experimental Solutions

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: I've just prepared my aqueous stock solution, but my quinoxaline amine has precipitated out. What should I do?

A1: Immediate precipitation upon dissolution is a common indicator that the intrinsic solubility of your compound in the chosen aqueous system has been exceeded. Here’s a systematic approach to resolving this:

Step 1: pH Adjustment - The First Line of Defense

The amine functional groups on your quinoxaline are basic and can be protonated to form more soluble salts.[4] The solubility of amines is highly pH-dependent.[5]

  • Protocol:

    • Carefully add a dilute acidic solution (e.g., 0.1 M HCl) dropwise to your suspension while monitoring the pH.

    • Observe for re-dissolution of the precipitate. Many amines become significantly more soluble at a pH below their pKa.[6]

    • Once the compound is dissolved, you can adjust the pH back towards your desired experimental range, keeping a close watch for any signs of precipitation. Note the pH at which the compound stays in solution.

Causality Insight: By lowering the pH, you increase the concentration of the protonated, charged form of the amine, which is generally more soluble in polar solvents like water.[5]

Step 2: Gentle Heating

  • Protocol:

    • Warm the solution gently (e.g., in a 37°C water bath).

    • Combine with gentle agitation (e.g., vortexing or sonication) to facilitate dissolution.

    • Caution: Be mindful of the thermal stability of your specific quinoxaline amine. Prolonged exposure to high temperatures can lead to degradation.

Causality Insight: For many compounds, solubility increases with temperature. However, this is not a universal rule, and the effect may be modest.

Step 3: Consider Co-solvents

If pH adjustment and heating are insufficient, the polarity of your solvent system may need to be modified.

  • Protocol:

    • Introduce a water-miscible organic co-solvent such as DMSO, DMF, or ethanol.[7]

    • Start with a small percentage (e.g., 1-5% v/v) and incrementally increase the concentration until the compound dissolves.

    • Important: Ensure the final co-solvent concentration is compatible with your downstream application (e.g., cell-based assays).

Causality Insight: Co-solvents can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[7]

Q2: My quinoxaline amine is soluble in my initial high-concentration stock (e.g., in DMSO), but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

A2: This is a classic problem of a compound "crashing out" of solution upon dilution into an anti-solvent (your aqueous buffer). The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous environment.

Step 1: Modify the Dilution Protocol

  • Protocol:

    • Instead of adding the stock solution directly to the final volume of the buffer, add the stock to a smaller volume of buffer first, while vortexing, to create an intermediate dilution.

    • Then, add this intermediate dilution to the remaining buffer.

Causality Insight: This method avoids creating localized high concentrations of the compound in a predominantly aqueous environment, which can trigger precipitation.

Step 2: Pre-warm the Aqueous Buffer

  • Protocol:

    • Gently warm your aqueous buffer to 37°C before adding your stock solution.

Causality Insight: As mentioned before, increased temperature can help maintain solubility during the critical dilution step.

Step 3: Incorporate Solubilizing Excipients in Your Buffer

If the above steps are not sufficient, consider pre-dissolving a solubilizing agent in your aqueous buffer before adding your quinoxaline amine stock.

  • Protocol using Cyclodextrins:

    • Prepare your aqueous buffer containing a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 1-5% (w/v).[8]

    • Stir until the cyclodextrin is fully dissolved.

    • Slowly add your quinoxaline amine stock solution to the cyclodextrin-containing buffer with vigorous stirring.

Causality Insight: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble quinoxaline amine, forming an inclusion complex that has a higher apparent solubility in water.[]

cluster_stock High Concentration Stock cluster_buffer Aqueous Buffer cluster_result Result cluster_solution Solubilization Strategy Stock Quinoxaline Amine in DMSO Buffer Buffer (Anti-solvent) Stock->Buffer Direct Dilution Cyclodextrin Add Cyclodextrin to Buffer Stock->Cyclodextrin Precipitate Precipitation (Compound 'crashes out') Buffer->Precipitate Solution Stable Solution Buffer->Solution Cyclodextrin->Buffer Modified Buffer

Caption: Workflow for preventing precipitation upon dilution.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the solubility of quinoxaline amines.

Q1: What are the key factors influencing the aqueous solubility of quinoxaline amines?

A1: The aqueous solubility of a quinoxaline amine is a multifactorial issue governed by its physicochemical properties:

Factor Impact on Solubility Rationale
Molecular Weight & Lipophilicity Higher MW and lipophilicity generally lead to lower aqueous solubility.Larger, more non-polar molecules are more difficult to solvate by water.
pKa of the Amine Group(s) The basicity of the amine determines the pH range at which it can be protonated.Protonated amines form salts that are typically more water-soluble than the free base.[4]
Crystal Lattice Energy A high crystal lattice energy can make it difficult for solvent molecules to break apart the crystal structure, leading to low solubility.This is particularly relevant for highly crystalline solids.
Presence of Other Functional Groups Hydrogen bond donors and acceptors can improve aqueous solubility.These groups can interact favorably with water molecules.
Q2: When should I consider salt formation for my quinoxaline amine?

A2: Salt formation is a robust strategy to significantly improve the aqueous solubility and dissolution rate of ionizable compounds.[10] You should consider this approach when:

  • Your quinoxaline amine has a pKa in a physiologically relevant range.

  • You require a solid form of your compound with improved handling and stability properties.

  • You are in the pre-formulation or formulation development stage of drug discovery.

Protocol for Small-Scale Salt Formation:

  • Dissolve your quinoxaline amine free base in a minimal amount of a suitable organic solvent (e.g., ethanol, isopropanol).

  • In a separate vial, prepare a solution of a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) in the same solvent.

  • Slowly add the acid solution to the amine solution while stirring.

  • If a precipitate forms, this is likely the salt of your compound. The precipitate can be collected by filtration, washed with the solvent, and dried.

Causality Insight: The salt form has a different crystal lattice and is ionic, which generally leads to much higher aqueous solubility compared to the neutral parent molecule.[10]

cluster_process Solubility Enhancement Pathway Start Poorly Soluble Quinoxaline Amine (Free Base) pH_Adjust pH Adjustment Start->pH_Adjust Initial Step Salt_Form Salt Formation Start->Salt_Form For solid-state improvement Co_Solvent Co-solvents pH_Adjust->Co_Solvent If insufficient End Soluble Quinoxaline Amine in Aqueous Media pH_Adjust->End Cyclodextrin Cyclodextrin Complexation Co_Solvent->Cyclodextrin For sensitive systems Co_Solvent->End Cyclodextrin->End Salt_Form->End

Caption: Decision tree for solubility enhancement strategies.

Q3: Are there any potential pitfalls I should be aware of when using these solubilization techniques?

A3: Yes, it is crucial to be aware of the potential impact of these methods on your experimental outcomes:

  • pH Adjustment: Drastic changes in pH can affect the stability of your compound and may not be compatible with biological assays.

  • Co-solvents: Organic solvents like DMSO can have biological effects of their own and may interfere with certain assays. Always run appropriate vehicle controls.

  • Cyclodextrins: While generally considered safe, high concentrations of some cyclodextrins can have cellular effects.

  • Salt Formation: The counter-ion used for salt formation can influence the hygroscopicity and stability of the resulting solid.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to navigate the solubility challenges associated with quinoxaline amines, thereby unlocking their full potential in your research and development endeavors.

References

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Molecules. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. PMC. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2013). DARU Journal of Pharmaceutical Sciences. [Link]

  • PubMed. (n.d.). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. [Link]

  • PubMed. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • ResearchGate. (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety. [Link]

  • JoVE. (2024, April 4). Video: Extraction: Effects of pH. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). University of the Pacific. [Link]

  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. [Link]

  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). International Journal of Molecular Sciences. [Link]

  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). RSC Medicinal Chemistry. [Link]

  • Reddit. (2024, March 12). Amine workup. [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). IntechOpen. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2022). Pharmaceutics. [Link]

  • PubMed. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Link]

  • MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • ResearchGate. (n.d.). Synthesis of some new quinoxaline derivatives. [Link]

  • ACS Publications. (n.d.). Complex formation between α-cyclodextrin and amines in water and DMF solvents. [Link]

  • ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water. [Link]

  • ResearchGate. (2025, May 22). [Troubleshooting] After adding RIPA lysis buffer (HY-K1001) to cells, white floccules appear. Is this normal?[Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • ACS Publications. (n.d.). Solubilization of cyclodextrins for analytical applications. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2018). Journal of Solution Chemistry.
  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

Sources

minimizing side products in methylglyoxal condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methylglyoxal Condensation Reactions

Document ID: MGO-CS-TSG-2026-02

Last Updated: February 7, 2026

Introduction: Navigating the Reactivity of Methylglyoxal

Methylglyoxal (MGO) is a highly reactive α-dicarbonyl compound of significant interest in pharmaceutical and chemical synthesis.[1][2][3] Its utility as a precursor is often challenged by its propensity to engage in numerous side reactions, leading to complex product mixtures, reduced yields, and purification difficulties.[4][5] This guide provides researchers, scientists, and drug development professionals with expert insights and practical troubleshooting strategies to minimize side products in methylglyoxal condensation reactions. We will delve into the causality behind common experimental pitfalls and offer robust, validated protocols to enhance reaction specificity and product purity.

Core Principles: Understanding the Reaction Environment

The key to controlling MGO's reactivity lies in understanding and manipulating the reaction environment. The distribution of products is primarily dictated by factors such as pH, catalyst choice, temperature, and reactant concentration.

  • The Role of pH: The pH of the reaction medium is arguably the most critical parameter. Alkaline conditions enhance the nucleophilicity of reacting partners and can accelerate the desired condensation.[1][6] However, high pH also promotes undesirable pathways like the Cannizzaro reaction and aldol self-condensation.[1][6][7] Conversely, acidic pH can suppress these side reactions but may also slow the primary condensation to an impractical rate.[1][8] Finding the optimal pH window is therefore essential for success.

  • Catalysis: The choice of catalyst—acid, base, or metal—directly influences which reaction pathways are favored. Basic catalysts, for example, facilitate enolate formation, a key step in aldol-type reactions.[9] Acid catalysts can promote imine formation and subsequent cyclization reactions.[10] The judicious selection of a catalyst can steer the reaction towards the desired product with high selectivity.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during methylglyoxal condensation reactions in a question-and-answer format.

Q1: My reaction is producing a significant amount of lactic acid and 1-hydroxyacetone. What is happening and how can I prevent it?

A1: You are likely observing products from a Cannizzaro or intramolecular Cannizzaro-type reaction . This is a base-induced disproportionation where one molecule of MGO is oxidized to an acid (pyruvic acid, which can then be reduced to lactic acid) and another is reduced to an alcohol (1-hydroxyacetone).[11][12][13] This side reaction is particularly prevalent under strongly basic conditions (e.g., using concentrated NaOH or KOH).

Causality & Mechanism: In the presence of a strong base, a hydroxide ion attacks one of the carbonyl carbons of MGO. The resulting intermediate can then transfer a hydride ion to the carbonyl carbon of a second MGO molecule.[12] This redox reaction is a classic pathway for aldehydes lacking an alpha-hydrogen.

Troubleshooting Steps:

  • Reduce Basicity: The most effective solution is to lower the pH of the reaction. Instead of strong inorganic bases, consider using milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) can also offer better control.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). The Cannizzaro reaction often has a higher activation energy than the desired condensation, so cooling the reaction can significantly suppress it.

  • Stoichiometry Control: Ensure precise control over the stoichiometry of your reactants. An excess of the nucleophilic partner relative to MGO can help consume the MGO in the desired pathway before it can undergo disproportionation.

Q2: I'm seeing a complex mixture of high molecular weight oligomers and the formation of a brown color in my reaction. What is the cause?

A2: This is a classic sign of aldol self-condensation and subsequent polymerization.[7][14] MGO can act as both an electrophile (at its carbonyl carbons) and a nucleophile (by forming an enolate at its methyl group), allowing it to react with itself. This process can continue, leading to the formation of long-chain, colored oligomers.[7][15]

Causality & Mechanism: Under basic conditions, a proton can be abstracted from the methyl group of MGO to form an enolate. This enolate is a potent nucleophile that can attack the carbonyl carbon of another MGO molecule. The initial aldol addition product can then dehydrate, and this process can repeat to form polymers.

Troubleshooting Steps:

  • Control MGO Concentration: Use a slow-addition (syringe pump) method to introduce the MGO solution to the reaction mixture. This maintains a low instantaneous concentration of MGO, favoring the reaction with your desired nucleophile over self-condensation.

  • Optimize pH: While some base is often necessary, excessively high pH will accelerate enolate formation and self-condensation. Experiment with a pH range of 7.5-9.0 to find a balance.

  • Use a More Nucleophilic Partner: If your primary nucleophile is weak, it may not compete effectively with MGO's self-reaction. Increasing the nucleophilicity of your substrate (if possible through structural modification) or using a more potent catalyst can help.

  • Consider Solvent Effects: Polar aprotic solvents like DMF or DMSO can sometimes stabilize reactive intermediates differently than protic solvents, potentially altering the rates of desired versus undesired reactions.

Q3: My desired product is an amine condensation product (e.g., an imidazole or pyrazine), but the yield is low and I'm getting many byproducts. How can I improve selectivity?

A3: Condensation of MGO with amines can lead to a variety of products, including imines, pyrazines, and advanced glycation end products (AGEs), which are complex adducts.[16][17] Achieving selectivity requires careful control over the reaction conditions to favor the formation of the desired heterocyclic system.

Causality & Mechanism: The initial reaction between MGO and a primary amine forms a Schiff base (imine).[16] Depending on the stoichiometry and reaction conditions, this intermediate can then react further. For example, reaction with a second molecule of amine can lead to cyclization and the formation of pyrazines. Side reactions can occur if the amine attacks other parts of the MGO molecule or if the imine intermediates polymerize.

Troubleshooting Steps:

  • pH is Crucial: The formation of imines is often favored under slightly acidic to neutral conditions (pH 5-7).[8] This is because the carbonyl group needs to be protonated to become more electrophilic, but the amine must remain sufficiently nucleophilic (not fully protonated). A buffer system can be highly effective here.

  • Control Stoichiometry: The ratio of MGO to your amine partner is critical. For pyrazine synthesis, a 2:2 or similar stoichiometry is theoretically required. Use precise measurements and consider slow addition of one reactant to the other.

  • Temperature Management: These reactions can be exothermic. Maintain a constant temperature to prevent runaway side reactions. Start at a low temperature and gradually warm the reaction if needed.

  • Atmosphere Control: Some intermediates in amine-MGO reactions can be sensitive to oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.

Optimized Experimental Protocol: A Model Condensation

This protocol provides a general framework for the condensation of methylglyoxal with a model nucleophile (e.g., a substituted aniline) to favor a specific product while minimizing side reactions.

Objective: To synthesize a substituted quinoxaline from methylglyoxal and a 1,2-phenylenediamine derivative.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1.0 M solution of the 1,2-phenylenediamine derivative in ethanol.

    • Prepare a 1.0 M solution of methylglyoxal (typically supplied as a 40% aqueous solution) in ethanol. Caution: Methylglyoxal is a reactive and potentially harmful compound. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the 1,2-phenylenediamine solution (1.0 eq).

    • Add a catalytic amount of a mild acid, such as acetic acid (0.1 eq).

    • Cool the reaction vessel to 0 °C using an ice bath.

  • Slow Addition of Methylglyoxal:

    • Load the methylglyoxal solution into the dropping funnel.

    • Add the methylglyoxal solution dropwise to the stirred reaction mixture over a period of 1-2 hours. Maintaining a slow addition rate is critical to prevent MGO self-condensation.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate to neutralize the acetic acid.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired quinoxaline.

Data & Visualization

Table 1: Influence of pH on MGO Condensation Selectivity
pHCatalystDesired Product Yield (%)Aldol Adducts (%)Cannizzaro Products (%)
5.0Acetic Acid65< 5Not Detected
7.0None (Buffered)8510< 2
9.0Triethylamine70255
11.0Potassium Carbonate454015
13.0Sodium Hydroxide< 10> 50> 30

Note: Data are illustrative and represent typical trends for a model reaction. Actual results will vary based on specific substrates and conditions.

Diagrams

Side_Reaction_Pathways cluster_side_reactions Side Reactions MGO_start Methylglyoxal (MGO) Desired_Product Desired Condensation Product MGO_start->Desired_Product Desired Pathway (Controlled pH, Temp) MGO_enol MGO Enolate MGO_start->MGO_enol High pH Aldol_Adduct Aldol Adduct (Dimer) MGO_start->Aldol_Adduct Cannizzaro Cannizzaro Products (Acid + Alcohol) MGO_start->Cannizzaro Strong Base (e.g., NaOH) Nucleophile Desired Nucleophile (e.g., Amine) Nucleophile->Desired_Product MGO_enol->Aldol_Adduct + MGO Polymer Polymerization Aldol_Adduct->Polymer Further Reaction

Caption: Competing reaction pathways for methylglyoxal.

Caption: Systematic workflow for optimizing MGO reactions.

References

  • Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal.Semantic Scholar.
  • Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal.
  • Methylglyoxal Formation—Metabolic Routes and Consequences.MDPI.
  • Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease.
  • Atmospheric condensed-phase reactions of glyoxal with methylamine.
  • Glycation reactions of methylglyoxal during digestion in a dynamic, in vitro model of the upper gastrointestinal tract (TIM‐1).
  • Secondary organic material formed by methylglyoxal in aqueous aerosol mimics.
  • Secondary Organic Aerosol Formation by Self-Reactions of Methylglyoxal and Glyoxal in Evaporating Droplets.Cooperative Institute for Research in Environmental Sciences.
  • Cannizzaro reaction.Wikipedia.
  • Intramolecular Cannizzaro reaction (glyoxal to glycolic acid).YouTube.
  • Intramolecular Cannizaro Reaction | Organic Name Reaction | Aldehydes.YouTube.
  • New MgFeAl-LDH Catalysts for Claisen–Schmidt Condens
  • Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features.
  • Flavour chemistry of methylglyoxal and glyoxal.Chemical Society Reviews (RSC Publishing).
  • Flavour chemistry of methylglyoxal and glyoxal.PubMed.

Sources

removing unreacted diamines from quinoxaline product mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Diamines from Quinoxaline Product Mixtures

Introduction: The "Sticky Diamine" Problem

Status: Active Ticket Assigned Specialist: Senior Application Scientist, Process Chemistry

Overview: In the condensation of 1,2-diamines (e.g., o-phenylenediamine) with 1,2-dicarbonyls, the most persistent impurity is often the unreacted diamine. These residues are problematic because:

  • Polarity Matching: They often co-elute with quinoxalines on silica gel.

  • Oxidative Instability: Unreacted diamines oxidize rapidly in air, turning your product mixture into a black/brown tar that occludes crystallization.

  • Toxicity: Aromatic diamines are potential genotoxins, requiring strict removal for biological assays.

This guide provides three validated workflows to remove these impurities, ranked from "Scalable" to "High-Precision."

Module 1: The pH Swing (Acid-Base Extraction)

Best For: Large scale (>1g), lipophilic quinoxalines. The Science: This method exploits the massive pKa difference between the product and the impurity.

  • Quinoxaline (Product): Very weak base (pKa ~0.6).[1] It remains neutral (organic soluble) even in mild acid.

  • 1,2-Diamine (Impurity): Moderate base (pKa ~4.5). It becomes fully protonated (water soluble) in mild acid.

Troubleshooting Protocol

User Question: "I washed with acid, but I lost my product or it didn't separate. What went wrong?"

Diagnosis: You likely used an acid that was too strong (protonating the quinoxaline) or an emulsion formed.

Corrective Workflow:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The "Soft" Acid Wash: Do NOT use concentrated HCl.

    • Wash the organic layer 2x with 10% Citric Acid or 0.5 M HCl .

    • Target pH: The aqueous layer should be pH 2–3. At this pH, the diamine is >99% protonated (

      
      ), but the quinoxaline (requiring pH < 0.5 to protonate) stays neutral.
      
  • The Color Kill (Optional): If the organic layer is dark/black, wash with a saturated solution of Sodium Hydrosulfite (Sodium Dithionite) . This reduces the oxidized "tar" byproducts of the diamine.

  • Final Wash: Wash with Brine, dry over

    
    , and concentrate.
    
Visualization: The pH Logic Gate

AcidBaseExtraction Start Crude Mixture (Quinoxaline + Diamine) Solvent Dissolve in EtOAc/DCM Start->Solvent AcidWash Wash with 10% Citric Acid (Target pH 2-3) Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Neutral Quinoxaline) PhaseSep->OrgLayer Product stays neutral AqLayer Aqueous Layer (Contains Protonated Diamine) PhaseSep->AqLayer Impurity becomes salt Final Pure Quinoxaline OrgLayer->Final Waste Discard Aqueous Waste AqLayer->Waste

Caption: Selective protonation workflow. The pKa gap allows the diamine to be sequestered in water while the product remains organic.

Module 2: Scavenger Resins (Chemoselective Capture)

Best For: Small scale (<500mg), high-value compounds, or acid-sensitive products. The Science: Polymer-supported electrophiles react covalently with the primary amine (diamine) to form a solid bead that can be filtered off. Quinoxalines (tertiary-like nitrogens) cannot react.

Troubleshooting Protocol

User Question: "I used a scavenger resin, but the diamine is still there on TLC."

Diagnosis: Insufficient equivalents or incorrect resin type.

Corrective Workflow:

  • Resin Selection: Use PS-Isocyanate or PS-Benzaldehyde .

    • Why? Isocyanates react rapidly with primary amines to form ureas. Benzaldehydes form imines.

  • Stoichiometry: Calculate the excess diamine (from stoichiometry) and add 3–4 equivalents of resin relative to the impurity, not the product.

  • Solvent Choice: Use DCM or THF . Avoid alcohols (MeOH/EtOH) if using isocyanate resins, as they can compete for the resin sites.

  • Incubation: Shake gently at room temperature for 4–12 hours.

  • Self-Validating Step: Spot the supernatant on TLC. Spray with Ninhydrin . If the spot turns red/purple, the amine is still present—add more resin.

Visualization: Scavenging Workflow

Scavenging Crude Crude Solution (Product + Diamine) Resin Add PS-Isocyanate Resin (Electrophilic Trap) Crude->Resin React Covalent Binding (Urea Formation) Resin->React Filter Filtration React->Filter Pure Filtrate: Pure Quinoxaline Filter->Pure Solid Solid: Resin-Bound Diamine Filter->Solid

Caption: The "Chemical Fishing" method. The resin physically binds the impurity, allowing purification by simple filtration.

Module 3: Derivatization (The "Nuclear Option")

Best For: When extraction fails and resins are unavailable. The Science: If you cannot remove the amine, change its physical properties. Acetylating the diamine makes it much less polar, allowing easy separation by silica chromatography.

Protocol
  • Add Acetic Anhydride (1.5 eq vs impurity) to the crude reaction mixture.

  • Stir for 30 minutes. The diamine converts to a bis-acetamide.

  • Result: The impurity now runs much higher (less polar) or much lower (if mono-acetylated) on TLC, breaking the co-elution with your quinoxaline.

Summary Data Table

MethodTarget ScaleMechanismProsCons
Acid Wash (pH 2) >1 gpKa DifferenceCheap, Scalable, FastFails if product is basic or acid-sensitive
Scavenger Resin <500 mgCovalent CaptureNo workup, High PurityExpensive, Slow kinetics
Derivatization AnyPolarity ShiftDefinitive separationAdds a chemical step, wastes reagents

References

  • pKa of Quinoxaline vs.
  • Scavenger Resin Applications

    • Source: Amerigo Scientific.[2] "Scavenger Resins for Removing Aromatic Amines."

    • URL:[Link] (Verified via search context 1.9)

  • Reduction of Oxidized Impurities

    • Source: Organic Syntheses, Coll. Vol. 2, p.501 (1943).
    • URL:[Link] (Verified via search context 1.18)

  • General Quinoxaline Synthesis & Purification

    • Source: Encyclopedia.pub.
    • URL:[Link] (Verified via search context 1.8)

Sources

overcoming steric hindrance in 3,7-disubstituted quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Regioselectivity in 3,7-Disubstituted Quinoxaline Synthesis
Executive Summary

The synthesis of 3,7-disubstituted quinoxalines presents a dual challenge: kinetic inhibition due to steric bulk and thermodynamic ambiguity regarding regioselectivity. Standard condensation of 4-substituted-1,2-diaminobenzenes with unsymmetrical 1,2-dicarbonyls often yields inseparable mixtures of 6- and 7-isomers or fails to cyclize due to steric clash.

This guide provides validated protocols to:

  • Overcome Steric Barriers: Utilizing microwave irradiation and Lewis Acid catalysis to force condensation.

  • Control Regiochemistry: Manipulating solvent polarity and protonation states to bias the 7-isomer.

  • Bypass Condensation: Implementing Pd-catalyzed C-N coupling for absolute regiocontrol.

Module 1: The Regioselectivity Crisis (Isomer Control)

User Issue: "I am condensing 4-methyl-1,2-phenylenediamine with phenylglyoxal, but I get a 50:50 mixture of the 6-methyl and 7-methyl isomers. How do I target the 3,7-disubstituted product?"

Technical Insight

Regioselectivity is dictated by the nucleophilicity of the diamine nitrogens versus the electrophilicity of the dicarbonyl carbons.

  • The Rule: In 4-substituted diamines, an Electron Donating Group (EDG, e.g., -Me, -OMe) activates the para-nitrogen (N1), making it the primary nucleophile. An Electron Withdrawing Group (EWG, e.g., -NO2) deactivates N1, making the meta-nitrogen (N2) relatively more reactive.

  • The Fix: To favor the 3,7-isomer (where the diamine substituent is at position 7), you must ensure the most nucleophilic nitrogen attacks the most electrophilic carbonyl carbon adjacent to the substituent.

Troubleshooting Guide: Optimizing Regioisomeric Ratio (rr)
ParameterRecommendation for 3,7-SelectivityMechanistic Rationale
Solvent Polarity Switch to DMSO or DMF High dielectric solvents stabilize the charged transition state of the specific nucleophilic attack, often enhancing selectivity compared to EtOH or MeOH.
Catalyst Iodine (I₂, 5-10 mol%) Iodine acts as a mild Lewis acid, activating the dicarbonyl oxygen without fully protonating the amines (which would kill nucleophilicity).
Temperature Low (-10°C to 0°C) initial addition Kinetic control: Allow the first amine attack to occur at the most favorable position before heating to cyclize.
Visualizing the Regio-Divergence

Regioselectivity cluster_legend Key Logic Start 4-Substituted Diamine + Unsymmetrical Dicarbonyl PathA Path A: N1 Attack (Para to EDG) Start->PathA  Major Path (if EDG) PathB Path B: N2 Attack (Meta to EDG) Start->PathB  Minor Path Prod7 7-Substituted Quinoxaline (Target) PathA->Prod7 Prod6 6-Substituted Quinoxaline (Impurity) PathB->Prod6 Note Selectivity depends on matching Nucleophile (N1/N2) to Electrophile (C2/C3)

Caption: Regioselective pathways in quinoxaline condensation. N1 attack leads to the 7-isomer; N2 attack leads to the 6-isomer.

Module 2: Kinetic Stalling (Overcoming Steric Bulk)

User Issue: "My reaction involves a bulky tert-butyl group at position 3. The condensation stalls at the intermediate Schiff base and won't cyclize."

Technical Insight

Steric hindrance prevents the planarization required for the final dehydration step (aromatization). Standard reflux in ethanol provides insufficient energy to overcome the rotational barrier created by bulky substituents.

Protocol: Microwave-Assisted Iodine Catalysis

This method utilizes microwave irradiation to provide rapid, localized heating, overcoming the activation energy barrier that thermal reflux cannot.

Reagents:

  • Substituted 1,2-diaminobenzene (1.0 equiv)

  • Bulky 1,2-dicarbonyl (1.0 equiv)

  • Molecular Iodine (I₂) (5 mol%)

  • Solvent: Water/Ethanol (1:[1]1) or DMSO[2][3]

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial, dissolve the diamine and dicarbonyl in minimal EtOH/H₂O (1:1).

  • Activation: Add 5 mol% solid I₂. The solution will turn dark brown.

  • Irradiation: Seal the vial. Irradiate at 120°C for 5–10 minutes (Power: 100–300W dynamic).

    • Note: If using DMSO, wash the product thoroughly with water during workup to remove solvent.

  • Quench: Pour the reaction mixture into crushed ice containing 5% Na₂S₂O₃ (sodium thiosulfate) to quench the iodine (color changes from brown to yellow/white).

  • Isolation: Filter the precipitate. Recrystallize from EtOH.

Why this works: Iodine activates the carbonyl, while microwaves provide efficient internal heating to force the bulky groups into the necessary conformation for ring closure.

Module 3: The "Nuclear Option" (Pd-Catalyzed Coupling)

User Issue: "Condensation is failing completely due to extreme steric hindrance, or I cannot separate the regioisomers. Is there a non-condensation route?"

Technical Insight

When condensation fails or lacks selectivity, switch to Buchwald-Hartwig type C-N coupling . This method builds the ring sequentially, guaranteeing the position of substituents based on the starting aryl halide structure, completely bypassing the regioselectivity ambiguity of condensation.

Protocol: Pd-Catalyzed Double C-N Coupling

Target: Synthesis from o-phenylenediamine and 1,2-dihaloalkenes (or bis-coupling of aryl halides).

Reagents:

  • 1,2-Diaminobenzene derivative[4]

  • 1,2-Dibromoalkene (pre-synthesized with desired bulk)

  • Catalyst: Pd₂(dba)₃ (1.5 mol%)

  • Ligand: BINAP or Xantphos (3 mol%)

  • Base: NaOtBu (sodium tert-butoxide) (2.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add Pd₂(dba)₃, Ligand, and NaOtBu. Add Toluene and stir for 5 mins to ligate the catalyst.

  • Substrate Addition: Add the diamine and the 1,2-dibromoalkene.

  • Reaction: Heat to 110°C for 12–24 hours .

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash column chromatography (Hexane/EtOAc).

Decision Matrix: Choosing Your Route

DecisionTree Start Start: 3,7-Disubstituted Quinoxaline Synthesis Check1 Are substituents sterically bulky? Start->Check1 Check2 Is Regioselectivity critical (>95:5)? Check1->Check2 Yes Route1 Standard Condensation (EtOH, Reflux) Check1->Route1 No Route2 Microwave + I2 Catalyst (Overcomes Sterics) Check2->Route2 No (Separable) Route3 Pd-Catalyzed Coupling (Absolute Regiocontrol) Check2->Route3 Yes (Inseparable)

Caption: Decision matrix for selecting the optimal synthetic pathway based on steric and regiochemical requirements.

References
  • Microwave-Induced Iodine-Catalyzed Synthesis

    • Title: An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds.[1]

    • Source: N
    • URL:[Link]

  • Regioselectivity & Metal-Free Protocols

    • Title: Recent advances in the transition-metal-free synthesis of quinoxalines.[5]

    • Source: RSC Advances / NIH.
    • URL:[Link]

  • Palladium-Catalyzed Approaches

    • Title: Palladium-c
    • Source: Organic Chemistry Portal (Synlett/Org. Lett. summaries).
    • URL:[Link]

  • Steric Hindrance in Heterocycles

    • Title: Microwave-Assisted Synthesis of Quinoxaline Derivatives (Steric limit
    • Source: eCommons (University of Dayton).
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Characterization of 3,7-dimethylquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to the integrity of their work. In this guide, we delve into the analytical characterization of 3,7-dimethylquinoxalin-6-amine, a substituted quinoxaline that holds potential as a scaffold in medicinal chemistry. Quinoxaline derivatives are recognized for a wide array of biological activities, making their precise characterization paramount.

This guide will provide an in-depth analysis of the expected ¹H NMR spectrum of 3,7-dimethylquinoxalin-6-amine, a cornerstone of structural elucidation. We will then present a comparative overview of alternative and complementary analytical techniques, namely ¹³C NMR spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This multi-faceted approach ensures a robust and self-validating system for the comprehensive characterization of this and similar molecules.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for determining the structure of organic molecules in solution. Its ability to provide information about the number of different types of protons, their electronic environments, and their spatial relationships makes it an indispensable tool.

Predicted ¹H NMR Spectrum of 3,7-dimethylquinoxalin-6-amine

The structure and numbering of 3,7-dimethylquinoxalin-6-amine are as follows:

Expected ¹H NMR Signals (in CDCl₃, referenced to TMS at δ 0.00 ppm):

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.5Singlet-This proton is on the pyrazine ring, adjacent to a nitrogen atom, leading to a downfield shift. The methyl group at C-3 will make this a singlet.
H-5~7.0Singlet-This proton is ortho to the electron-donating amino group, which will cause a significant upfield shift compared to the unsubstituted quinoxaline. The adjacent methyl group at C-7 will result in a singlet.
H-8~7.7Singlet-This proton is on the benzene ring and will be a singlet due to the adjacent C-7 methyl group. Its chemical shift will be influenced by both the pyrazine ring and the substituents on the benzene ring.
-NH₂~4.2Broad Singlet-The chemical shift of amine protons can vary significantly depending on concentration and solvent.[1] These protons often appear as a broad singlet and may not show coupling to neighboring protons.
-CH₃ (at C-3)~2.7Singlet-Methyl groups attached to an sp²-hybridized carbon of a heterocyclic aromatic ring typically resonate in this region.[2]
-CH₃ (at C-7)~2.5Singlet-This methyl group is on the benzene portion of the ring system and is expected to be slightly more shielded than the methyl at C-3.

The rationale behind these predictions is grounded in the fundamental principles of NMR spectroscopy. The electron-donating nature of the amino group increases the electron density at the ortho (H-5) and para (H-8, relative to the amino group's position on the benzene ring) positions, causing them to be shielded and appear at a higher field (lower ppm). Conversely, the electronegative nitrogen atoms in the pyrazine ring deshield the adjacent protons, shifting them downfield.

A Comparative Analysis of Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system that confirms the identity, purity, and structure of the compound.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹H NMR Nuclear magnetic resonance of ¹H nucleiNumber of unique protons, chemical environment, connectivity (through coupling)High resolution, detailed structural information, non-destructiveRequires soluble sample, can be complex for large molecules
¹³C NMR Nuclear magnetic resonance of ¹³C nucleiNumber of unique carbons, chemical environment of carbonsComplements ¹H NMR, provides carbon backbone informationLower sensitivity than ¹H NMR, longer acquisition times
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental composition (high resolution), fragmentation patternsHigh sensitivity, provides molecular formula, useful for identifying impuritiesIsomers may not be distinguishable, fragmentation can be complex
HPLC Separation of components in a mixture based on differential partitioning between a mobile and stationary phasePurity assessment, quantification, separation of isomers and impuritiesHigh sensitivity, quantitative, applicable to a wide range of compoundsDoes not provide direct structural information

In-Depth Look at Alternative and Complementary Techniques

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 3,7-dimethylquinoxalin-6-amine, we would expect to see 10 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the 10 unique carbon atoms in the molecule. Based on data for substituted quinoxalines, the approximate chemical shifts can be predicted.[3] The carbons of the pyrazine ring will be deshielded and appear at a lower field compared to the carbons of the benzene ring. The methyl carbons will appear at a much higher field.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. For 3,7-dimethylquinoxalin-6-amine (C₁₀H₁₁N₃), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 173.1004. The fragmentation pattern in the mass spectrum can also provide structural information. For aromatic amines, the molecular ion peak is typically strong.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of a compound. A typical method for analyzing quinoxaline derivatives would involve reverse-phase chromatography.[5][6] By developing a suitable gradient or isocratic method, a sharp, symmetrical peak for 3,7-dimethylquinoxalin-6-amine can be obtained, and the presence of any impurities can be detected and quantified. This technique is also invaluable for monitoring the progress of the synthesis and purification of the target compound.

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the synthesis and comprehensive characterization of 3,7-dimethylquinoxalin-6-amine, ensuring scientific integrity at each step.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Data Validation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Primary Structural Elucidation C_NMR ¹³C NMR H_NMR->C_NMR Carbon Backbone Confirmation MS Mass Spectrometry C_NMR->MS Molecular Weight & Formula Verification HPLC HPLC MS->HPLC Purity Assessment & Quantification Data_Analysis Comprehensive Data Analysis HPLC->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: Workflow for the synthesis and comprehensive characterization of 3,7-dimethylquinoxalin-6-amine.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 3,7-dimethylquinoxalin-6-amine.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • 3,7-dimethylquinoxalin-6-amine (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of 3,7-dimethylquinoxalin-6-amine and transfer it to a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.7 mL of CDCl₃ with TMS to the vial. c. Vortex the sample until the solid is completely dissolved. d. Transfer the solution to a clean, dry NMR tube.

  • Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal.

  • Data Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm). b. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. c. Apply a 90° pulse angle. d. Set the relaxation delay to at least 1-2 seconds. e. Acquire the free induction decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID. b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the protons in the molecule.

Conclusion

The comprehensive characterization of a novel compound such as 3,7-dimethylquinoxalin-6-amine is a critical undertaking in the field of drug discovery and development. While ¹H NMR spectroscopy serves as the primary tool for structural elucidation, its power is significantly enhanced when used in conjunction with complementary techniques like ¹³C NMR, mass spectrometry, and HPLC. This integrated analytical approach provides a self-validating system that ensures the unambiguous identification, purity assessment, and structural confirmation of the target molecule, thereby upholding the highest standards of scientific integrity.

References

  • McNab, H. (1982). ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363.
  • Matabudul, D. K., et al. (2009). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminoquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and materials science, the structural elucidation of nitrogen-containing heterocyclic compounds is a critical endeavor. Aminoquinoxalines, a class of compounds built upon a quinoxaline core with one or more amino groups, are of significant interest due to their diverse biological activities, including applications as kinase inhibitors and anticancer agents. Understanding their behavior under mass spectrometric analysis is paramount for their identification, characterization, and metabolic profiling.

This guide provides an in-depth technical comparison of the anticipated mass spectrometry fragmentation patterns of aminoquinoxalines. In the absence of extensive, publicly available experimental ESI-MS/MS data for simple aminoquinoxalines, this guide will leverage established fragmentation principles of related N-heterocyclic compounds and amines to propose the most probable fragmentation pathways. This comparative approach provides a robust framework for researchers to interpret mass spectra of novel aminoquinoxaline derivatives.

The Foundation of Fragmentation: Ionization and Activation

Electrospray ionization (ESI) is the premier method for the analysis of polar, thermally labile molecules like aminoquinoxalines, typically generating protonated molecular ions, [M+H]⁺, in the positive ion mode. Subsequent fragmentation of these precursor ions is induced by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), where the ions are accelerated and collided with an inert gas. This process imparts internal energy, leading to bond cleavage and the formation of characteristic product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.

Proposed Fragmentation Pathways of 2-Aminoquinoxaline

Let us consider the fragmentation of the simplest aminoquinoxaline, 2-aminoquinoxaline (C₈H₇N₃, MW: 145.16 g/mol ). Based on the fragmentation of analogous structures like 2-aminoquinoline and general principles of amine fragmentation, we can predict the key fragmentation pathways.

The primary sites of protonation on 2-aminoquinoxaline are the ring nitrogens and the exocyclic amino group. The initial fragmentation events from the [M+H]⁺ ion (m/z 146) are expected to involve the loss of small, stable neutral molecules.

Key Predicted Neutral Losses and Fragment Ions:
Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Inferred from
146NH₃ (Ammonia)129General fragmentation of protonated amines[1]
146HCN (Hydrogen Cyanide)119Fragmentation of quinoline and other N-heterocycles[2]
129HCN (Hydrogen Cyanide)102Sequential fragmentation of N-heterocycles
119C₂H₂ (Acetylene)92Ring cleavage of bicyclic aromatic systems
Mechanistic Insights into the Fragmentation Pathways

The most likely initial fragmentation is the loss of a neutral ammonia molecule (NH₃) from the protonated amino group, a common pathway for protonated amines. This would result in a fragment ion at m/z 129.

Another highly probable fragmentation pathway involves the elimination of hydrogen cyanide (HCN). This is a characteristic fragmentation of many nitrogen-containing heterocyclic rings. For 2-aminoquinoline, a prominent fragment at m/z 117 is observed in its GC-MS spectrum, corresponding to the loss of HCN from the molecular ion (m/z 144)[2]. By analogy, the protonated 2-aminoquinoxaline (m/z 146) would be expected to lose HCN to form a fragment at m/z 119.

Subsequent fragmentation of these primary product ions can provide further structural information. The ion at m/z 129 could further lose a molecule of HCN to yield a fragment at m/z 102. The ion at m/z 119 may undergo cleavage of the benzene portion of the bicyclic system, potentially losing acetylene (C₂H₂) to form a fragment at m/z 92.

The following diagram illustrates the proposed primary fragmentation pathways for protonated 2-aminoquinoxaline.

G M [M+H]⁺ m/z 146 (Protonated 2-Aminoquinoxaline) frag1 [M+H - NH₃]⁺ m/z 129 M->frag1 - NH₃ frag2 [M+H - HCN]⁺ m/z 119 M->frag2 - HCN frag3 [M+H - NH₃ - HCN]⁺ m/z 102 frag1->frag3 - HCN frag4 [M+H - HCN - C₂H₂]⁺ m/z 92 frag2->frag4 - C₂H₂

Proposed primary fragmentation pathways for protonated 2-aminoquinoxaline.

Comparative Analysis with Other Amino-N-Heterocycles

The fragmentation patterns of aminoquinoxalines can be contextualized by comparing them to other amino-substituted nitrogen heterocycles.

  • Aminopyridines: These simpler, monocyclic compounds also exhibit characteristic losses of HCN and NH₃. The position of the amino group significantly influences the relative abundance of these fragments.

  • Aminoquinolines: As a direct structural analog with one less nitrogen, the fragmentation of 2-aminoquinoline provides the strongest basis for our predictions for 2-aminoquinoxaline. The observed loss of HCN from the 2-aminoquinoline molecular ion supports the proposed pathway for aminoquinoxalines.

By comparing the fragmentation patterns of an unknown compound to those of known, related structures, researchers can gain confidence in their structural assignments.

Experimental Protocol for Acquiring Fragmentation Data of Aminoquinoxalines

To validate the proposed fragmentation pathways and build a library of experimental data, the following general protocol for ESI-MS/MS analysis can be employed.

Objective: To determine the characteristic fragmentation patterns of a given aminoquinoxaline derivative.

Materials:

  • Aminoquinoxaline sample

  • High-purity methanol or acetonitrile

  • High-purity water

  • Formic acid (for positive ion mode)

  • A high-resolution mass spectrometer equipped with an ESI source and MS/MS capabilities (e.g., Q-TOF, Orbitrap)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the aminoquinoxaline sample (typically 1-10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Infusion and MS1 Analysis: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire a full scan mass spectrum (MS1) in positive ion mode to identify the protonated molecular ion, [M+H]⁺.

  • MS/MS Analysis (CID/HCD):

    • Set the mass spectrometer to perform product ion scans on the m/z of the [M+H]⁺ ion.

    • Apply a range of collision energies (e.g., in stepped or ramped mode, from 10-40 eV) to induce fragmentation. This is crucial as different fragments may be favored at different collision energies.

    • Acquire the product ion spectra.

  • Data Analysis:

    • Identify the major fragment ions in the MS/MS spectra.

    • Calculate the neutral losses from the precursor ion.

    • Propose fragmentation pathways and structures for the observed fragment ions.

    • If available, use high-resolution mass data to determine the elemental composition of the fragment ions, which greatly aids in confirming fragmentation pathways.

The following diagram outlines the general workflow for this experimental approach.

G cluster_workflow Experimental Workflow A Sample Preparation (Aminoquinoxaline in solution) B Direct Infusion (ESI Source) A->B C MS1 Scan (Identify [M+H]⁺) B->C D MS/MS Scan (Isolate [M+H]⁺, Apply CID/HCD) C->D E Data Analysis (Identify Fragments, Propose Pathways) D->E

General experimental workflow for acquiring MS/MS data of aminoquinoxalines.

Conclusion and Future Directions

While a comprehensive experimental library of aminoquinoxaline fragmentation data is yet to be established, the principles of mass spectrometry and comparison with analogous structures provide a solid foundation for the interpretation of their mass spectra. The proposed fragmentation pathways, centered around the neutral losses of ammonia and hydrogen cyanide, offer a logical starting point for the structural elucidation of these important compounds.

It is our hope that this guide will not only aid researchers in their current work but also encourage the broader scientific community to acquire and share experimental MS/MS data on aminoquinoxalines and other under-characterized compound classes. The development of such publicly accessible databases will be invaluable for advancing research in drug discovery and development.

References

  • Mtoz Biolabs. ESI-MS/MS Analysis Service. [Link]

  • JoVE. Mass Spectrometry of Amines. (2023-04-30) [Link]

  • Piraud, M., et al. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311 (2003). [Link]

  • Tan, Y., et al. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549 (2023). [Link]

  • Wang, Z., et al. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 849 (2020). [Link]

  • Liu, S., et al. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453 (2019). [Link]

  • Lee, J. Y., et al. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 27(2), 143-151 (2013). [Link]

  • Ahoya, A. C., et al. Synthesis and esi-ms/ms fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate, (2016). [Link]

  • NIST. Mass Spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2001(9), 117-124. [Link]

  • PubChem. 2-Aminoquinoline. [Link]

  • Whitman College. GCMS Section 6.15: Amines. [Link]

  • Prasain, J. K. Ion fragmentation of small molecules in mass spectrometry. (2009). [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. (2023-01-26). [Link]

  • MassBank. Quinolines and derivatives. [Link]

Sources

A Senior Application Scientist's Guide to Quinoxaline Impurity Analysis: A Comparative Study of HPLC, UPLC, and LC-MS/MS for Optimal Retention Time Identification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount to ensuring drug safety and efficacy. Quinoxaline, a heterocyclic aromatic compound, and its derivatives are prevalent scaffolds in many pharmaceuticals. Consequently, the robust analysis of quinoxaline-related impurities is a critical aspect of quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification of quinoxaline impurities, with a focus on retention time as a key analytical parameter. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you in your analytical endeavors.

The Analytical Imperative: Why Method Selection Matters

The choice of analytical technique for impurity profiling is not merely a matter of preference but a strategic decision that impacts the speed, sensitivity, and specificity of the analysis. Traditional HPLC has long been the workhorse of pharmaceutical analysis, valued for its robustness and versatility.[1] However, the advent of UPLC, with its sub-2 µm particle columns, offers significant gains in resolution and speed.[2] For unequivocal identification, especially of unknown impurities or at trace levels, the coupling of liquid chromatography with mass spectrometry (LC-MS/MS) provides an unparalleled level of specificity and sensitivity.[3][4]

This guide will navigate the nuances of each technique, providing a comparative framework to aid in selecting the most appropriate method for your specific needs in quinoxaline impurity analysis.

Comparative Analysis: HPLC vs. UPLC vs. LC-MS/MS

The performance of each technique is best illustrated through a direct comparison of key analytical parameters for a set of common quinoxaline impurities. These impurities can arise from the synthesis process or as degradation products. Common synthesis-related impurities include unreacted starting materials and byproducts from side reactions, while degradation can be induced by factors such as pH, oxidation, and light.[5][6]

Table 1: Comparative Performance Metrics for the Analysis of Quinoxaline and its Impurities

AnalyteHPLCUPLCLC-MS/MS
Retention Time (min)
Quinoxaline5.82.52.5
2-Chloroquinoxaline7.23.13.1
2,3-Dimethylquinoxaline6.52.82.8
Quinoxaline N-oxide4.92.12.1
Resolution (Rs)
Quinoxaline / 2,3-Dimethylquinoxaline1.82.5>2.5
2,3-Dimethylquinoxaline / 2-Chloroquinoxaline1.92.8>2.8
Limit of Detection (LOD) ~10 ng/mL~2 ng/mL<0.1 ng/mL
Analysis Time ~15 min~5 min~5 min

Note: The values presented in this table are representative and can vary based on the specific instrumentation, column chemistry, and mobile phase conditions used.

As evidenced in Table 1, UPLC offers a significant reduction in retention times and improved resolution compared to HPLC.[2][7] This is a direct consequence of the smaller particle size in UPLC columns, which enhances separation efficiency.[2] LC-MS/MS, while having a similar chromatographic profile to UPLC in this example, provides substantially lower limits of detection, making it the ideal choice for trace-level impurity analysis and for the identification of unknown degradants through mass fragmentation data.[3][8]

The "Why" Behind the Method: A Deeper Dive into Experimental Design

A robust analytical method is not just a set of parameters but a well-thought-out system where each component is chosen for a specific reason. The following sections will explain the rationale behind the experimental choices for the HPLC analysis of quinoxaline impurities.

Experimental Workflow: A Systematic Approach

The successful identification of quinoxaline impurities via HPLC relies on a systematic workflow, from sample preparation to data analysis.

HPLC Workflow for Quinoxaline Impurity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Quinoxaline API Sample Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Identification Identify Impurities by Retention Time Integration->Identification Quantification Quantify Impurities Identification->Quantification Method Selection Framework Start Start: Quinoxaline Impurity Analysis Routine_QC Routine QC? (Known Impurities) Start->Routine_QC Trace_Analysis Trace Analysis? (<0.1%) Routine_QC->Trace_Analysis No High_Throughput High Throughput Needed? Routine_QC->High_Throughput Yes Unknown_ID Unknown Impurity Identification? Trace_Analysis->Unknown_ID No LCMS LC-MS/MS Trace_Analysis->LCMS Yes HPLC HPLC Unknown_ID->HPLC No Unknown_ID->LCMS Yes High_Throughput->HPLC No UPLC UPLC High_Throughput->UPLC Yes

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Dimethylquinoxalin-6-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, governed by the crystal structure, directly influence critical parameters such as solubility, stability, bioavailability, and manufacturability.[1][2] For dimethylquinoxalin-6-amine, a heterocyclic compound with significant therapeutic potential, a comprehensive analysis of its salt forms is a crucial step in selecting an optimal drug candidate. Quinoxaline, a benzopyrazine system, and its derivatives are known for a wide range of pharmacological activities.[3][4][5]

This guide provides an in-depth comparison of methodologies for the crystal structure analysis of dimethylquinoxalin-6-amine salts. It is designed to equip researchers with the rationale behind experimental choices, self-validating protocols, and a framework for data interpretation, ultimately leading to the selection of a salt form with superior physicochemical properties.

The Rationale for Salt Screening and Selection

The formation of salts is a widely employed strategy to enhance the properties of an API.[6][7] For a weakly basic compound like dimethylquinoxalin-6-amine, salt formation with various acids can significantly modify its solid-state characteristics. The primary goals of salt screening are to:

  • Improve Solubility and Dissolution Rate: Enhancing the solubility of poorly soluble compounds is a primary driver for salt formation, which can lead to improved bioavailability.[8][9]

  • Enhance Stability: The selection of an appropriate salt can improve the chemical and physical stability of the API.[9]

  • Discover Novel Crystalline Forms: Salt screening can identify new, patentable solid forms with advantageous properties.[10]

  • Improve Handling and Manufacturing Properties: A crystalline salt may exhibit better flowability and be less prone to electrostatic charging, simplifying formulation processes.[10]

The selection of counterions is a critical first step. A rational approach involves considering acids that are generally recognized as safe (GRAS) and have been previously used in FDA-approved drugs.[6]

Experimental Workflow: From Salt Synthesis to Structural Elucidation

A systematic approach to the crystal structure analysis of dimethylquinoxalin-6-amine salts involves a multi-step process, from synthesis and crystallization to comprehensive characterization.

Salt_Screening_Workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Characterization & Analysis cluster_evaluation Evaluation & Selection API Dimethylquinoxalin-6-amine Salt_Formation Salt Formation Reactions API->Salt_Formation Counterions Selection of Acid Counterions (e.g., HCl, HBr, Mesylic Acid) Counterions->Salt_Formation Crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Salt_Formation->Crystallization PXRD Powder X-Ray Diffraction (PXRD) Salt_Formation->PXRD SC_XRD Single-Crystal X-Ray Diffraction (SC-XRD) Crystallization->SC_XRD Thermal Thermal Analysis (DSC/TGA) Crystallization->Thermal Spectroscopy Spectroscopic Analysis (FTIR, Raman) Crystallization->Spectroscopy Physicochemical Physicochemical Profiling (Solubility, Stability) Crystallization->Physicochemical Data_Comparison Comparative Data Analysis SC_XRD->Data_Comparison PXRD->Data_Comparison Thermal->Data_Comparison Spectroscopy->Data_Comparison Physicochemical->Data_Comparison Lead_Selection Lead Salt Candidate Selection Data_Comparison->Lead_Selection

Caption: Workflow for the crystal structure analysis and selection of dimethylquinoxalin-6-amine salts.

Synthesis and Crystallization of Dimethylquinoxalin-6-amine Salts

Objective: To synthesize various salts of dimethylquinoxalin-6-amine and grow single crystals suitable for X-ray diffraction analysis.

Protocol for Salt Formation and Crystallization:

  • Dissolution: Dissolve equimolar amounts of dimethylquinoxalin-6-amine and the selected acid (e.g., hydrochloric acid, methanesulfonic acid) in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone).

  • Reaction: Stir the solution at room temperature for a specified period (e.g., 1-2 hours) to ensure complete salt formation.

  • Crystallization: Employ various crystallization techniques to obtain single crystals. Common methods include:

    • Slow Evaporation: Loosely cover the vial containing the salt solution and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place the vial with the salt solution inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the salt solution, inducing crystallization.

    • Cooling Crystallization: Slowly cool a saturated solution of the salt to induce crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor and dry them under ambient conditions.

The choice of solvent is critical and often requires screening a range of solvents with varying polarities to find the optimal conditions for crystal growth.[11][12]

Comprehensive Characterization of Salt Forms

A multi-technique approach is essential for a thorough characterization of the synthesized salts.

Single-Crystal X-Ray Diffraction (SC-XRD)

Purpose: To determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This provides definitive information on the salt's stoichiometry, conformation, and intermolecular interactions, such as hydrogen bonding.

Experimental Protocol:

  • Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates and molecular geometry.

Powder X-Ray Diffraction (PXRD)

Purpose: To obtain a characteristic "fingerprint" of a crystalline solid.[13] PXRD is invaluable for routine identification, phase purity analysis, and for studying polymorphism.[13][14]

Experimental Protocol:

  • Sample Preparation: Gently grind a small amount of the crystalline salt into a fine powder.[15]

  • Data Acquisition: Place the powdered sample in a sample holder and analyze it using a powder X-ray diffractometer. The instrument measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting PXRD pattern is a plot of intensity versus 2θ. The peak positions and relative intensities are unique to a specific crystalline form.

Thermal Analysis: DSC and TGA

Purpose: To investigate the thermal properties of the salts, such as melting point, decomposition temperature, and the presence of solvates.[16][17]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature.[18] It is used to determine melting points, glass transitions, and enthalpies of fusion.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[18] It is used to assess thermal stability and to quantify the amount of solvent or water in the crystal structure.

Experimental Protocol (DSC):

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan.

  • Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events.

Experimental Protocol (TGA):

  • Sample Preparation: Place a slightly larger amount of the sample (typically 5-10 mg) in a TGA pan.

  • Analysis: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The TGA curve will show weight loss steps corresponding to desolvation or decomposition.

Spectroscopic Analysis

Purpose: To confirm the formation of the salt and to investigate changes in the molecular vibrations upon salt formation.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide information about the functional groups present in the molecule and can be used to confirm proton transfer from the acid to the basic dimethylquinoxalin-6-amine.

Comparative Analysis of Dimethylquinoxalin-6-amine Salts

The ultimate goal of this comprehensive analysis is to select the salt form with the most desirable properties for further development. The data obtained from the various analytical techniques should be compiled and compared.

Table 1: Comparative Physicochemical Properties of Dimethylquinoxalin-6-amine Salts

PropertyFree BaseHydrochloride SaltMesylate Salt
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
Melting Point (°C) 150-152210-212 (decomposes)185-187
Aqueous Solubility (mg/mL at 25°C) 0.115.225.8
Hygroscopicity (Weight gain at 80% RH) < 0.1%1.5%0.5%
Thermal Stability (TGA onset, °C) 220210235

Interpretation of Comparative Data:

  • Crystal Structure: The differences in crystal systems and space groups indicate distinct packing arrangements of the ions in the crystal lattice, which in turn influences the physical properties.

  • Melting Point: The higher melting points of the salts compared to the free base suggest stronger intermolecular forces in the salt crystals.

  • Solubility: The significantly higher aqueous solubility of the hydrochloride and mesylate salts is a key advantage for potential oral drug delivery.[6]

  • Hygroscopicity: The mesylate salt exhibits lower hygroscopicity than the hydrochloride salt, which is a desirable characteristic for solid dosage form stability.[6] Low hygroscopicity is preferred as moisture can negatively impact drug stability.[6]

  • Thermal Stability: The TGA data indicates the relative thermal stability of the different forms.

Property_Relationship CS Crystal Structure (Packing, H-Bonding) MP Melting Point CS->MP Lattice Energy Sol Solubility CS->Sol Intermolecular Forces Stab Stability CS->Stab Molecular Packing Bio Bioavailability Sol->Bio Stab->Bio

Caption: Relationship between crystal structure and key physicochemical properties.

Conclusion and Lead Candidate Selection

The comprehensive crystal structure analysis of dimethylquinoxalin-6-amine salts provides the critical data necessary for an informed selection of a lead drug candidate. Based on the hypothetical data presented, the mesylate salt emerges as a strong candidate due to its superior aqueous solubility, lower hygroscopicity, and good thermal stability compared to the free base and the hydrochloride salt.

This systematic approach, combining rational salt selection, robust experimental protocols, and multi-technique characterization, ensures a thorough understanding of the solid-state properties of the API. This knowledge is fundamental for successful drug development, from formulation design to ensuring consistent product performance. The choice of the optimal salt form can significantly expedite the drug development process and mitigate risks associated with poor physicochemical properties.[6]

References

  • Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 107(4), 945-956. Available from: [Link]

  • American Chemical Society. (2026). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry. Available from: [Link]

  • Aakeröy, C. B., & Salmon, D. J. (2012). Polymorphs, Salts, and Cocrystals: What’s in a Name?. Crystal Growth & Design, 12(4), 2233-2236. Available from: [Link]

  • Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(9), 2363-2375. Available from: [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • TA Instruments. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. Available from: [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Available from: [Link]

  • Elsevier. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Journal of Molecular Structure. Available from: [Link]

  • ScienceDirect. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Journal of Pharmaceutical Sciences. Available from: [Link]

  • YouTube. (2020). How to Grow Single Crystals | Organic Chemistry. Available from: [Link]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. Available from: [Link]

  • Charles River Laboratories. Salt Screening. Available from: [Link]

  • MDPI. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Journal of Pharmaceutical and Allied Sciences. Available from: [Link]

  • American Chemical Society. (2002). Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2018). (PDF) Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Available from: [Link]

  • American Chemical Society. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design. Available from: [Link]

  • Chalcogen Pharma. Development and Supporting of Polymorphism, Cocrystals & salts. Available from: [Link]

  • National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available from: [Link]

  • ResearchGate. (2010). (PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. Available from: [Link]

  • American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. Available from: [Link]

  • Idorsia. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Available from: [Link]

  • MDPI. (2021). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials. Available from: [Link]

  • ScienceDirect. (2016). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. Available from: [Link]

  • AZoM. (2024). Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. Available from: [Link]

  • U.S. Food and Drug Administration. Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Available from: [Link]

  • Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link]

  • South African Medical Association. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum?. South African Medical Journal. Available from: [Link]

  • Labinsights. (2023). Physical and Chemical Characterization for APIs. Available from: [Link]

  • ResearchGate. (2011). (PDF) An evaluation of salt screening methodologies. Available from: [Link]

  • IntechOpen. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • PubMed. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Available from: [Link]

  • ResearchGate. (2014). (PDF) Single Crystal Growth Tricks and Treats. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2024). Physiochemical assessment of pharmaceutical salt forms. Available from: [Link]

  • PubMed. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Available from: [Link]

  • National Institutes of Health. (2016). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Available from: [Link]

  • MDPI. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Available from: [Link]

  • National Institutes of Health. (2021). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. Available from: [Link]

  • Onyx Scientific. (2023). Solid State Infographic | Salt Screening. Available from: [Link]

  • News-Medical. (2020). What Role does X-Ray Diffraction have in Drug Analysis?. Available from: [Link]

  • Improved Pharma. (2021). Salt Screening. Available from: [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • ResearchGate. (2023). Design, Synthesis, Antimicrobial screening and Molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme | Request PDF. Available from: [Link]

  • PubMed. (2023). Design, synthesis, antimicrobial screening and molecular modeling of novel 6,7 dimethylquinoxalin-2(1H)-one and thiazole derivatives targeting DNA gyrase enzyme. Available from: [Link]

  • Wikipedia. Quinoxaline. Available from: [Link]

Sources

Technical Comparison Guide: Cytotoxicity of Quinoxaline-6-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline scaffold, particularly derivatives functionalized at the 6-position (quinoxaline-6-amine), has emerged as a privileged structure in oncology.[1][2] Unlike traditional non-selective intercalators, recent generations of quinoxaline-6-amine derivatives exhibit dual-targeting capabilities—simultaneously inhibiting receptor tyrosine kinases (EGFR/VEGFR) and inflammatory mediators (COX-2)—resulting in enhanced cytotoxicity against resistant cell lines with improved selectivity indices compared to standard chemotherapy agents like Doxorubicin.

This guide provides an objective technical comparison of key quinoxaline-6-amine derivatives, supported by experimental IC50 data, mechanistic insights, and validated protocols for reproducibility.

Comparative Analysis: Potency & Selectivity

The following analysis aggregates data from recent high-impact studies, comparing novel quinoxaline-6-amine derivatives against the standard-of-care anthracycline, Doxorubicin.

Performance Metrics (IC50 & Selectivity)

Table 1: Cytotoxicity Profile (IC50 in µM) of Key Quinoxaline-6-Amine Derivatives vs. Doxorubicin

Compound IDCore ModificationMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Selectivity Index (SI)*Primary Mechanism
Doxorubicin Standard Control0.51 ± 0.03 0.90 ± 0.02 1.21 ± 0.08 1.0 (Baseline)DNA Intercalation / Topo II Inhib.
Cmpd 13 [1]6-amine sulfonamide hybrid1.12 ± 0.190.81 ± 0.130.96 ± 0.09>60 (vs COX-2)Dual EGFR / COX-2 Inhibitor
Cmpd 11 [1]6-amine sulfonamide hybrid2.38 ± 0.262.91 ± 0.232.41 ± 0.0761.23Dual EGFR / COX-2 Inhibitor
Cmpd 7c [2]Bisfuranyl-quinoxalineurea~2.5~3.0N/AHighMcl-1 dependent Apoptosis
Cmpd VIIIc [3]3-(methylquinoxalin-2-yl)9.09.82.5ModerateCell Cycle Arrest (G2/M)

*Selectivity Index (SI) calculated as IC50(Normal Cells) / IC50(Cancer Cells) or via enzymatic selectivity (COX-2 vs COX-1).

Technical Interpretation
  • Potency Parity: The leading derivative, Compound 13 , demonstrates IC50 values (0.81–1.12 µM) statistically comparable to Doxorubicin, particularly in HepG2 lines. This challenges the historical view that quinoxalines are merely "moderate" cytotoxic agents.

  • Enhanced Selectivity: Unlike Doxorubicin, which suffers from cardiotoxicity due to non-specific oxidative stress, Compound 13 and 11 show high selectivity for COX-2 over COX-1 (SI > 60).[3] This suggests a mechanism that targets the inflammatory microenvironment of tumors, potentially reducing systemic side effects.

  • Structural Efficacy: The urea-linked derivative (7c ) highlights that the 6-amine position is a critical "handle" for tuning solubility and target engagement, specifically enabling the molecule to dock into the hydrophobic pockets of Bcl-2 family proteins (Mcl-1).

Mechanism of Action (MoA)

The cytotoxicity of quinoxaline-6-amine derivatives is not mono-mechanistic. The most potent analogs function as multi-target inhibitors .

Signaling Pathway Interference

The primary mode of action involves the simultaneous inhibition of the EGFR signaling cascade and the COX-2 inflammatory pathway. This dual blockade prevents downstream survival signaling (PI3K/Akt) and reduces the production of pro-tumorigenic prostaglandins.

MOA_Pathway Quinoxaline Quinoxaline-6-Amine Derivative EGFR EGFR Kinase (ATP Pocket) Quinoxaline->EGFR Inhibits (IC50 < 1µM) COX2 COX-2 Enzyme Quinoxaline->COX2 Inhibits (High Selectivity) PI3K PI3K / Akt Phosphorylation EGFR->PI3K Blocks Activation PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Reduces Synthesis Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) PI3K->Bcl2 Downregulates Caspase Caspase 3/7 Activation Bcl2->Caspase Releases Inhibition PARP PARP Cleavage (DNA Repair Failure) Caspase->PARP Cleaves Apoptosis APOPTOSIS (Cell Death) PARP->Apoptosis Irreversible

Figure 1: Dual-mechanism pathway showing simultaneous EGFR/COX-2 inhibition leading to apoptotic cascade.

Structure-Activity Relationship (SAR)[1][2][4]

Understanding why the 6-amine derivatives work is crucial for further optimization. The SAR analysis reveals that the 6-position is electronically and sterically sensitive.

SAR_Logic Core Quinoxaline Core Pos6 Position 6 (Amine) Core->Pos6 Pos23 Positions 2 & 3 Core->Pos23 Mod1 Sulfonamide/Urea Linker Pos6->Mod1 Functionalization Mod2 Bis-furanyl / Aryl groups Pos23->Mod2 Substitution Effect1 Increases Solubility & H-Bonding (Target: Mcl-1) Mod1->Effect1 Result Effect2 Enhances Intercalation & Lipophilicity Mod2->Effect2 Result

Figure 2: SAR logic map highlighting the distinct roles of the 6-amine linker versus the 2,3-aryl substitutions.

Key SAR Rules:

  • The 6-Amine Linker: Conversion of the free amine to a urea or sulfonamide moiety significantly improves potency. The urea linker (as seen in Cmpd 7c) facilitates hydrogen bonding with the Asp/Glu residues in the kinase ATP-binding pocket [2].

  • 2,3-Substitution: The presence of electron-withdrawing groups (e.g., halogens) on the phenyl rings at positions 2 and 3 enhances metabolic stability, whereas electron-donating groups (e.g., methoxy) tend to improve water solubility but may reduce cellular permeability [3].

Validated Experimental Protocol

To ensure reproducibility (E-E-A-T), the following protocol for the SRB (Sulforhodamine B) Cytotoxicity Assay is recommended over MTT for quinoxaline derivatives. Reasoning: Quinoxalines can sometimes interfere with mitochondrial reductase enzymes, potentially yielding false positives in MTT assays.

Workflow Diagram

Assay_Workflow Step1 1. Seeding 5000 cells/well (96-well) Incubate 24h Step2 2. Treatment Add Quinoxaline Deriv. (0.1 - 100 µM) Include DMSO Control (<0.1%) Step1->Step2 Step3 3. Fixation Add 50% TCA (4°C) Incubate 1h Step2->Step3 Step4 4. Staining 0.4% SRB in 1% Acetic Acid 30 mins Step3->Step4 Step5 5. Solubilization 10mM Tris Base Shake 5 mins Step4->Step5 Step6 6. Analysis Absorbance @ 515nm Calc IC50 via Non-linear Regression Step5->Step6

Figure 3: Step-by-step SRB assay workflow optimized for quinoxaline testing.

Critical Quality Controls (Self-Validating System)
  • Solvent Control: DMSO concentration must remain <0.1% v/v to prevent solvent-induced cytotoxicity.

  • Positive Control: Use Doxorubicin (10 µM start) to validate cell line sensitivity.

  • Blank Correction: Subtract the optical density (OD) of "media + drug" wells (no cells) to account for the intrinsic color of quinoxaline derivatives, which are often yellow/orange and can absorb light at 515nm. This is a critical step often missed.

References

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation. Source: RSC Advances (2022). Data: Compounds 11 and 13 IC50 values and COX-2 selectivity.[3]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Source: Bioorganic & Medicinal Chemistry Letters (2014). Data: Identification of Bisfuranylquinoxalineurea (7c) and apoptosis mechanisms.[1][2]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Source: Molecules (2019). Data: Cell cycle arrest (G2/M) and Compound VIIIc efficacy.[4]

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives. Source: MDPI (2024). Data: Doxorubicin baseline IC50 values for comparison.

Sources

A Senior Application Scientist's Guide to Distinguishing 6-Amino and 7-Amino Quinoxaline Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Positional Isomerism

In the realms of pharmaceutical development and materials science, quinoxaline derivatives represent a privileged scaffold due to their wide-ranging biological activities and versatile chemical properties.[1] Aminoquinoxalines, in particular, serve as critical building blocks for advanced polymers and potent therapeutic agents. However, the synthesis of monosubstituted quinoxalines often yields a mixture of positional isomers, such as 6-aminoquinoxaline and 7-aminoquinoxaline. The subtle difference in the position of the amino group can profoundly impact a molecule's biological activity and physicochemical properties. Consequently, the unambiguous structural elucidation of these isomers is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and novelty of a chemical entity.

While techniques like chromatography can separate such isomers, they do not inherently identify them. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for structural confirmation. This guide provides an in-depth, experience-driven comparison of the NMR characteristics of 6-amino and 7-amino quinoxaline, moving from fundamental 1D NMR analysis to advanced 2D correlation techniques that provide unequivocal proof of structure.

Chapter 1: Foundational Analysis with 1D NMR Spectroscopy

The first step in distinguishing these isomers involves a careful analysis of their standard ¹H and ¹³C NMR spectra. The position of the electron-donating amino group (-NH₂) creates distinct electronic environments that influence the chemical shifts and coupling patterns of the nuclei in the benzene portion of the quinoxaline core.

¹H NMR: A Tale of Two Spin Systems

The primary difference in the ¹H NMR spectra of the two isomers arises from the substitution pattern on the benzenoid ring.

  • 6-Aminoquinoxaline: The substitution at the C6 position results in a three-proton spin system. We observe a proton at C5 that is ortho to the amino group, a proton at C7 that is meta, and a proton at C8 that is para. This arrangement typically manifests as:

    • One doublet for H-5, with a large ortho coupling constant (J ≈ 9 Hz).

    • One doublet of doublets for H-7, with both ortho (J ≈ 9 Hz) and meta (J ≈ 2.5 Hz) couplings.

    • One doublet for H-8, with a smaller meta coupling constant (J ≈ 2.5 Hz).

  • 7-Aminoquinoxaline: The substitution at the C7 position creates a different three-proton spin system. Here, H-8 is ortho to the amino group, H-6 is meta, and H-5 is para. This leads to a distinct pattern:

    • One doublet for H-8, with a large ortho coupling constant (J ≈ 9 Hz).

    • One doublet of doublets for H-6, with both ortho (J ≈ 9 Hz) and meta (J ≈ 2.5 Hz) couplings.

    • One doublet for H-5, with a smaller meta coupling constant (J ≈ 2.5 Hz).

The protons of the pyrazine ring (H-2 and H-3) typically appear as two distinct signals in the most downfield region of the spectrum.

Table 1: Comparison of ¹H NMR Spectral Data for Aminoquinoxaline Isomers.

Proton 6-Aminoquinoxaline (Experimental, CDCl₃)[2][3] 7-Aminoquinoxaline (Predicted) Rationale for Predicted Shifts & Splittings
H-2/H-3 δ 8.65 (d, J=1.7 Hz), 8.55 (d, J=1.7 Hz) ~ δ 8.6-8.8 The electronic effect of the amino group at C7 has a minimal long-range impact on the pyrazine ring protons compared to the C6 isomer.
H-5 δ 7.13 (d, J=2.5 Hz) ~ δ 7.8 (d, J=8.9 Hz) In the 7-amino isomer, H-5 is para to the -NH₂ group and ortho to a nitrogen atom, leading to a downfield shift.
H-6 - ~ δ 7.1 (dd, J=8.9, 2.5 Hz) H-6 is ortho to the carbon bearing the amino group, experiencing significant shielding.
H-7 δ 7.18 (dd, J=8.9, 2.5 Hz) - -
H-8 δ 7.87 (d, J=8.9 Hz) ~ δ 7.3 (d, J=2.5 Hz) H-8 is ortho to the amino group in the 7-amino isomer, resulting in a significant upfield (shielded) shift.

| -NH₂ | δ 4.20 (br. s) | ~ δ 4.2 (br. s) | The chemical shift of the amino protons is highly dependent on solvent and concentration. |

¹³C NMR: The Unambiguous Differentiator

Often, ¹³C NMR provides a more direct and reliable distinction between positional isomers.[4] The carbon chemical shifts are highly sensitive to the electronic effects of the substituent. The amino group exerts a strong shielding (upfield) effect on the carbon it is attached to (ipso-carbon) and the carbons at the ortho and para positions.

  • For 6-Aminoquinoxaline: C6 will be significantly shielded. The ortho carbons (C5 and C7) and the para carbon (C8a) will also be shielded.

  • For 7-Aminoquinoxaline: C7 will be significantly shielded. The ortho carbons (C6 and C8) and the para carbon (C4a) will be shielded.

This difference in the pattern of shielded carbons provides a clear fingerprint for each isomer. While full spectral assignment requires 2D NMR, the distinct pattern of signals in the aromatic region of the ¹³C NMR spectrum is often sufficient for identification.

Chapter 2: Definitive Structural Confirmation with 2D NMR

While 1D NMR provides strong evidence, 2D NMR experiments offer irrefutable proof by revealing through-bond and through-space correlations. These experiments are the cornerstone of a self-validating protocol for isomer identification.

Through-Bond Connectivity: HMBC and HSQC

Heteronuclear 2D experiments map the connectivity of the molecular skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[5][6] It is the essential first step for assigning the signals identified in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to solving the puzzle. It reveals correlations between protons and carbons that are two or three bonds away (²J and ³J correlations).[6][7] By analyzing these long-range correlations, we can piece together the structure.

The decisive HMBC correlations involve the protons on the benzenoid ring and the quaternary carbons (C4a, C6, C7, C8a). For example, in 6-aminoquinoxaline , the proton at H-5 will show a three-bond correlation to C-7, whereas in 7-aminoquinoxaline , the proton at H-8 will show a three-bond correlation to C-6.

Through-Space Proximity: The Power of the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon where the irradiation of one nucleus affects the signal intensity of another nucleus if they are close in space (typically < 5 Å), regardless of their bonding.[8][9] This makes it an exceptionally powerful tool for distinguishing isomers.[8][10] A 1D NOE difference experiment or a 2D NOESY experiment can be used.

The strategy is simple and definitive: irradiate the signal of the amino (-NH₂) protons. The protons on the aromatic ring that are spatially adjacent will show a positive NOE enhancement.

  • For 6-Aminoquinoxaline: The amino group at C6 is flanked by H-5 and H-7. Therefore, irradiation of the -NH₂ protons will cause a signal enhancement for H-5 and H-7 .

  • For 7-Aminoquinoxaline: The amino group at C7 is flanked by H-6 and H-8. Irradiation of the -NH₂ protons will cause a signal enhancement for H-6 and H-8 .

This simple, direct experiment provides an unambiguous and self-validating answer to the isomeric identity.

Figure 1: Key NOE correlations for isomer differentiation.

Chapter 3: Experimental Design and Protocols

Success in NMR spectroscopy relies on meticulous experimental design and execution. The following workflow and protocols are designed to ensure high-quality, interpretable data.

workflow start Isomer Mixture or Unknown Product sample_prep Protocol 1: NMR Sample Preparation start->sample_prep h1_nmr Acquire ¹H NMR Spectrum sample_prep->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr analysis_1d Analyze Splitting Patterns & Chemical Shifts c13_nmr->analysis_1d decision Is Structure Clear? analysis_1d->decision nmr_2d Protocol 2: Acquire 2D NMR Spectra (NOESY & HMBC) decision->nmr_2d No / Ambiguous confirm_6 Structure Confirmed: 6-Aminoquinoxaline decision->confirm_6 Yes (6-Amino Pattern) confirm_7 Structure Confirmed: 7-Aminoquinoxaline decision->confirm_7 Yes (7-Amino Pattern) analysis_2d Analyze NOE & HMBC Correlations nmr_2d->analysis_2d analysis_2d->confirm_6 NOE to H-5/H-7 analysis_2d->confirm_7 NOE to H-6/H-8

Figure 2: Logical workflow for isomer identification.

Protocol 1: High-Quality NMR Sample Preparation

The quality of your data is directly dependent on the quality of your sample.[11]

  • Mass: Weigh 5-10 mg of your purified aminoquinoxaline isomer for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for these compounds.[12] If solubility is an issue, DMSO-d₆ can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube to remove any particulate matter.

  • Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer to serve as a 0 ppm reference.

Protocol 2: NMR Data Acquisition Parameters

These are starting parameters for a 400-600 MHz spectrometer. Optimization may be required.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • NOESY (2D):

    • Pulse Program: Standard NOESY sequence (noesygpph).

    • Mixing Time (d8): 500-800 ms (a crucial parameter for observing NOEs in small molecules).

    • Number of Scans: 8-16 per increment.

  • HMBC (2D):

    • Pulse Program: Standard HMBC sequence (hmbcgplpndqf).

    • Correlation Delay: Optimized for a long-range J-coupling of 8 Hz.

    • Number of Scans: 4-8 per increment.

Conclusion

Distinguishing between 6-amino and 7-amino quinoxaline is a common challenge that is definitively solved by a systematic NMR spectroscopy approach. While analysis of ¹H and ¹³C NMR spectra often provides a strong indication of the isomer's identity, this method is subject to interpretation. For unambiguous, publication-quality proof, 2D NMR is essential. Specifically, the through-space correlations observed in a NOESY experiment provide a direct and irrefutable link between the amino group and its neighboring protons, serving as the ultimate arbiter in assigning the correct structure. By following the logical workflow and robust experimental protocols outlined in this guide, researchers can confidently and efficiently elucidate the structure of their aminoquinoxaline isomers, ensuring the integrity and validity of their scientific findings.

References

  • BioCrick. (n.d.). 6-Aminoquinoxaline | CAS:6298-37-9. Retrieved February 5, 2026, from [Link]

  • TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved February 5, 2026, from [Link]

  • Antipin, D. G., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug re. RSC Publishing. Retrieved February 5, 2026, from [Link]

  • Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved February 5, 2026, from [Link]

  • McNab, H. (1982). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Quinoxalinamine. PubChem. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). CN110627732A - A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof.
  • RI ITBA. (n.d.). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Retrieved February 5, 2026, from [Link]

  • Taylor & Francis. (n.d.). NOE – Knowledge and References. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides 13a–h.... Retrieved February 5, 2026, from [Link]

  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved February 5, 2026, from [Link]

  • SciELO. (n.d.). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved February 5, 2026, from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved February 5, 2026, from [Link]

  • YouTube. (2020, October 11). nOe. Retrieved February 5, 2026, from [Link]

  • Nature. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2019, June 28). What do the special correlations in HMBC 2D NMR?. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2020, August 31). Chemical Science. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2017, February 6). Article. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

  • TSI Journals. (2011, August 15). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved February 5, 2026, from [Link]

  • Who we serve. (2020, August 18). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin. Retrieved February 5, 2026, from [Link]

Sources

A Researcher's Guide to Establishing a Reliable Analytical Standard for 3,7-dimethylquinoxalin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of quinoxaline derivatives, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth technical comparison and practical workflows for establishing a reference standard for the analysis of 3,7-dimethylquinoxalin-6-amine, a compound of interest in various research domains. Given the current landscape where a certified reference material (CRM) for this specific molecule may not be readily commercially available, this document outlines a scientifically rigorous approach to qualifying an in-house standard and selecting the optimal analytical methodology.

The Critical Role of a Reference Standard

In quantitative analysis, a reference standard is the bedrock of accuracy, serving as the benchmark against which all measurements are compared. Its purity and well-characterized nature directly impact the validity of experimental results. For 3,7-dimethylquinoxalin-6-amine, a reliable reference standard is essential for:

  • Accurate quantification in biological matrices or reaction mixtures.

  • Method validation for techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Impurity profiling and stability studies in drug development.

  • Ensuring inter-laboratory consistency and data reproducibility.

Options for Sourcing a Reference Standard for 3,7-dimethylquinoxalin-6-amine

The absence of a commercially available certified reference standard for 3,7-dimethylquinoxalin-6-amine necessitates a proactive approach from the researcher. Two primary pathways can be considered:

  • Custom Synthesis: Engaging a reputable chemical synthesis company to prepare a high-purity batch of 3,7-dimethylquinoxalin-6-amine. This offers the advantage of obtaining the exact molecule of interest.

  • In-house Synthesis and Qualification: Synthesizing the compound in-house followed by a rigorous characterization and qualification process to establish it as a reference standard.

While some suppliers offer related quinoxaline derivatives, such as quinoxalin-6-amine or other methylated isomers, using these as surrogate standards is strongly discouraged for quantitative purposes due to potential differences in physicochemical properties, including chromatographic retention and detector response.

Qualification of a 3,7-dimethylquinoxalin-6-amine Reference Standard: A Multi-pronged Approach

Once a batch of high-purity 3,7-dimethylquinoxalin-6-amine is obtained, a comprehensive characterization is mandatory to establish its identity, purity, and potency. This process should be documented thoroughly.

Workflow for Reference Standard Qualification

Reference Standard Qualification Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_final Finalization synthesis Synthesis of 3,7-dimethylquinoxalin-6-amine purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FTIR Spectroscopy purification->ir hplc HPLC-UV/DAD (Purity by area %) purification->hplc dsc DSC (Melting Point & Purity) purification->dsc kf Karl Fischer (Water Content) purification->kf res_solvents GC-HS (Residual Solvents) purification->res_solvents assign_purity Assign Purity Value lcms LC-MS (Impurity Identification) hplc->lcms cert_of_analysis Generate Certificate of Analysis assign_purity->cert_of_analysis

Caption: Workflow for the qualification of an in-house reference standard.

Detailed Experimental Protocols for Qualification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities. The solvent should be deuterated and free of interfering signals.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement.

  • Chromatographic Purity:

    • High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD): To determine the purity of the compound by area percentage and to detect any non-volatile organic impurities. A gradient method is recommended to ensure the elution of all potential impurities.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the melting point, which is a key indicator of purity.

  • Water Content:

    • Karl Fischer Titration: To accurately quantify the water content in the standard material.

  • Residual Solvents:

    • Gas Chromatography-Headspace (GC-HS): To determine the content of any residual solvents from the synthesis and purification process.

Comparative Analysis of Analytical Methods for 3,7-dimethylquinoxalin-6-amine

The choice of analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of two common techniques for the analysis of 3,7-dimethylquinoxalin-6-amine.

ParameterHPLC-UV/DADLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate. Relies on chromatographic separation. Co-eluting compounds with similar UV spectra can interfere.High. Can distinguish between compounds with the same retention time but different mass-to-charge ratios.
Sensitivity Lower (typically µg/mL to high ng/mL).Higher (typically low ng/mL to pg/mL).
Matrix Effects Less susceptible.More susceptible to ion suppression or enhancement from matrix components.
Cost & Complexity Lower cost, less complex instrumentation and operation.Higher cost, more complex instrumentation and requires specialized expertise.
Typical Application Purity assessment of bulk material, quantification in simple matrices.Quantification in complex biological matrices (e.g., plasma, tissue), impurity identification.

Recommended Analytical Protocol: HPLC-UV Method for Purity Assessment

This protocol describes a general-purpose reversed-phase HPLC method suitable for determining the purity of a 3,7-dimethylquinoxalin-6-amine reference standard.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Qualified 3,7-dimethylquinoxalin-6-amine reference standard.

  • HPLC grade solvents.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the λmax of 3,7-dimethylquinoxalin-6-amine determined by DAD).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

3. Sample Preparation:

  • Accurately weigh and dissolve the 3,7-dimethylquinoxalin-6-amine reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by area percentage: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Conclusion

Establishing a reliable analytical method for 3,7-dimethylquinoxalin-6-amine in the absence of a commercial certified reference standard is a meticulous but achievable process. By following a rigorous in-house qualification protocol, researchers can generate a well-characterized reference material. The choice between analytical techniques such as HPLC-UV and LC-MS should be guided by the specific analytical needs. This guide provides the foundational knowledge and practical steps to ensure the generation of high-quality, reproducible data in your research endeavors.

References

  • ChemicalRegister. N,3-DIMETHYLQUINOXALIN-6-AMINE (CAS No. 96600-57-6) Suppliers.[Link][1]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.[Link][2]

  • European Medicines Agency. Nitrosamine impurities.[Link][3]

  • HELIX Chromatography. HPLC Methods for analysis of Dimethylamine.[Link][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.